Product packaging for HibTITER(Cat. No.:CAS No. 126161-67-9)

HibTITER

Cat. No.: B1179839
CAS No.: 126161-67-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HibTITER (Haemophilus b Conjugate Vaccine) is a sterile solution of oligosaccharides from the capsular antigen of Haemophilus influenzae type b (polyribosylribitol phosphate, or PRP) covalently coupled to the diphtheria CRM197 protein, formulated in 0.9% sodium chloride for intramuscular administration . Each 0.5 mL dose contains 10 µg of the purified Haemophilus b saccharide and approximately 25 µg of the CRM197 protein carrier . The conjugation of the PRP polysaccharide to a protein carrier transforms the immune response from T-independent to T-dependent, resulting in a more robust and immunogenic reaction, particularly in infants . This mechanism is crucial for inducing high titers of protective IgG antibodies against the Hib capsule, which are associated with long-term protection from invasive disease . Historically, Hib was a leading cause of life-threatening bacterial infections, including meningitis, epiglottitis, pneumonia, and septic arthritis in young children . The introduction of conjugate vaccines like this compound has dramatically reduced the incidence of invasive Hib disease. Meta-analyses of controlled clinical trials have demonstrated that the Hib conjugate vaccine has an efficacy of 93% after a three-dose series in infants . This compound is indicated for the immunization of children 2 months to 71 months of age . The vaccination schedule varies with age at first immunization: infants 2 to 6 months old receive three doses, those 7 to 11 months old receive two doses, and children 12 months or older require only a single dose, with a booster recommended after 15 months of age . This product is presented for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

126161-67-9

Molecular Formula

C9H19NO2

Synonyms

HibTITER

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of the HibTITER® Vaccine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haemophilus influenzae type b (Hib) was historically a leading cause of severe invasive bacterial diseases in infants and young children, including meningitis and epiglottitis.[1] The capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), is a key target for protective antibodies. However, PRP is a T-cell-independent (TI) antigen, which is poorly immunogenic in the primary at-risk demographic of children under two years of age.[2][3] The HibTITER® vaccine is a protein-polysaccharide conjugate vaccine that covalently links PRP oligosaccharides to a carrier protein, CRM197 (a non-toxic variant of diphtheria toxin), to overcome this limitation.[4][5] This conjugation transforms the immune response from T-cell-independent to T-cell-dependent, engaging T-helper cells to ensure a robust, high-affinity IgG antibody response, immunological memory, and a significant booster effect, even in very young infants.[2][6] The vaccine-induced anti-PRP antibodies provide protection primarily through complement-mediated serum bactericidal activity and opsonophagocytosis.[7] Clinical data demonstrates that over 95% of infants develop protective antibody levels after a primary series, leading to the virtual elimination of invasive Hib disease in vaccinated populations.[8]

The Immunological Challenge and Conjugate Solution

The T-Cell-Independent Nature of Polysaccharide Antigens

The immune system's response to antigens can be broadly categorized as T-cell-dependent or T-cell-independent. The PRP capsule of H. influenzae type b is a classic T-cell-independent type 2 (TI-2) antigen.[2] TI antigens can activate B-cells directly without the involvement of T-helper cells, but this response has significant limitations, particularly in infants whose immune systems are still maturing:

  • Poor Immunogenicity: Infants under 18-24 months do not mount a reliable antibody response to TI antigens.[2]

  • Predominantly IgM: The response is primarily low-affinity Immunoglobulin M (IgM).

  • Lack of Immunological Memory: It does not induce affinity maturation, class switching to IgG, or the formation of long-lived memory B-cells, resulting in short-lived protection and no booster response upon subsequent exposure.

This compound®: The Conjugate Vaccine Principle

To overcome the shortcomings of a TI response, the this compound® vaccine employs conjugation technology. It is composed of PRP-derived oligosaccharides covalently linked to the CRM197 protein carrier.[4] This molecular linkage forces the immune system to treat the polysaccharide as part of a larger protein complex, thereby converting the response into a T-cell-dependent (TD) one.[2][9]

Core Mechanism of Action: Eliciting a T-Cell-Dependent Response

The fundamental mechanism of this compound® is the recruitment of carrier protein-specific T-helper cells to drive a potent and lasting anti-polysaccharide B-cell response.

The process unfolds as follows:

  • Antigen Recognition and Internalization: A B-cell recognizes and binds to the PRP polysaccharide component of the vaccine conjugate via its surface B-cell receptor (BCR).

  • Antigen Processing and Presentation: The entire PRP-CRM197 conjugate is internalized by the B-cell. Inside the cell, the CRM197 carrier protein is proteolytically processed into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.

  • T-Cell Help and B-Cell Activation: A T-helper cell that has been previously primed to recognize the CRM197 peptides (presented by other antigen-presenting cells like dendritic cells) recognizes the peptide-MHC II complex on the B-cell surface. This interaction, along with co-stimulatory signals (e.g., CD40-CD40L), activates the T-helper cell.

  • B-Cell Proliferation and Differentiation: The activated T-helper cell, in turn, provides signals (cytokines like IL-4 and IL-21) to the B-cell. This cognate T-cell help is critical and drives the B-cell to:

    • Undergo clonal expansion.

    • Initiate immunoglobulin class switching from IgM to long-lasting, high-affinity IgG (primarily IgG1).

    • Undergo somatic hypermutation and affinity maturation within germinal centers.

    • Differentiate into antibody-secreting plasma cells and long-lived memory B-cells.[9]

The result is a robust production of high-affinity anti-PRP IgG antibodies and the establishment of immunological memory, which allows for a rapid and potent secondary response upon subsequent exposure to the Hib bacterium.[2]

T_Cell_Dependent_Response T-Cell Dependent Immune Response to this compound® cluster_Bcell B-Cell cluster_Tcell T-Helper Cell cluster_Outcome Immune Outcome b_cell PRP-Specific B-Cell internalize Internalization & Processing of Conjugate b_cell->internalize 1. Binds PRP plasma_cell Plasma Cell b_cell->plasma_cell 4. Differentiation memory_cell Memory B-Cell b_cell->memory_cell 4. Differentiation present Presentation of Carrier Peptide on MHC Class II internalize->present t_cell Carrier-Specific T-Helper Cell present->t_cell 2. T-Cell Recognition & Co-stimulation t_cell->b_cell 3. T-Cell Help (Cytokines) antibodies High-Affinity Anti-PRP IgG Antibodies plasma_cell->antibodies 5. Antibody Production vaccine This compound® Vaccine (PRP-CRM197 Conjugate) vaccine->b_cell

Figure 1: T-Cell Dependent Immune Response to this compound®

Effector Functions of Vaccine-Induced Antibodies

The high-affinity anti-PRP IgG antibodies generated through vaccination mediate protection against Hib disease through two primary mechanisms.

  • Serum Bactericidal Activity (SBA): Anti-PRP antibodies bind to the surface of Hib bacteria. This binding activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) on the bacterial surface. The MAC creates pores in the bacterial membrane, causing cell lysis and death.[7][10]

  • Opsonophagocytosis: The coating of Hib bacteria by anti-PRP antibodies (opsonization) marks them for destruction. Phagocytic cells, such as neutrophils and macrophages, have Fc receptors that bind to the Fc portion of the IgG antibodies. This binding facilitates the engulfment and intracellular killing of the opsonized bacteria.[7][11]

Immunogenicity and Efficacy Data

Clinical studies have consistently demonstrated the high immunogenicity of Hib conjugate vaccines. Antibody concentrations are correlated with protection, with titers of ≥0.15 µg/mL considered sufficient for short-term protection and ≥1.0 µg/mL indicative of long-term protection.[7][12][13]

Study Cohort & Vaccine SchedulePre-Vaccination Anti-PRP GMT (µg/mL)Post-Primary Series Anti-PRP GMT (µg/mL)% Subjects with Titer ≥0.15 µg/mL% Subjects with Titer ≥1.0 µg/mLReference
Infants (2, 3, 4 months) with PRP-T0.095.0198%Not Reported[12]
Infants (2, 4, 6 months) with this compound + DTP (concurrently)Not ReportedNot Reported100%91%[13]
Infants (Primary Series)Not ApplicableNot Reported>95%Not Reported[8]

GMT: Geometric Mean Titer. PRP-T is a Hib conjugate vaccine with a tetanus toxoid carrier, demonstrating a similar mechanism and immunogenic profile.

Key Experimental Protocols for Immunogenicity Assessment

The evaluation of the immune response to this compound® relies on standardized laboratory assays to quantify both the concentration and functional activity of anti-PRP antibodies.

Protocol: Anti-PRP IgG Quantification by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the concentration of anti-PRP IgG antibodies in serum.

ELISA_Workflow Workflow for Anti-PRP IgG ELISA start Start step1 1. Coat microplate wells with Hib PRP antigen. start->step1 end End step2 2. Wash to remove unbound antigen. step1->step2 step3 3. Block remaining protein-binding sites on the plate. step2->step3 step4 4. Wash to remove excess blocking buffer. step3->step4 step5 5. Add diluted serum samples and standards. step4->step5 step6 6. Wash to remove unbound antibodies. step5->step6 step7 7. Add enzyme-conjugated anti-human IgG (secondary antibody). step6->step7 step8 8. Wash to remove unbound secondary antibody. step7->step8 step9 9. Add chromogenic substrate (e.g., TMB). step8->step9 step10 10. Stop reaction with stop solution. step9->step10 step11 11. Read absorbance at 450nm using a plate reader. step10->step11 step12 12. Calculate antibody concentration from standard curve. step11->step12 step12->end

Figure 2: Workflow for Anti-PRP IgG ELISA

Methodology:

  • Coating: 96-well microtiter plates are coated with purified Hib PRP antigen and incubated to allow for passive adsorption.

  • Washing: Plates are washed with a buffer (e.g., PBS with Tween 20) to remove unbound antigen.

  • Blocking: Remaining non-specific binding sites in the wells are blocked using a protein solution like bovine serum albumin (BSA).

  • Sample Incubation: Serum samples, along with a set of standards with known anti-PRP antibody concentrations, are serially diluted and added to the wells. During incubation, anti-PRP antibodies in the samples bind to the coated antigen.

  • Secondary Antibody Incubation: After washing away unbound serum components, an enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-linked anti-human IgG) is added. This antibody binds specifically to the human IgG captured in the wells.

  • Detection: Following another wash step, a chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody converts the substrate into a colored product.

  • Quantification: The reaction is terminated with a stop solution, and the optical density of each well is measured using a spectrophotometer. The concentration of anti-PRP IgG in the samples is determined by comparing their absorbance values to the standard curve generated from the calibrators.[14]

Protocol: Functional Antibody Assessment by Serum Bactericidal Assay (SBA)

The SBA is a functional assay that measures the ability of vaccine-induced antibodies to kill Hib bacteria in the presence of complement, mimicking a key in vivo protective mechanism.[15][16]

SBA_Workflow Workflow for Serum Bactericidal Assay (SBA) start Start step1 1. Heat-inactivate patient serum to destroy endogenous complement. start->step1 end End step2 2. Prepare serial two-fold dilutions of the serum. step1->step2 step3 3. Add a standardized inoculum of live Hib bacteria to each dilution. step2->step3 step4 4. Add an exogenous source of complement (e.g., baby rabbit serum). step3->step4 step5 5. Incubate the reaction mixture (e.g., 60 min at 37°C). step4->step5 step6 6. Plate aliquots from each dilution onto agar (B569324) plates. step5->step6 step7 7. Incubate plates overnight to allow for bacterial growth. step6->step7 step8 8. Count surviving colonies (Colony Forming Units - CFU). step7->step8 step9 9. Determine the serum dilution that results in ≥50% bacterial killing. step8->step9 step9->end

Figure 3: Workflow for Serum Bactericidal Assay (SBA)

Methodology:

  • Serum Preparation: Test serum is heat-inactivated (e.g., 56°C for 30 minutes) to destroy its native complement while preserving the antibodies. The serum is then serially diluted in a multi-well plate.[15]

  • Reaction Mixture: A standardized suspension of a specific Hib bacterial strain (e.g., Eagan strain) is added to each well containing the diluted serum.[15][17]

  • Complement Addition: An external source of complement, typically baby rabbit serum, is added to initiate the bactericidal reaction.[15][17]

  • Incubation: The plates are incubated (e.g., for 60-90 minutes at 37°C) to allow for antibody-mediated, complement-dependent killing of the bacteria.[17][18]

  • Plating and Viability Count: An aliquot from each well is plated onto a suitable growth medium (e.g., chocolate agar). The plates are incubated overnight.

  • Titer Determination: The number of surviving bacterial colonies (Colony Forming Units, CFU) is counted for each serum dilution. The SBA titer is reported as the reciprocal of the highest serum dilution that kills at least 50% of the initial bacterial inoculum compared to a control without antibodies.[17]

Conclusion

The mechanism of action of the this compound® vaccine is a paradigm of rational vaccine design. By covalently conjugating the T-cell-independent PRP polysaccharide to the T-cell-dependent CRM197 protein carrier, the vaccine successfully circumvents the immunological immaturity of infants. This design elicits a robust, T-cell-dependent immune response characterized by high-affinity IgG antibodies, class switching, and the induction of long-term immunological memory. The resulting functional antibodies effectively clear H. influenzae type b through complement-mediated bacteriolysis and opsonophagocytosis, providing durable protection against invasive disease and representing a landmark achievement in pediatric public health.

References

The Cornerstone of Pediatric Immunity: A Technical Guide to HibTITER (PRP-CRM197) Conjugate Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the HibTITER vaccine, a conjugate of Haemophilus influenzae type b (Hib) capsular polysaccharide (polyribosylribitol phosphate (B84403), PRP) and the non-toxic diphtheria toxin mutant, CRM197. Aimed at researchers, scientists, and professionals in drug development, this document details the core science, experimental protocols, and critical data underpinning this life-saving pediatric vaccine.

Introduction: Overcoming T-Cell Independence

Invasive diseases caused by Haemophilus influenzae type b, such as meningitis and epiglottitis, were a leading cause of childhood mortality and morbidity.[1] Early vaccines using the purified PRP polysaccharide antigen were ineffective in infants and young children—the most vulnerable demographic. This is because polysaccharides are T-cell independent (TI) antigens, which are unable to stimulate the robust, high-affinity, and memory-inducing immune response required for long-term protection in this population.

The advent of conjugate vaccine technology revolutionized pediatric immunology. By covalently linking the PRP polysaccharide to an immunogenic carrier protein like CRM197, the vaccine converts a T-cell independent response into a T-cell dependent (TD) one.[2] This process engages CD4+ helper T-cells, leading to immunological memory, antibody class switching, and affinity maturation, thereby conferring potent and lasting immunity in infants.[2][3]

The CRM197 Carrier Protein: A Genetically Detoxified Workhorse

CRM197 is a key component of the this compound vaccine and several other successful conjugate vaccines. It is a non-toxic mutant of the diphtheria toxin, resulting from a single point mutation (G52E) that eliminates its enzymatic ADP-ribosyltransferase activity, rendering it safe for clinical use.[4] A significant advantage of CRM197 over chemically detoxified toxoids (like diphtheria or tetanus toxoid) is that genetic detoxification preserves the full complement of lysine (B10760008) residues, which are primary sites for conjugation with the polysaccharide antigen.[4] This ensures a more consistent and efficient conjugation process.

Mechanism of Action: Engineering a T-Cell Dependent Response

The efficacy of the PRP-CRM197 conjugate vaccine lies in its ability to recruit T-cell help for a B-cell response that targets the bacterial polysaccharide. The process is a classic example of cognate B-cell and T-cell interaction.

  • Antigen Recognition and Internalization : A B-cell with a B-cell receptor (BCR) specific for the PRP polysaccharide recognizes and binds to the PRP-CRM197 conjugate. This binding event triggers the internalization of the entire vaccine conjugate into the B-cell.

  • Antigen Processing and Presentation : Inside the B-cell's endosomes, the CRM197 protein portion is proteolytically degraded into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules.

  • T-Cell Activation : The peptide-MHC II complex is presented on the surface of the B-cell. A CD4+ helper T-cell that has been primed to recognize this specific CRM197 peptide can then bind to the complex via its T-cell receptor (TCR).

  • B-Cell Activation and Differentiation : This successful B-cell/T-cell interaction, along with co-stimulatory signals (e.g., CD40-CD40L), activates the T-cell to produce cytokines. These cytokines, in turn, provide the necessary "help" to the B-cell, stimulating it to undergo clonal expansion, affinity maturation, and differentiation into plasma cells that secrete high-affinity, class-switched (primarily IgG) anti-PRP antibodies and long-lived memory B-cells.

T_Cell_Dependent_Response cluster_0 B-Cell cluster_1 T-Cell b_cell PRP-Specific B-Cell bcr BCR mhc MHC-II plasma_cell Plasma Cell b_cell->plasma_cell Differentiation memory_b_cell Memory B-Cell b_cell->memory_b_cell Differentiation internalization Internalization & Processing bcr->internalization 2. Internalization tcr TCR mhc->tcr 4. T-Cell Recognition t_cell CRM197-Specific CD4+ T-Helper Cell cd40l CD40L cytokines Cytokine Release (IL-4, IL-5) t_cell->cytokines 7. Help Signal tcr->cd40l 5. T-Cell Activation cd40l->b_cell 6. Co-stimulation (CD40 signal) vaccine PRP-CRM197 Conjugate Vaccine vaccine->bcr 1. Binding internalization->mhc 3. Processing & Presentation of CRM197 peptide cytokines->b_cell 8. B-Cell Activation antibodies Anti-PRP IgG Antibodies plasma_cell->antibodies Secretion

Caption: T-Cell Dependent Immune Response to PRP-CRM197 Vaccine.

Manufacturing and Conjugation Workflow

The production of the this compound vaccine involves several critical stages, from the cultivation of the bacterium to the final sterile formulation. The core of the process is the covalent conjugation of the purified PRP to the CRM197 carrier protein.

Vaccine_Workflow cluster_PRP PRP Antigen Production cluster_CRM CRM197 Carrier Production cluster_Final Final Vaccine Production cultivation 1. H. influenzae type b Cultivation harvest 2. Centrifugation & Supernatant Harvest cultivation->harvest purify_prp 3. PRP Purification (e.g., CTAB Precipitation, Chromatography) harvest->purify_prp depolymerize 4. Controlled Depolymerization (Size Reduction) purify_prp->depolymerize activate_prp 5. PRP Activation (Generation of Aldehyde Groups) depolymerize->activate_prp conjugation 6. Reductive Amination (PRP + CRM197) activate_prp->conjugation expression 1. C. diphtheriae (mutant) Fermentation purify_crm 2. CRM197 Purification (Chromatography) expression->purify_crm purify_crm->conjugation purify_conj 7. Conjugate Purification (Size Exclusion Chromatography) conjugation->purify_conj formulation 8. Formulation with Excipients (e.g., Saline) purify_conj->formulation fill_finish 9. Sterile Filtration & Aseptic Filling formulation->fill_finish

Caption: General Manufacturing Workflow for PRP-CRM197 Vaccine.

Quantitative Immunogenicity and Safety Data

Clinical trials have consistently demonstrated the high immunogenicity and safety profile of the PRP-CRM197 vaccine. A key metric for efficacy is the titer of anti-PRP IgG antibodies, with concentrations of ≥0.15 µg/mL considered protective and ≥1.0 µg/mL indicative of long-term protection.

Table 1: Anti-PRP IgG Antibody Response to a 3-Dose Primary Series of PRP-CRM197

Study Population Timepoint Geometric Mean Titer (GMT) (µg/mL) % with Titer ≥0.15 µg/mL % with Titer ≥1.0 µg/mL Citation
Healthy Japanese Infants 4 weeks post-primary series 19.68 100% 100% [5]
Healthy Japanese Infants 4 weeks post-primary series 18.00 100% 99.3% [6]
Healthy Taiwanese Infants Post-3rd immunization Not Reported 100% 91% [7]

| Healthy Infants (Dose-ranging) | 18 weeks (≥1.25 µg dose) | ≥5.72 | >98% | ≥79% |[8] |

Table 2: Anti-PRP IgG Antibody Response Post-Booster Dose of PRP-CRM197

Study Population Timepoint Geometric Mean Titer (GMT) (µg/mL) % with Titer ≥1.0 µg/mL Citation
Healthy Japanese Toddlers Post-booster 51.33 100% [5]

| Healthy Infants (Dose-ranging) | 1 week post-booster (≥1.25 µg dose) | ≥37.71 | Not Reported |[8] |

Table 3: Common Solicited Adverse Reactions

Reaction Type Event Frequency Citation
Local Injection site pain, swelling, redness Common [9]
Systemic Drowsiness Common [9]
Systemic Irritability/crying Common [9]
Systemic Loss of appetite Common [9]

| Systemic | Fever | Common |[9] |

Key Experimental Protocols

PRP-CRM197 Conjugation via Reductive Amination

This protocol outlines a representative method for the covalent linkage of activated PRP oligosaccharides to the lysine residues of the CRM197 protein.

  • PRP Activation : Purified, size-reduced PRP is subjected to periodate (B1199274) oxidation to generate aldehyde groups.

  • Conjugation Reaction :

    • Dissolve activated PRP and purified CRM197 in a suitable buffer, such as borate (B1201080) buffer (pH ~8.0-8.5).[10]

    • The ratio of PRP to CRM197 is optimized to achieve the desired saccharide-to-protein ratio in the final conjugate.

    • Add a reducing agent, typically sodium cyanoborohydride (NaCNBH₃), to the mixture.[9]

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for an extended period (e.g., 48-72 hours) to allow for the formation of stable secondary amine linkages between the PRP's aldehyde groups and the ε-amino groups of CRM197's lysine residues.[10]

  • Quenching : The reaction may be quenched by adding a strong reducing agent like sodium borohydride (B1222165) to reduce any remaining aldehyde groups.

  • Purification :

    • The resulting conjugate is purified from unreacted components and reagents.

    • Size Exclusion Chromatography (SEC) is commonly used to separate the high-molecular-weight conjugate from free PRP, free CRM197, and other reaction components.[11]

    • The column is equilibrated and eluted with a suitable buffer (e.g., phosphate-buffered saline). The fraction containing the purified conjugate is collected.

  • Characterization : The final product is characterized for saccharide and protein content, saccharide-to-protein ratio, molecular size distribution, and level of free saccharide.

Anti-PRP IgG Enzyme-Linked Immunosorbent Assay (ELISA)

This ELISA protocol is used to quantify the concentration of PRP-specific IgG antibodies in the serum of vaccinated subjects.

  • Plate Coating :

    • Coat 96-well microtiter plates with a PRP-antigen conjugate (e.g., PRP-human serum albumin) at a concentration of approximately 1 µg/mL in phosphate-buffered saline (PBS).[6]

    • Incubate overnight at 4°C.

  • Washing and Blocking :

    • Wash plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA) and incubating for 1-2 hours at 37°C.

  • Sample and Standard Incubation :

    • Prepare serial dilutions of a reference standard serum with a known concentration of anti-PRP IgG.

    • Prepare dilutions of test sera. All dilutions are made in a diluent buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).[6]

    • Add the diluted standards and samples to the wells and incubate for 2 hours at 37°C.[6]

  • Detection Antibody :

    • Wash the plates.

    • Add a biotinylated or enzyme-conjugated (e.g., Horseradish Peroxidase - HRP) anti-human IgG detection antibody.

    • Incubate for 1-2 hours at 37°C.

  • Signal Development :

    • Wash the plates.

    • If using an HRP-conjugated antibody, add a substrate like TMB (3,3',5,5'-Tetramethylbenzidine). Incubate for a defined period (e.g., 10 minutes) in the dark.[6]

    • Stop the reaction with a stop solution (e.g., 2 M Sulfuric Acid).[6]

  • Data Acquisition and Analysis :

    • Read the optical density (absorbance) at 450 nm using an ELISA plate reader.

    • Generate a standard curve from the reference serum dilutions and use it to calculate the concentration of anti-PRP IgG in the test samples.

Serum Bactericidal Assay (SBA)

The SBA is a functional assay that measures the ability of vaccine-induced antibodies to kill H. influenzae type b in the presence of complement, which is the primary mechanism of protection.

  • Reagent Preparation :

    • Bacteria : Use a standardized, frozen stock of H. influenzae type b (e.g., Eagan strain). Thaw and dilute in a suitable buffer (e.g., Hanks' buffer with Ca²⁺ and Mg²⁺) to achieve a target concentration of ~750-1000 Colony Forming Units (CFU) per reaction.[12][13]

    • Complement : Use baby rabbit serum as an exogenous source of complement. Lots must be pre-screened for low intrinsic bactericidal activity and ability to support killing by a reference antibody.

    • Serum Samples : Heat-inactivate test and control sera at 56°C for 30 minutes to destroy endogenous complement.[12]

  • Assay Procedure :

    • Perform serial dilutions of the heat-inactivated test sera in a 96-well microtiter plate.

    • Add the diluted bacterial suspension to each well.

    • Add the baby rabbit complement solution to each well.[12]

    • The final reaction mixture typically includes serum, bacteria, and complement.

  • Incubation : Incubate the reaction plate at 37°C in a 5% CO₂ atmosphere for 60 minutes to allow for antibody- and complement-mediated killing.[14]

  • Plating and Incubation :

    • After incubation, plate a small aliquot (e.g., 5 µL) from each well onto a growth medium plate (e.g., Chocolate II agar).[13]

    • Incubate the agar (B569324) plates overnight (16-18 hours) at 37°C in 5% CO₂.[14]

  • Data Analysis :

    • Count the number of surviving bacterial colonies for each serum dilution.

    • The SBA titer is reported as the reciprocal of the highest serum dilution that results in ≥50% killing of the initial bacterial inoculum compared to control wells containing no antibody.[14]

Conclusion

The PRP-CRM197 conjugate vaccine, this compound, represents a landmark achievement in public health, effectively converting a T-cell independent polysaccharide antigen into a T-cell dependent immunogen. Through the robust mechanism of cognate T-cell help, facilitated by the genetically detoxified CRM197 carrier protein, the vaccine elicits high-titer, functional bactericidal antibodies and establishes long-term immunological memory in infants. The detailed protocols and extensive clinical data underscore the well-characterized and reliable nature of this vaccine, which has been instrumental in the near-elimination of invasive Hib disease in vaccinated populations. Continued research in conjugation chemistry and immunology builds upon the foundational success of vaccines like this compound to address future challenges in infectious disease prevention.

References

A Comprehensive Technical Guide to CRM197: The Non-Toxic Diphtheria Toxin Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cross-Reacting Material 197 (CRM197) is a genetically detoxified mutant of diphtheria toxin (DT) that has become a cornerstone in modern medicine, primarily as a carrier protein in conjugate vaccines. A single point mutation (G52E) abrogates its enzymatic activity and thus its toxicity, while preserving its immunogenicity and ability to be recognized by the immune system.[1][2] This technical guide provides an in-depth overview of CRM197, covering its molecular characteristics, mechanisms of action, production and purification methodologies, and diverse applications in vaccine development, drug delivery, and cancer therapy. Detailed experimental protocols and quantitative data are presented to support research and development efforts.

Molecular Characteristics and Structure

CRM197 is a single polypeptide chain of 535 amino acids with a molecular weight of approximately 58.4 kDa.[2][3] It consists of two subunits linked by disulfide bridges: Fragment A, the catalytic domain, and Fragment B, the receptor-binding and transmembrane domain. The critical G52E mutation is located in Fragment A, which in the native diphtheria toxin is responsible for ADP-ribosylation of elongation factor 2 (eEF-2), leading to the inhibition of protein synthesis and cell death.[2][4]

The crystal structure of CRM197 reveals that its overall fold is nearly identical to that of the native diphtheria toxin.[1] The lack of toxicity is attributed to increased flexibility of the active-site loop that covers the NAD+ binding pocket, significantly reducing its affinity for NAD+ and consequently its enzymatic activity.[1] While the native toxin has a high affinity for NAD+, CRM197 exhibits almost negligible binding.[1][5]

Table 1: Key Molecular and Biochemical Properties of CRM197

PropertyValueReference
Molecular Weight~58.4 kDa[3]
Amino Acid Residues535[2]
Key MutationGlycine to Glutamic Acid at position 52 (G52E)[1][2]
StructureMonomeric and dimeric forms exist[6][7]
NAD+ Binding Affinity (KD)Significantly lower than Diphtheria Toxin (DT)[1]
Thermal Stability (Tm)44.3 °C (less stable than DT at 55.2 °C)[1]

Mechanism of Action: Non-Toxicity and Immunogenicity

The core of CRM197's utility lies in its non-toxic nature combined with its potent immunogenicity.

Basis of Non-Toxicity

The G52E mutation in the catalytic domain of CRM197 is the sole reason for its lack of toxicity.[1] This single amino acid substitution induces a conformational change in the active-site loop, hindering the binding of NAD+.[1] Without efficient NAD+ binding, CRM197 is unable to catalyze the ADP-ribosylation of eEF-2, the crucial step in the intoxication pathway of diphtheria toxin.[4] While some studies suggest a residual, weak ability to inhibit protein synthesis at high concentrations, for practical purposes in its approved applications, it is considered non-toxic.[1][2][8]

Immunogenicity and Carrier Function

CRM197 is immunologically indistinguishable from the native diphtheria toxin, meaning it can elicit a strong immune response.[9] This property is harnessed in conjugate vaccines, where poorly immunogenic antigens, such as bacterial polysaccharides, are covalently linked to CRM197.[9][10] The protein carrier transforms the T-cell independent immune response to the polysaccharide into a more robust, T-cell dependent response, leading to immunological memory and long-lasting protection, even in infants.[11][12]

The proposed mechanism involves the conjugate binding to B-cells specific for the polysaccharide. The B-cell then internalizes the entire conjugate, processes the CRM197 protein, and presents CRM197-derived peptides on its MHC class II molecules to carrier-specific T-helper cells. These activated T-helper cells then provide signals to the B-cells, promoting their differentiation into antibody-producing plasma cells and memory B-cells.

Conjugate_Vaccine_Mechanism cluster_0 Antigen Recognition and Internalization cluster_1 Antigen Processing and Presentation cluster_2 T-Cell Help and B-Cell Activation BCR B-Cell Receptor (Polysaccharide-specific) Conjugate CRM197-Polysaccharide Conjugate BCR->Conjugate Binds BCell B-Cell Conjugate->BCell Internalized by Endosome Endosome BCell->Endosome Forms BCell_Surface Processed_CRM Processed CRM197 Peptides Endosome->Processed_CRM Processes MHCII MHC Class II Processed_CRM->MHCII Loaded onto MHCII->BCell_Surface Presented on TCR T-Cell Receptor TCR->MHCII Recognizes THelper T-Helper Cell Activation B-Cell Activation, Proliferation, and Differentiation THelper->Activation Provides help for PlasmaCell Plasma Cell Activation->PlasmaCell MemoryCell Memory B-Cell Activation->MemoryCell Antibodies Antibodies to Polysaccharide PlasmaCell->Antibodies Produce Purification_Workflow start E. coli cell paste (expressing soluble CRM197) cell_lysis Cell Lysis (e.g., sonication, high-pressure homogenization) start->cell_lysis clarification Clarification (Centrifugation to remove cell debris) cell_lysis->clarification chromatography1 Ion-Exchange Chromatography (e.g., DEAE Sepharose) clarification->chromatography1 Soluble fraction chromatography2 Hydrophobic Interaction Chromatography (e.g., Butyl Sepharose) chromatography1->chromatography2 chromatography3 Size-Exclusion Chromatography (e.g., Sephacryl S-200) chromatography2->chromatography3 final_product Purified CRM197 chromatography3->final_product Cancer_Vaccine_Signaling cluster_0 Normal Signaling cluster_1 EGF-CRM197 Vaccine Action EGF EGF EGFR EGFR EGF->EGFR Binds Proliferation Tumor Growth and Proliferation EGFR->Proliferation Activates Signaling NoProliferation Inhibition of Tumor Growth EGFR->NoProliferation TumorCell Tumor Cell Vaccine EGF-CRM197 Vaccine ImmuneSystem Immune System Vaccine->ImmuneSystem Stimulates AntiEGF Anti-EGF Antibodies ImmuneSystem->AntiEGF Produces AntiEGF->EGF Bind and Neutralize BlockedEGF Neutralized EGF BlockedEGF->EGFR Cannot Bind

References

HibTITER: A Technical Deep Dive into Polysaccharide-Protein Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemistry behind the HibTITER vaccine, a significant advancement in the prevention of invasive diseases caused by Haemophilus influenzae type b. The covalent conjugation of the bacterial capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), to a carrier protein, CRM197, is a key innovation that transforms a T-independent antigen into a T-dependent antigen, eliciting a robust and long-lasting immune response in infants and young children. This guide will detail the chemical principles, experimental methodologies, and critical parameters of this landmark vaccine technology.

Core Components and Conjugation Strategy

The this compound vaccine is a glycoconjugate vaccine composed of two primary components:

  • Polyribosylribitol Phosphate (PRP): A linear capsular polysaccharide isolated from Haemophilus influenzae type b. PRP is the primary antigen but is poorly immunogenic in young children on its own.

  • CRM197: A non-toxic mutant of diphtheria toxin, which serves as a carrier protein. The presence of the carrier protein recruits T-cell help, leading to a more potent and durable immune response to the polysaccharide.[1][2]

The fundamental chemical strategy employed in the production of this compound is reductive amination . This process involves two key steps:

  • Activation of the Polysaccharide: The PRP polysaccharide is chemically modified to introduce aldehyde groups. This is typically achieved through periodate (B1199274) oxidation, which cleaves the vicinal diols within the ribitol (B610474) units of the PRP backbone.

  • Conjugation to the Carrier Protein: The newly formed aldehyde groups on the PRP are then covalently linked to the primary amine groups (largely from lysine (B10760008) residues) on the CRM197 carrier protein via a Schiff base intermediate, which is subsequently reduced to a stable secondary amine linkage.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound vaccine and its components, based on publicly available data.

Table 1: this compound Vaccine Formulation [3]

ComponentQuantity per 0.5 mL Dose
Purified Haemophilus b Saccharide10 µg
CRM197 ProteinApproximately 25 µg

Table 2: Characteristics of Hib Conjugate Vaccine Components

ParameterPolyribosylribitol Phosphate (PRP)CRM197 Carrier Protein
Molecular Weight Native: High molecular weight; Sized-reduced for conjugation~58.4 kDa
Source Haemophilus influenzae type bRecombinant Corynebacterium diphtheriae
Key Functional Groups for Conjugation Hydroxyl groups (for oxidation to aldehydes)Primary amines (lysine residues)

Experimental Protocols

The following protocols are representative methodologies for the key experimental steps in the production of a PRP-CRM197 conjugate vaccine, based on established scientific principles and published literature. These are illustrative and may not represent the exact proprietary process for this compound.

Preparation and Sizing of PRP Polysaccharide
  • Isolation and Purification: PRP is isolated from the culture supernatant of Haemophilus influenzae type b. Purification is a multi-step process that may include precipitation with agents like cetyltrimethylammonium bromide (CTAB), ethanol (B145695) precipitation, and chromatography to remove proteins, nucleic acids, and lipopolysaccharides.[4][5]

  • Depolymerization (Sizing): High-molecular-weight native PRP is often size-reduced to facilitate a more controlled and consistent conjugation reaction. This can be achieved by methods such as acid hydrolysis or oxidative cleavage. The size of the resulting oligosaccharides is a critical parameter influencing the immunogenicity of the final conjugate.

Activation of PRP by Periodate Oxidation
  • Reaction Setup: Purified, sized PRP is dissolved in an aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5).

  • Oxidation: A freshly prepared solution of sodium periodate (NaIO₄) is added to the PRP solution. The molar ratio of periodate to PRP repeating units is a critical parameter that controls the degree of oxidation and the number of aldehyde groups introduced. The reaction is typically carried out in the dark at a controlled temperature (e.g., 4°C) for a defined period (e.g., 1-2 hours).

  • Quenching: The reaction is quenched by the addition of a quenching agent, such as ethylene (B1197577) glycol or sodium bisulfite, to consume excess periodate.

  • Purification: The oxidized PRP is purified to remove quenching agents and byproducts, often by dialysis or size exclusion chromatography.

Conjugation of Activated PRP to CRM197 via Reductive Amination
  • Reaction Setup: The purified, oxidized PRP is mixed with CRM197 in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). The ratio of saccharide to protein is a key variable that influences the final conjugate composition.

  • Schiff Base Formation and Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added to the mixture. This reagent selectively reduces the Schiff base formed between the aldehyde groups on the PRP and the amine groups on the CRM197, forming a stable covalent bond. The reaction is allowed to proceed for an extended period (e.g., 24-72 hours) at a controlled temperature (e.g., room temperature or 4°C).

  • Capping of Unreacted Aldehydes: Any remaining unreacted aldehyde groups on the PRP may be "capped" by the addition of a small molecule amine, such as glycine, followed by another round of reduction with sodium borohydride (B1222165) to prevent potential side reactions.

Purification of the PRP-CRM197 Conjugate
  • Method: The final conjugate is purified to remove unconjugated PRP, unconjugated CRM197, and other reaction components. The primary method for this purification is size exclusion chromatography (SEC), which separates molecules based on their hydrodynamic volume.[6] The larger conjugate will elute earlier than the smaller, unconjugated components.

  • Buffer Exchange and Formulation: The purified conjugate is then buffer-exchanged into a final formulation buffer (e.g., saline) and sterile filtered.

Visualizations

The following diagrams illustrate the key chemical and process flows in the production of the this compound vaccine.

HibTITER_Conjugation_Chemistry cluster_activation Polysaccharide Activation cluster_conjugation Conjugation PRP Polyribosylribitol Phosphate (PRP) (from H. influenzae type b) CRM197 CRM197 Protein (non-toxic diphtheria toxin mutant) Oxidized_PRP Oxidized PRP (with aldehyde groups) PRP->Oxidized_PRP Periodate Oxidation (NaIO4) Conjugate PRP-CRM197 Conjugate CRM197->Conjugate CRM197->Conjugate Reductive Amination (Schiff base formation & reduction with NaBH3CN) Oxidized_PRP->Conjugate Oxidized_PRP->Conjugate Reductive Amination (Schiff base formation & reduction with NaBH3CN)

Caption: Chemical pathway of this compound conjugation.

HibTITER_Manufacturing_Workflow cluster_prp PRP Production cluster_crm CRM197 Production cluster_conjugation_purification Conjugation & Final Formulation Fermentation H. influenzae b Fermentation Isolation PRP Isolation & Purification Fermentation->Isolation Sizing PRP Depolymerization (Sizing) Isolation->Sizing Activation Periodate Oxidation (Activation) Sizing->Activation Purified_PRP Purified Activated PRP Activation->Purified_PRP Conjugation Reductive Amination (PRP + CRM197) Purified_PRP->Conjugation CRM_Fermentation C. diphtheriae Fermentation CRM_Purification CRM197 Purification CRM_Fermentation->CRM_Purification CRM_Purification->Conjugation Purification Size Exclusion Chromatography Conjugation->Purification Formulation Final Formulation & Sterile Filtration Purification->Formulation Final_Vaccine This compound Vaccine Formulation->Final_Vaccine

Caption: Overall manufacturing workflow for this compound.

Conclusion

The polysaccharide-protein conjugation chemistry of this compound represents a cornerstone of modern vaccinology. By converting a T-independent polysaccharide antigen into a T-dependent one, this technology has enabled the effective immunization of infants against Haemophilus influenzae type b, dramatically reducing the incidence of meningitis and other serious diseases. The principles of PRP activation through periodate oxidation and subsequent reductive amination to a carrier protein have been foundational, paving the way for the development of other life-saving glycoconjugate vaccines. A thorough understanding of the underlying chemistry, process parameters, and analytical characterization is essential for the continued innovation and production of these critical public health tools.

References

The Immunological Foundation of HibTITER®: A T-Cell Dependent Response to Haemophilus influenzae type b

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of conjugate vaccines against Haemophilus influenzae type b (Hib) represents a landmark achievement in pediatric medicine, leading to a dramatic reduction in invasive Hib diseases such as meningitis and epiglottitis.[1][2] Unlike unconjugated polysaccharide vaccines, which elicit a T-cell independent immune response that is weak in infants, conjugate vaccines like HibTITER® (PRP-CRM197) are designed to induce a robust, T-cell dependent (TD) immune response.[3][4] This guide provides an in-depth examination of the immunological mechanisms that underpin the efficacy of this compound®, focusing on the cellular and molecular interactions that lead to the generation of a protective and long-lasting antibody response. Through a detailed exploration of signaling pathways, experimental methodologies, and quantitative immunogenicity data, this document serves as a comprehensive resource for professionals in the fields of immunology and vaccine development.

The Challenge of T-Independent Antigens in Infancy

The capsular polysaccharide of H. influenzae type b, polyribosylribitol phosphate (B84403) (PRP), is a T-cell independent type 2 (TI-2) antigen.[3] TI-2 antigens can activate B-cells directly without the help of T-helper cells, but this response has several limitations, particularly in infants:

  • Poor Immunogenicity: Infants under the age of two years mount a weak or absent antibody response to polysaccharide antigens.[3]

  • Lack of Immunological Memory: The response does not generate long-lived memory B-cells, resulting in a lack of a booster effect upon subsequent exposure.[3]

  • Predominantly IgM Response: The antibodies produced are primarily of the IgM isotype, with limited class switching to more effective IgG isotypes.[5]

These limitations rendered early unconjugated PRP vaccines largely ineffective in the most vulnerable pediatric population.[3]

The Conjugate Vaccine Solution: Engaging T-Cell Help

The innovation of conjugate vaccines lies in the covalent linkage of the PRP polysaccharide to a carrier protein.[2][3] In the case of this compound®, the carrier protein is CRM197, a non-toxic mutant of diphtheria toxin.[6] This conjugation transforms the T-independent PRP antigen into a T-dependent antigen, thereby harnessing the power of T-cell help to drive a potent B-cell response.[4][7]

Antigen Processing and Presentation

The initiation of the T-cell dependent response begins with the processing of the conjugate vaccine by antigen-presenting cells (APCs), primarily dendritic cells and B-lymphocytes.[8][9]

  • B-Cell Receptor (BCR) Mediated Uptake: PRP-specific B-cells recognize and bind the PRP portion of the conjugate vaccine via their surface BCRs.[7][9] This binding triggers receptor-mediated endocytosis, internalizing the entire conjugate molecule.

  • Antigen Processing: Inside the B-cell's endosomal compartments, the conjugate is degraded. The PRP polysaccharide is processed into smaller fragments, and the CRM197 carrier protein is proteolytically cleaved into peptides.[9]

  • MHC Class II Presentation: The peptides derived from the CRM197 carrier protein are loaded onto Major Histocompatibility Complex (MHC) class II molecules and transported to the B-cell surface.[7][8]

G cluster_Bcell PRP-Specific B-Cell BCR BCR Binds PRP Internalization Receptor-Mediated Endocytosis BCR:f0->Internalization Endosome Endosome Internalization->Endosome Processing Proteolytic Processing Endosome->Processing MHCII MHC Class II Presents Carrier Peptide Processing->MHCII:f0 PRP_T This compound® (PRP-CRM197) PRP_T->BCR:f1 Binding

T-Helper Cell Activation and B-Cell Help

The presentation of carrier protein peptides by B-cells is the crucial step that engages T-helper cells.

  • T-Cell Recognition: A CD4+ T-helper cell with a T-cell receptor (TCR) specific for the presented CRM197 peptide-MHC class II complex recognizes and binds to the B-cell.[2][7]

  • Co-stimulation and T-Cell Activation: This initial binding, along with co-stimulatory signals between molecules like CD40 on the B-cell and CD40L on the T-cell, leads to the activation of the T-helper cell.[7]

  • Cytokine Production and B-Cell Proliferation: The activated T-helper cell proliferates and releases a variety of cytokines, such as Interleukin-2 (IL-2), IL-4, and IL-5.[5] These cytokines, along with the direct CD40-CD40L interaction, provide the necessary signals for the B-cell to proliferate and differentiate.[5][7]

G cluster_Interaction T-Cell / B-Cell Interaction B_Cell PRP-Specific B-Cell MHC II-Peptide CD40 T_Cell CD4+ T-Helper Cell TCR CD40L B_Cell:mhc->T_Cell:tcr Signal 1: Recognition B_Cell:cd40->T_Cell:cd40l Signal 2: Co-stimulation Cytokines Cytokine Release (IL-2, IL-4, IL-5) T_Cell->Cytokines Activation B_Cell_Activation B-Cell Proliferation & Differentiation T_Cell:cd40l->B_Cell_Activation Cytokines->B_Cell_Activation

Generation of a Robust and Lasting Immune Response

The T-cell help elicited by the conjugate vaccine leads to a qualitatively different and superior immune response compared to the T-independent response.

  • Affinity Maturation and Class Switching: In the germinal centers of lymph nodes, B-cells undergo somatic hypermutation and affinity maturation, resulting in the production of high-affinity antibodies.[8] T-cell-derived cytokines also induce immunoglobulin class switching from IgM to long-lasting IgG isotypes.[5]

  • Generation of Memory Cells: A crucial outcome of the T-cell dependent response is the generation of both memory B-cells and memory T-cells.[3] These memory cells are responsible for the anamnestic (booster) response upon subsequent encounters with the Hib bacteria, providing long-term protection.[4]

Quantitative Immunogenicity of this compound®

The clinical efficacy of this compound® is well-documented, with studies demonstrating a high rate of seroprotection in vaccinated infants.[8] The following tables summarize key quantitative data on the antibody response to this compound®.

Table 1: Anti-PRP IgG Antibody Titers Following this compound® Vaccination in Infants

TimepointGeometric Mean Titer (GMT) of Anti-PRP IgG (µg/mL)Percentage of Subjects with Titer ≥ 0.15 µg/mLPercentage of Subjects with Titer ≥ 1.0 µg/mL
Pre-vaccination (2 months)0.15 - 0.2540 - 60%10 - 20%
Post-Dose 3 (7 months)3.0 - 10.0> 95%> 80%
Pre-Booster (12-15 months)0.5 - 1.570 - 90%30 - 50%
Post-Booster25.0 - 50.0> 98%> 95%

Data compiled from multiple immunogenicity studies. Actual values may vary between studies.

Table 2: Comparative Efficacy of Hib Conjugate Vaccines

VaccineCarrier ProteinEfficacy against Invasive Hib Disease
This compound® (PRP-CRM197) Diphtheria CRM197 Protein95% - 100% [8]
PRP-TTetanus Toxoid95% - 100%
PRP-OMPCN. meningitidis Outer Membrane Protein Complex95% - 100%
Unconjugated PRPNonePoor in infants

Experimental Protocols for Assessing Immunogenicity

The evaluation of the T-cell dependent response to this compound® relies on a suite of standardized immunological assays. Detailed protocols for key experiments are provided below.

Quantification of Anti-PRP IgG Antibodies by ELISA

This protocol outlines the steps for a standard enzyme-linked immunosorbent assay (ELISA) to measure the concentration of PRP-specific IgG antibodies in serum samples.

G Start Start Coat_Plate Coat microtiter plate wells with PRP antigen Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Add_Samples Add diluted serum samples and standards Block->Add_Samples Incubate_1 Incubate and wash Add_Samples->Incubate_1 Add_Conj Add enzyme-conjugated anti-human IgG Incubate_1->Add_Conj Incubate_2 Incubate and wash Add_Conj->Incubate_2 Add_Sub Add substrate and incubate Incubate_2->Add_Sub Stop_Rxn Stop reaction Add_Sub->Stop_Rxn Read Read absorbance at 450 nm Stop_Rxn->Read Analyze Calculate antibody concentrations Read->Analyze End End Analyze->End

Materials:

  • PRP-coated 96-well microtiter plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Serum samples and reference standards

  • Enzyme-conjugated anti-human IgG (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Wells of a 96-well plate are coated with an optimal concentration of PRP antigen and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove unbound antigen.

  • Blocking: 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Addition: After washing, 100 µL of diluted serum samples and a standard curve of a reference serum with a known concentration of anti-PRP IgG are added to the wells and incubated for 2 hours at 37°C.

  • Washing: The plate is washed five times with wash buffer.

  • Conjugate Addition: 100 µL of enzyme-conjugated anti-human IgG is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: 100 µL of substrate solution is added to each well and incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: 50 µL of stop solution is added to each well to stop the color development.

  • Reading: The optical density is measured at 450 nm using a microplate reader.

  • Analysis: A standard curve is generated from the reference serum, and the concentration of anti-PRP IgG in the samples is determined by interpolation.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with the carrier protein (CRM197), indicating the presence of a memory T-cell response.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated individuals

  • Complete RPMI-1640 medium

  • CRM197 antigen

  • Positive control (e.g., phytohemagglutinin)

  • Negative control (medium alone)

  • ³H-thymidine or a non-radioactive proliferation dye (e.g., CFSE)

  • 96-well round-bottom plates

  • Cell harvester and liquid scintillation counter (for ³H-thymidine) or flow cytometer (for CFSE)

Procedure:

  • Cell Preparation: PBMCs are isolated from whole blood using density gradient centrifugation.

  • Cell Plating: 2 x 10⁵ PBMCs are plated in each well of a 96-well plate in 100 µL of complete medium.

  • Antigen Stimulation: 100 µL of medium containing CRM197 at various concentrations, positive control, or medium alone is added to the wells in triplicate.

  • Incubation: The plate is incubated for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement (³H-thymidine): 1 µCi of ³H-thymidine is added to each well 18 hours before harvesting. Cells are then harvested onto filter mats, and thymidine (B127349) incorporation is measured using a scintillation counter.

  • Proliferation Measurement (CFSE): If using CFSE, PBMCs are labeled with the dye before plating. After incubation, cells are harvested and analyzed by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.

  • Analysis: The results are expressed as a stimulation index (SI), which is the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI ≥ 3 is typically considered a positive response.

Conclusion

The success of this compound® and other Hib conjugate vaccines is a testament to the power of rational vaccine design based on a thorough understanding of immunology. By converting a T-independent polysaccharide into a T-dependent antigen, this compound® effectively recruits T-helper cells to drive a robust B-cell response characterized by high-affinity IgG antibodies, immunological memory, and long-term protection in infants. The experimental methods detailed in this guide provide the necessary tools for the continued evaluation and development of conjugate vaccines against a variety of bacterial pathogens. This in-depth understanding of the immunologic basis of the T-cell dependent response is essential for researchers, scientists, and drug development professionals working to create the next generation of life-saving vaccines.

References

HibTITER: A Deep Dive into the Induction of Immunological Memory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core mechanisms by which HibTITER, a conjugate vaccine for Haemophilus influenzae type b (Hib), induces a robust and long-lasting immunological memory. By covalently linking the polyribosylribitol phosphate (B84403) (PRP) capsular polysaccharide of Hib to a protein carrier, this compound effectively converts a T-cell independent antigen into a T-cell dependent antigen, a critical transformation for the generation of high-affinity antibodies and a durable memory response, particularly in infants.[1][2][3] This document will delve into the clinical data supporting its efficacy, detail the experimental protocols used to evaluate the induced immune response, and visualize the key biological pathways and experimental workflows.

The Cornerstone of Protection: T-Cell Dependent B-Cell Activation

Unlike plain polysaccharide vaccines, which primarily stimulate a short-lived, low-affinity IgM response without inducing memory, conjugate vaccines like this compound engage T-helper cells to orchestrate a sophisticated immune response.[2][4] This T-cell dependent activation is fundamental to the vaccine's success in preventing invasive Hib disease.

The process begins when a B-cell recognizes and binds the PRP polysaccharide component of the vaccine via its B-cell receptor (BCR).[1][5] The entire vaccine conjugate is then internalized, and the carrier protein is processed and presented on the B-cell's surface by MHC class II molecules.[5][6] This allows for the recruitment of carrier protein-specific T-helper cells. The subsequent interaction between the B-cell and the activated T-helper cell, involving co-stimulatory molecules like CD40L on the T-cell and CD40 on the B-cell, provides the necessary signals for B-cell proliferation, differentiation, and affinity maturation within germinal centers.[1][7] This intricate cellular collaboration results in the generation of high-affinity IgG antibodies, long-lived plasma cells, and memory B-cells, the hallmarks of immunological memory.[1]

T_Cell_Dependent_B_Cell_Activation cluster_B_Cell B-Cell cluster_T_Cell T-Helper Cell cluster_Outcome Immunological Memory BCR BCR Internalization Internalization & Processing BCR->Internalization MHC_II MHC-II Presentation of Carrier Peptide Internalization->MHC_II TCR TCR MHC_II->TCR Recognizes Carrier Peptide Activation T-Cell Activation TCR->Activation CD40L CD40L Expression Activation->CD40L Proliferation B-Cell Proliferation & Differentiation CD40L->Proliferation CD40-CD40L Interaction High_Affinity_IgG High-Affinity IgG Proliferation->High_Affinity_IgG Memory_B_Cells Memory B-Cells Proliferation->Memory_B_Cells Plasma_Cells Long-Lived Plasma Cells Proliferation->Plasma_Cells This compound This compound Vaccine (PRP-Carrier) This compound->BCR Binds PRP

T-Cell Dependent B-Cell Activation by this compound.

Quantitative Evidence of Immunological Memory

Clinical studies have consistently demonstrated the ability of this compound and other Hib conjugate vaccines to induce protective antibody levels and immunological memory. The data presented below summarizes key findings from various trials, highlighting the induction of anti-PRP IgG antibodies and the robust booster responses, which are indicative of a primed immune system.

Table 1: Anti-PRP IgG Antibody Responses Following Primary Vaccination with Hib Conjugate Vaccines

Study PopulationVaccine SchedulePost-Primary Series Anti-PRP IgG GMC (µg/mL)% with Anti-PRP IgG ≥1.0 µg/mLCitation(s)
InfantsDTaP-Hib at 2, 3, 4 months1.2357%[8][9]
Infants3 doses of Hib conjugate vaccine-96% (after 3rd dose)[10]
InfantsDTP and this compound concurrently at 2, 4, 6 monthsSeropositive in almost all subjects after 2 doses-[11]

Table 2: Booster Response and Long-Term Persistence of Anti-PRP IgG Antibodies

Study PopulationPrimary VaccinationBoosterPre-Booster Anti-PRP IgG GMC (µg/mL)Post-Booster Anti-PRP IgG GMC (µg/mL)% with Anti-PRP IgG ≥1.0 µg/mL (Post-Booster)Citation(s)
Children (6-12 years) with 3 infant doses + boosterHib conjugateHib-MenC3.11-79% (pre-booster)[12][13]
Children (6-12 years) with 3 infant doses, no boosterHib conjugateHib-MenC0.71-43% (pre-booster)[12][13]
ToddlersDTaP-HibPRP-T-88.5Most achieved >1.0 µg/mL[8]
ToddlersDTaP-HibPlain PRP-7.86Most achieved >1.0 µg/mL[8]
InfantsDTPa-HBV-IPV/HibPlain PRP-5.67 (7-10 days post)-[14]
InfantsDTPa-HBV-IPV/HibDTPa/Hib (PRP-T)-Increased 102-fold (30 days post)-[14]

Table 3: Immunological Memory in Vaccinated vs. Unvaccinated Children with Invasive Hib Disease

GroupConvalescent Anti-Hib Antibody GMC (µg/mL) (Unadjusted)Convalescent Anti-Hib Antibody GMC (µg/mL) (Adjusted for Meningitis Cases)Citation(s)
Hib conjugate vaccine immunized10.813.78[15][16]
Unimmunized1.061.48[15][16]

Experimental Protocols for Assessing Immunological Memory

The evaluation of vaccine-induced immunological memory relies on a suite of specialized laboratory assays. The following sections provide detailed methodologies for the key experiments cited in the assessment of this compound's immunogenicity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PRP IgG

This assay quantifies the concentration of Hib PRP-specific IgG antibodies in serum.

  • Plate Coating : Microtiter plates are coated with Hib PRP antigen and incubated to allow for binding.

  • Washing : Unbound antigen is removed by washing the plates.

  • Blocking : A blocking buffer is added to prevent non-specific binding of antibodies.

  • Sample Incubation : Serum samples, along with a standard curve of known anti-PRP IgG concentrations, are added to the wells and incubated.

  • Washing : Unbound serum components are washed away.

  • Detection Antibody Incubation : An enzyme-conjugated anti-human IgG antibody is added, which binds to the PRP-specific IgG captured on the plate.

  • Washing : Excess detection antibody is removed.

  • Substrate Addition : A chromogenic substrate is added, which is converted by the enzyme on the detection antibody, resulting in a color change.

  • Reaction Stoppage and Reading : The reaction is stopped, and the optical density is measured using a spectrophotometer. The concentration of anti-PRP IgG in the samples is determined by interpolating from the standard curve.[17][18]

Serum Bactericidal Assay (SBA)

The SBA measures the functional ability of vaccine-induced antibodies to kill Hib bacteria in the presence of complement.

  • Bacterial Preparation : A standardized suspension of a specific Hib strain is prepared.

  • Serum Dilution : Test serum is serially diluted in a microtiter plate.

  • Incubation with Bacteria : The bacterial suspension is added to the diluted serum and incubated to allow antibody binding to the bacteria.

  • Complement Addition : A source of complement (typically baby rabbit serum) is added to the wells.

  • Incubation : The plate is incubated to allow for complement-mediated bacteriolysis.

  • Plating : Aliquots from each well are plated on appropriate agar (B569324) plates.

  • Incubation and Colony Counting : The agar plates are incubated overnight, and the number of surviving bacterial colonies is counted.

  • Titer Determination : The SBA titer is defined as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in bacterial colonies compared to the control wells without serum.[8][12]

Antibody Avidity ELISA

This modified ELISA assesses the binding strength of anti-PRP IgG antibodies, a key indicator of affinity maturation and immunological memory.

  • Initial ELISA Steps : The assay is performed similarly to a standard anti-PRP IgG ELISA up to the serum incubation and washing steps.

  • Chaotropic Agent Treatment : A chaotropic agent, such as urea (B33335) or sodium thiocyanate (B1210189) (NaSCN), is added to a duplicate set of wells. This agent disrupts low-avidity antibody-antigen interactions. The other set of wells is treated with a neutral buffer.[1][9][19]

  • Incubation and Washing : The plates are incubated with the chaotropic agent, followed by a washing step to remove the dissociated low-avidity antibodies.

  • Detection and Reading : The subsequent steps of adding the detection antibody, substrate, and reading the plate are the same as the standard ELISA.

  • Avidity Index Calculation : The avidity index is calculated as the ratio of the optical density of the chaotropic agent-treated wells to the optical density of the buffer-treated wells, expressed as a percentage. A higher avidity index indicates a greater proportion of high-avidity antibodies.[1]

B-cell ELISpot Assay for Memory B-Cell Enumeration

The ELISpot assay is used to quantify the number of antigen-specific memory B-cells that differentiate into antibody-secreting cells upon stimulation.

  • Plate Coating : ELISpot plates with a PVDF membrane are coated with Hib PRP antigen.

  • Cell Preparation and Stimulation : Peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated individuals. To detect memory B-cells, the PBMCs are stimulated in vitro for several days with a polyclonal B-cell activator (e.g., R848 and IL-2) to induce their differentiation into antibody-secreting cells.[6][11]

  • Cell Incubation : The stimulated cells are added to the coated ELISpot plate and incubated. The secreted anti-PRP antibodies are captured by the antigen on the membrane in the immediate vicinity of the secreting cell.

  • Detection : After removing the cells, a biotinylated anti-human IgG detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development : A precipitating substrate is added, which forms a colored spot at the location of each antibody-secreting cell.

  • Spot Counting : The spots are counted using an automated ELISpot reader, and the results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Experimental_Workflow_Memory_Assessment cluster_Vaccination Vaccination & Sample Collection cluster_Assays Immunological Assays cluster_Analysis Data Analysis & Interpretation Primary_Vaccination Primary this compound Vaccination Series Blood_Sample_Pre Blood Sample (Pre-Booster) Primary_Vaccination->Blood_Sample_Pre Time Booster_Dose Booster Dose (e.g., plain PRP or Hib Conjugate) Blood_Sample_Post Blood Sample (Post-Booster) Booster_Dose->Blood_Sample_Post Time Blood_Sample_Pre->Booster_Dose ELISA Anti-PRP IgG ELISA Blood_Sample_Pre->ELISA SBA Serum Bactericidal Assay (SBA) Blood_Sample_Pre->SBA Avidity_ELISA Antibody Avidity ELISA Blood_Sample_Pre->Avidity_ELISA ELISpot B-cell ELISpot Blood_Sample_Pre->ELISpot Blood_Sample_Post->ELISA Blood_Sample_Post->SBA Blood_Sample_Post->Avidity_ELISA Blood_Sample_Post->ELISpot Antibody_Titer Quantify Antibody Titer (GMC, % ≥1.0 µg/mL) ELISA->Antibody_Titer Functional_Activity Determine Functional Antibody Activity SBA->Functional_Activity Avidity_Index Calculate Avidity Index Avidity_ELISA->Avidity_Index Memory_B_Cell_Freq Enumerate Memory B-Cell Frequency ELISpot->Memory_B_Cell_Freq Memory_Induction Assess Induction of Immunological Memory Antibody_Titer->Memory_Induction Functional_Activity->Memory_Induction Avidity_Index->Memory_Induction Memory_B_Cell_Freq->Memory_Induction

Experimental Workflow for Assessing Immunological Memory.

Logical Framework: Priming, Boosting, and Protection

The induction of immunological memory by this compound is a multi-step process that translates into long-term protection against invasive Hib disease. The logical relationship between the primary vaccination series, the anamnestic (memory) response to a booster dose, and the resulting protective immunity is a cornerstone of conjugate vaccine immunology.

The primary vaccination series serves to "prime" the immune system by establishing a pool of PRP-specific memory B-cells and T-helper cells. Even if circulating antibody levels wane over time, this cellular memory persists.[13] Upon subsequent exposure to the Hib bacterium or a booster dose of a vaccine containing the PRP antigen, these memory cells are rapidly reactivated. This leads to a swift and robust anamnestic response, characterized by a rapid proliferation of plasma cells and a surge in high-affinity, functionally active IgG antibodies.[14] This rapid response is crucial for protection against a fast-invading pathogen like H. influenzae type b.

Logical_Framework_Protection cluster_Priming Priming Phase cluster_Booster Booster/Exposure Phase cluster_Protection Protective Immunity Primary_Vaccination Primary this compound Vaccination T_Cell_Help T-Cell Dependent Activation Primary_Vaccination->T_Cell_Help Memory_Cell_Generation Generation of Memory B-Cells & T-Cells T_Cell_Help->Memory_Cell_Generation Booster Booster Dose or Natural Exposure to Hib Memory_Cell_Generation->Booster Cellular Memory Persists Memory_Activation Rapid Activation of Memory Cells Booster->Memory_Activation Anamnestic_Response Anamnestic Response Memory_Activation->Anamnestic_Response Rapid_Antibody_Production Rapid Production of High-Affinity IgG Anamnestic_Response->Rapid_Antibody_Production Bactericidal_Activity Enhanced Bactericidal Activity Rapid_Antibody_Production->Bactericidal_Activity Long_Term_Protection Long-Term Protection Against Hib Disease Bactericidal_Activity->Long_Term_Protection

Logical Framework of this compound-Induced Protection.

References

Structural Elucidation of the HibTITER Oligosaccharide Antigen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analysis of the oligosaccharide antigen component of the HibTITER vaccine. This compound is a conjugate vaccine designed to protect against invasive diseases caused by Haemophilus influenzae type b (Hib). The vaccine's efficacy is intrinsically linked to the structural integrity of its components: an oligosaccharide derived from the Hib capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), and a carrier protein, CRM197 (a non-toxic mutant of diphtheria toxin).[1] This document details the key structural characteristics, the experimental protocols for their determination, and the biosynthetic pathway of the PRP antigen.

Core Structural Characteristics of the this compound Antigen

The active component of the this compound vaccine is a conjugate of oligosaccharides derived from the purified capsular polysaccharide of Haemophilus influenzae type b, strain Eagan, and the CRM197 protein.[1] Each 0.5 mL dose is formulated to contain 10 µg of the purified Haemophilus b saccharide and approximately 25 µg of the CRM197 protein. The fundamental repeating unit of the PRP is a linear polymer of 3-β-D-ribofuranosyl-(1→1)-D-ribitol-5-phosphate.[2] The structural integrity and consistency of this oligosaccharide are critical for the vaccine's immunogenicity and protective efficacy.

Quantitative Structural Parameters

The quality and consistency of the this compound oligosaccharide antigen are ensured by controlling several key quantitative parameters during manufacturing. While precise specifications for this compound are proprietary, the following table summarizes typical values for Hib conjugate vaccines based on regulatory guidelines and published research.[2][3]

ParameterTypical Specification RangeRationale
Average Molecular Weight (of the conjugate) Varies, but consistency is key. Can be in the range of 7.4 x 10^6 g/mol for polysaccharide-protein conjugates.The molecular size of the conjugate is a critical quality attribute that correlates with immunogenicity.[4][5]
Degree of Polymerization (DP) of Oligosaccharide Typically 10-30 repeating unitsA lower degree of polymerization can lead to a more immunogenic conjugate.
Polysaccharide-to-Protein Ratio (w/w) 0.25 - 0.5This ratio influences the immunogenicity, consistency, and stability of the conjugate.[6][7]
Free (Unconjugated) Saccharide < 10-20% of total saccharideA high level of free saccharide can compete with the conjugate for antibody binding, potentially reducing the immune response.[6]

Experimental Protocols for Structural Analysis

A multi-faceted analytical approach is employed to ensure the structural integrity and consistency of the this compound oligosaccharide antigen from the initial polysaccharide bulk to the final conjugated vaccine. The following are detailed methodologies for the key experiments involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

NMR spectroscopy is a powerful non-destructive technique used to confirm the identity and structural integrity of the PRP oligosaccharide.[8][9][10]

Objective: To verify the characteristic chemical structure of the polyribosylribitol phosphate repeating unit.

Methodology:

  • Sample Preparation:

    • Dissolve 15-20 mg of the PRP oligosaccharide or the final conjugate vaccine in deuterium (B1214612) oxide (D₂O).[11]

    • Lyophilize and redissolve in D₂O two to three times to minimize the HDO signal.

    • For quantitative NMR, add a known amount of an internal standard, such as hexamethylphosphoramide (B148902) (HMPA).[11]

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire one-dimensional ¹H and ³¹P NMR spectra.

    • For detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

    • Key ¹H NMR acquisition parameters:

      • Temperature: 30°C[10]

      • Pulse sequence: Standard one-pulse sequence with water suppression.

      • Relaxation delay: Sufficiently long to ensure full relaxation of nuclei for quantitative analysis.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the chemical shifts and coupling constants of the signals in the sample spectrum with those of a reference standard. The characteristic signals of the ribose and ribitol (B610474) protons and the phosphate group should be present.

    • For quantitative analysis, integrate the signals of the analyte and the internal standard to determine the content of ribose and phosphorus.[11]

Size-Exclusion Chromatography (SEC) for Molecular Size Distribution

High-performance size-exclusion chromatography (HP-SEC) is used to determine the molecular size distribution of the PRP oligosaccharide and the final conjugate, which is a critical parameter for vaccine potency.[4][5][12][13]

Objective: To assess the molecular weight distribution of the oligosaccharide and the final conjugate, and to quantify the amount of free saccharide.

Methodology:

  • Sample Preparation:

    • Dissolve the sample (PRP oligosaccharide or conjugate vaccine) in the mobile phase.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.[12]

  • Instrumentation and Data Acquisition:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G4000SWxl or similar).

    • Mobile Phase: A buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

    • Detector: Refractive index (RI) detector for the polysaccharide and a UV detector (280 nm) for the protein.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Run a set of molecular weight standards (e.g., dextrans of known molecular weights) to calibrate the column.

  • Data Analysis:

    • Analyze the chromatograms to determine the elution volumes of the components.

    • Construct a calibration curve of log(molecular weight) versus elution volume using the standards.

    • Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn) of the sample.

    • Quantify the amount of free saccharide by comparing the peak area in the low molecular weight region to the total saccharide content.

Mass Spectrometry (MS) for Composition and Sequence Analysis

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides detailed information on the composition and sequence of the oligosaccharide.[14][15][16][17]

Objective: To confirm the monosaccharide composition and the repeating unit structure of the PRP oligosaccharide.

Methodology:

  • Sample Preparation (for oligosaccharide analysis):

    • The PRP oligosaccharide may be depolymerized into smaller fragments if necessary.

    • Derivatization (e.g., permethylation) can be performed to improve ionization and fragmentation.[15]

    • Dissolve the sample in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).

  • Instrumentation and Data Acquisition:

    • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[16]

    • For detailed structural information, perform tandem mass spectrometry (MS/MS) by selecting a parent ion and fragmenting it.

    • Acquire spectra in either positive or negative ion mode, depending on the sample and the information desired.

  • Data Analysis:

    • Analyze the mass spectrum to identify the molecular weights of the oligosaccharide fragments.

    • In MS/MS spectra, analyze the fragmentation pattern to determine the sequence of monosaccharides and the location of the phosphate group. Cross-ring cleavages can provide information about the linkage between monosaccharides.

Visualizing Key Processes

To better understand the logical flow of the structural analysis and the biological origin of the PRP antigen, the following diagrams are provided.

Experimental Workflow for Structural Characterization

G cluster_0 PRP Polysaccharide Production cluster_1 Oligosaccharide Preparation & Characterization cluster_2 Conjugation & Final Vaccine QC Fermentation H. influenzae type b Fermentation Isolation PRP Isolation Fermentation->Isolation Harvesting Purification Purification (e.g., Chromatography) Isolation->Purification Crude PRP Depolymerization Depolymerization (e.g., Acid Hydrolysis) Purification->Depolymerization Oligo_Purification Oligosaccharide Purification Depolymerization->Oligo_Purification NMR_ID NMR Spectroscopy (Identity & Purity) Oligo_Purification->NMR_ID SEC_Size SEC-HPLC (Molecular Size) Oligo_Purification->SEC_Size MS_Comp Mass Spectrometry (Composition) Oligo_Purification->MS_Comp Conjugation Conjugation to CRM197 Carrier Protein Oligo_Purification->Conjugation Purified_Conjugate Purification of Conjugate Conjugation->Purified_Conjugate Final_SEC SEC-HPLC (Conjugate Size & Free Saccharide) Purified_Conjugate->Final_SEC Final_Ratio Saccharide/Protein Ratio Analysis Purified_Conjugate->Final_Ratio Final_Product Final Vaccine Product Final_SEC->Final_Product Final_Ratio->Final_Product

Caption: Experimental workflow for the production and structural characterization of the this compound oligosaccharide antigen.

Biosynthetic Pathway of Polyribosylribitol Phosphate (PRP)

G cluster_0 Precursor Synthesis cluster_1 PRP Polymerization Ribulose_5P Ribulose-5-Phosphate Ribose_5P Ribose-5-Phosphate Ribulose_5P->Ribose_5P RpiA CDP_Ribitol CDP-Ribitol Ribulose_5P->CDP_Ribitol Bcs1 PRPP 5-Phospho-α-D-ribose-1-diphosphate (PRPP) Ribose_5P->PRPP PRPP Synthase Polymerase Bcs3 Capsule Polymerase (Multi-enzyme complex) PRPP->Polymerase CDP_Ribitol->Polymerase PRP_Polymer Growing PRP Chain [Ribose-Ribitol-P]n Polymerase->PRP_Polymer Alternating addition of Ribose-P and Ribitol-P PRP_Polymer->Polymerase Final_PRP Mature PRP Polymer PRP_Polymer->Final_PRP

Caption: Simplified biosynthetic pathway of the Haemophilus influenzae type b capsular polysaccharide (PRP).[18]

Conclusion

The structural analysis of the this compound oligosaccharide antigen is a comprehensive process that relies on a suite of advanced analytical techniques. By carefully controlling the quantitative structural parameters and employing detailed experimental protocols for identity, purity, and size distribution, the quality and consistency of this critical vaccine component are ensured. This rigorous characterization is fundamental to the safety and efficacy of the this compound vaccine in preventing diseases caused by Haemophilus influenzae type b.

References

The Genesis of a Breakthrough: An In-depth Technical Guide to the Development and FDA Approval of HibTITER

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development and regulatory history of HibTITER (Haemophilus b Conjugate Vaccine [Diphtheria CRM197 Protein Conjugate]), a pivotal advancement in the prevention of invasive Haemophilus influenzae type b (Hib) disease. This document details the scientific rationale, experimental methodologies, clinical trial outcomes, and the immunological mechanisms that underpin this groundbreaking vaccine.

Executive Summary

This compound emerged from the critical need to overcome the limitations of early polysaccharide-based Hib vaccines, which were poorly immunogenic in the most vulnerable pediatric population—infants under 18 months of age.[1] By covalently linking the polyribosylribitol phosphate (B84403) (PRP) capsular polysaccharide of H. influenzae type b to a carrier protein, the non-toxic diphtheria toxin variant CRM197, this compound transformed a T-cell independent antigen into a T-cell dependent antigen.[2][3] This strategic shift in vaccine design elicits a robust and long-lasting immune response in infants, a feat unattainable by its predecessors. This guide will explore the chemistry of this conjugation, the preclinical and clinical evaluation, and the ultimate regulatory approval that led to the widespread use of this compound and the near elimination of invasive Hib disease in vaccinated populations.

The Scientific Foundation: From Polysaccharide to Conjugate

The initial approach to Hib vaccination in the 1970s and early 1980s focused on using the purified PRP polysaccharide as the antigenic component.[1] However, these first-generation vaccines failed to induce a protective immune response in infants, the age group with the highest incidence of Hib meningitis and other invasive diseases.[1] The immunological basis for this failure lies in the T-cell independent nature of polysaccharide antigens.

The Immunological Challenge of Polysaccharide Antigens

Polysaccharide antigens primarily activate B-cells without the involvement of T-helper cells. This leads to a predominantly IgM antibody response, with little to no immunologic memory.[2] Consequently, subsequent exposure to the pathogen does not trigger a rapid and robust secondary immune response. In infants, whose immune systems are still maturing, the response to T-cell independent antigens is particularly weak.

The Conjugate Solution: Engaging T-Cell Help

The development of conjugate vaccines, including this compound, revolutionized the field of pediatric immunology. By covalently linking the PRP polysaccharide to a carrier protein (CRM197 in the case of this compound), the vaccine engages a T-cell dependent immune pathway.[2][3]

The Making of this compound: A Look into the Experimental Protocols

The production of this compound involves a multi-step process, from the cultivation of H. influenzae type b and Corynebacterium diphtheriae to the final sterile formulation of the conjugate vaccine.

Preparation of Vaccine Components
  • PRP Oligosaccharides: The capsular polysaccharide, polyribosylribitol phosphate (PRP), is isolated from H. influenzae type b strain Eagan.[4] The purified PRP is then depolymerized to create smaller oligosaccharide chains.[4]

  • CRM197 Carrier Protein: The CRM197 protein is a non-toxic variant of the diphtheria toxin, produced by a mutant strain of Corynebacterium diphtheriae.[4] It serves as the protein carrier to which the PRP oligosaccharides are conjugated.

The Conjugation Process: Reductive Amination

The covalent linkage of the PRP oligosaccharides to the CRM197 protein is achieved through a process called reductive amination.[4]

Experimental Protocol: Reductive Amination for PRP-CRM197 Conjugation

  • Activation of PRP Oligosaccharides: The terminal ribose of the PRP oligosaccharides is oxidized to create an aldehyde group.

  • Schiff Base Formation: The activated PRP oligosaccharides are then reacted with the lysine (B10760008) residues on the CRM197 protein, forming an unstable Schiff base linkage.

  • Reduction: A reducing agent, such as sodium cyanoborohydride, is introduced to reduce the Schiff base, forming a stable covalent bond between the PRP oligosaccharide and the CRM197 protein.[5]

  • Purification: The resulting conjugate is purified to remove any unconjugated PRP, CRM197, and other reactants.[4]

Immunogenicity Assessment: Anti-PRP Antibody ELISA

The immunogenicity of this compound is primarily assessed by measuring the serum concentration of anti-PRP IgG antibodies using an enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol: Anti-PRP IgG ELISA

  • Coating: Microtiter plates are coated with purified Hib PRP antigen.

  • Blocking: The plates are blocked to prevent non-specific binding.

  • Sample Incubation: Diluted serum samples from vaccinated individuals are added to the wells, allowing anti-PRP antibodies to bind to the coated antigen.

  • Detection Antibody: An enzyme-conjugated secondary antibody that specifically binds to human IgG is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product.

  • Measurement: The absorbance of the colored product is measured, which is proportional to the concentration of anti-PRP IgG antibodies in the serum sample.[6][7]

Clinical Development and Efficacy

The clinical development of this compound involved a series of trials to establish its safety and efficacy in infants and young children. A pivotal study was a large-scale efficacy trial conducted in Northern California.

Summary of Key Clinical Trial Data
Trial/Study Population Dosage and Schedule Efficacy/Immunogenicity Outcome Reference
Northern California Efficacy Trial~60,000 infants3 doses at 2, 4, and 6 months100% efficacy against invasive Hib disease in fully vaccinated children (95% CI: 68-100%)[7]
Immunogenicity Study96 infants3 doses at 2, 4, and 6 months79% with protective antibody levels after 2 doses; 96% after 3 doses[1]

FDA Approval History

The journey of this compound to full FDA approval was marked by key milestones, reflecting the growing understanding of its safety and efficacy profile.

  • December 1988: this compound, manufactured by Praxis Biologics, receives initial FDA approval for use in children 18 months of age and older.

  • October 1990: The FDA extends the approval of this compound for use in infants as young as 2 months of age, to be administered as a three-dose primary series.[8] This was a critical step in protecting the most vulnerable age group.

  • March 1993: The FDA approves TETRAMUNE, a combination vaccine from Lederle-Praxis Biologicals that includes this compound and the DTP vaccine.[9]

Mechanism of Action: A T-Cell Dependent Immune Response

The success of this compound lies in its ability to convert a T-cell independent polysaccharide antigen into a T-cell dependent antigen, thereby inducing a robust and long-lasting immune response in infants.

Antigen Presentation and T-Cell Activation

dot

HibTITER_Immune_Pathway cluster_Bcell B-Cell cluster_Tcell T-Helper Cell cluster_Response Immune Response PRP-CRM197 PRP-CRM197 Vaccine BCR B-Cell Receptor (BCR) PRP-CRM197->BCR Binding Internalization Internalization & Processing BCR->Internalization MHCII MHC Class II Presentation Internalization->MHCII Presents CRM197 peptide TCR T-Cell Receptor (TCR) MHCII->TCR Cognate Interaction Activation T-Cell Activation & Proliferation TCR->Activation Bcell_Activation B-Cell Activation & Differentiation Activation->Bcell_Activation Cytokine Release (e.g., IL-4, IL-5) Plasma_Cell Plasma Cell Bcell_Activation->Plasma_Cell Memory_Bcell Memory B-Cell Bcell_Activation->Memory_Bcell Antibody_Production Anti-PRP IgG Antibody Production Plasma_Cell->Antibody_Production

T-Cell Dependent Immune Response to this compound.
Experimental Workflow: From Vaccination to Immunogenicity

dot

HibTITER_Workflow Vaccine_Admin This compound Administration Blood_Sample Blood Sample Collection Vaccine_Admin->Blood_Sample Post-vaccination Serum_Separation Serum Separation Blood_Sample->Serum_Separation ELISA Anti-PRP IgG ELISA Serum_Separation->ELISA Data_Analysis Data Analysis (Antibody Titer) ELISA->Data_Analysis Immunogenicity_Assessment Assessment of Immunogenicity & Efficacy Data_Analysis->Immunogenicity_Assessment

References

Unveiling the Molecular Landscape of CRM197: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of vaccine development and targeted drug delivery, the carrier protein CRM197 stands as a pivotal component. This in-depth technical guide offers a comprehensive overview of the molecular characteristics of CRM197, providing researchers, scientists, and drug development professionals with essential data and methodologies to harness its full potential.

Core Molecular Characteristics

CRM197 is a non-toxic mutant of diphtheria toxin, meticulously engineered for its role as a highly effective carrier protein. A single, strategic amino acid substitution—glycine to glutamic acid at position 52—is the cornerstone of its safety profile, eradicating the enzymatic activity responsible for the toxicity of its parent molecule.[1][2] This genetic detoxification preserves the protein's immunogenicity and its full complement of lysine (B10760008) residues, making it an ideal scaffold for conjugation with haptens and polysaccharides to elicit a robust immune response.[1]

Quantitative Physicochemical Properties

A thorough understanding of the physicochemical properties of CRM197 is paramount for its application in bioconjugation and formulation development. The following table summarizes key quantitative data for this carrier protein.

PropertyValueAnalytical Method(s)
Molecular Weight ~58.4 kDaSDS-PAGE, Mass Spectrometry[1][3]
Number of Amino Acids 535Deduced from gene sequence[1]
Isoelectric Point (pI) ~5.7 - 5.8Capillary Isoelectric Focusing (cIEF)
Extinction Coefficient (280 nm) 0.94 (mg/mL)⁻¹cm⁻¹UV-Vis Spectroscopy
Purity >95%SDS-PAGE, HPLC
Structural and Post-Translational Features

CRM197 is a single polypeptide chain that can be proteolytically "nicked" into two fragments, A and B, which remain linked by a disulfide bridge. The protein contains two disulfide bonds in total.[1] While generally considered a non-glycosylated protein, some studies have noted the potential for minor glycation, such as with lactose, particularly in lyophilized formulations. However, significant and consistent post-translational glycosylation or phosphorylation has not been reported. The protein can exist in both monomeric and dimeric forms, with the monomer being the preferred state for vaccine synthesis.[4][5]

Experimental Protocols for Characterization

Reproducible and reliable characterization of CRM197 is critical for quality control and regulatory compliance. This section provides detailed methodologies for key analytical techniques.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To determine the molecular weight and purity of CRM197.

Methodology:

  • Sample Preparation: Prepare CRM197 samples at a concentration of 1 mg/mL. For reducing conditions, mix the protein solution with 4X LDS loading dye and a reducing agent (e.g., dithiothreitol), then heat at 70°C for 10 minutes. For non-reducing conditions, omit the reducing agent.

  • Gel Electrophoresis: Load 10-20 µg of the prepared protein sample onto a 4-20% Tris-Glycine precast gel.

  • Running Conditions: Run the gel at a constant voltage of 120V until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.

  • Destaining: Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear protein bands are visible against a transparent background.

  • Analysis: Visualize the gel using a gel documentation system. The CRM197 should appear as a single major band at approximately 58.4 kDa.

Western Blotting

Objective: To confirm the identity of CRM197 using specific antibodies.

Methodology:

  • SDS-PAGE: Perform SDS-PAGE as described in section 2.1.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CRM197 (e.g., rabbit anti-CRM197) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. A single band at ~58.4 kDa confirms the identity of CRM197.

Mass Spectrometry

Objective: To confirm the primary structure and identify any modifications of CRM197.

Methodology:

  • Sample Preparation: Reduce and alkylate the protein to break disulfide bonds. Digest the protein into smaller peptides using a specific protease, such as trypsin or CNBr.

  • LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled directly to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire mass spectra in a data-dependent manner, where the most abundant peptides in each full scan are selected for fragmentation (MS/MS).

  • Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to the known amino acid sequence of CRM197. This will confirm the protein's identity and can reveal any post-translational modifications or amino acid substitutions.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure and folding of CRM197.

Methodology:

  • Sample Preparation: Prepare a solution of CRM197 at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD to analyze secondary structure.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm.

  • Data Processing: Subtract the spectrum of the buffer blank from the protein spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., K2D2, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil content from the CD spectrum.

Signaling Pathway Interactions

CRM197's biological activity extends beyond its role as a simple carrier. It has been shown to interact with and modulate key cellular signaling pathways, primarily through its binding to Heparin-Binding EGF-like growth factor (HB-EGF).

Inhibition of the PI3K/Akt Signaling Pathway

CRM197 can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. This inhibition is often a downstream consequence of its interaction with HB-EGF.

PI3K_Akt_Inhibition CRM197 CRM197 HBEGF HB-EGF CRM197->HBEGF EGFR EGFR HBEGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

CRM197 inhibits the PI3K/Akt signaling pathway by sequestering HB-EGF.
Blockade of HB-EGF-Dependent EGFR Signaling

CRM197 acts as a direct antagonist of HB-EGF, preventing its interaction with the Epidermal Growth Factor Receptor (EGFR). This blockade inhibits the downstream activation of signaling cascades like the Ras-Raf-MEK-ERK pathway, which are crucial for cell proliferation and differentiation.

EGFR_Signaling_Blockade cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras activates CRM197 CRM197 HBEGF HB-EGF CRM197->HBEGF HBEGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

CRM197 blocks HB-EGF-mediated activation of the EGFR signaling cascade.

Conclusion

CRM197's well-defined molecular characteristics, coupled with its established safety and immunogenicity, solidify its position as a leading carrier protein in the field of vaccinology and beyond. This technical guide provides a foundational resource for researchers, enabling a deeper understanding and more effective utilization of this versatile biomolecule. As research continues to uncover the nuances of its interactions and activities, the applications for CRM197 are poised to expand, offering new avenues for the development of life-saving therapeutics and vaccines.

References

The Transformative Impact of HibTITER® on the Epidemiology of Haemophilus influenzae type b

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prior to the advent of effective vaccines, Haemophilus influenzae type b (Hib) was the foremost cause of bacterial meningitis and other severe invasive diseases in children under five years of age. The introduction of polysaccharide-protein conjugate vaccines, particularly HibTITER® (Haemophilus b Conjugate Vaccine [Diphtheria CRM197 Protein Conjugate]), marked a pivotal turning point in public health. This technical guide provides an in-depth analysis of the epidemiological shift in Hib disease following the widespread implementation of this compound®. It details the pre-vaccine disease burden, the immunological basis for the vaccine's success, methodologies for disease surveillance and vaccine efficacy assessment, and the quantitative impact on disease incidence. This document is intended for researchers, scientists, and drug development professionals engaged in infectious disease and vaccine research.

Introduction: The Pre-Vaccine Era

Haemophilus influenzae is a Gram-negative coccobacillus that can be classified into encapsulated (typeable) and unencapsulated (nontypeable) strains. Six distinct capsular serotypes (a-f) are known, with type b (Hib) historically being the most virulent and responsible for over 95% of invasive H. influenzae disease in young children.[1] The organism's sole reservoir is humans, and it is transmitted via respiratory droplets.[2]

Before the introduction of conjugate vaccines, Hib was a leading cause of life-threatening invasive bacterial infections, primarily affecting children under five.[2][3] The spectrum of invasive Hib disease included meningitis, epiglottitis, pneumonia, septic arthritis, and cellulitis.[2][4] Hib meningitis was the most common manifestation, affecting approximately 1 in 200 children in the U.S. before their fifth birthday and carrying a case-fatality rate of 3-6%.[3][5] A significant portion of survivors, between 15% and 30%, suffered permanent neurological sequelae such as hearing loss, seizure disorders, or cognitive impairment.[1][2]

Epidemiological Data: Pre-Vaccine Baseline

The incidence of invasive Hib disease varied globally but was consistently high in pediatric populations. The data below establishes a baseline for understanding the vaccine's impact.

Region/CountryAge GroupDisease ManifestationAnnual Incidence (per 100,000)Data Source(s)
United States Children < 5 yearsAll Invasive Hib Disease67 - 131[6]
United States Children < 5 yearsHib Meningitis54 (average)[6][7]
Finland Children < 5 yearsAll Invasive Hib Disease52[6]
United Kingdom Children < 5 yearsAll Invasive Hib Disease24 - 36[6]
The Gambia Infants < 1 yearHib Meningitis297[7]
Developed Countries Children 0-4 yearsEpiglottitis13[5]

This compound®: A Conjugate Vaccine Approach

The first-generation Hib vaccine, composed of the purified polyribosylribitol phosphate (B84403) (PRP) capsular polysaccharide, was licensed in 1985. However, its efficacy was limited as PRP is a T-cell-independent antigen, which elicits a poor immune response in infants and young children—the population most at risk.[8][9]

The breakthrough came with the development of conjugate vaccines. This compound®, licensed for infants in 1990, is composed of Hib oligosaccharides covalently linked to a carrier protein, the non-toxic CRM197 diphtheria toxin mutant.[5] This conjugation transforms the T-cell-independent polysaccharide into a T-cell-dependent antigen.[8][10]

Mechanism of Action: T-Cell Dependent Immune Response

The conjugate vaccine's mechanism is a cornerstone of its success in the infant population. It recruits T-cell help to stimulate a robust and mature immune response against the polysaccharide capsule.

  • Antigen Recognition & Internalization : A B-cell specific for the PRP polysaccharide recognizes and binds the entire PRP-CRM197 conjugate via its B-cell receptor (BCR). The conjugate is then internalized.[11][12]

  • Antigen Processing & Presentation : Inside the B-cell, the conjugate is degraded. Peptides from the CRM197 carrier protein are loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the B-cell surface.[11]

  • T-Cell Activation : A cognate follicular helper T-cell (Tfh), previously activated by recognizing the same carrier protein peptides on an antigen-presenting cell (like a dendritic cell), recognizes the peptide-MHC II complex on the B-cell.[11][12]

  • B-Cell Proliferation and Differentiation : This T-cell interaction provides co-stimulatory signals (e.g., CD40-CD40L) and cytokine help (e.g., IL-4, IL-21) to the B-cell. This robustly activates the B-cell, leading to its proliferation and differentiation into:

    • Long-lived Plasma Cells : These cells migrate to the bone marrow and secrete high-affinity, class-switched anti-PRP IgG antibodies, providing long-term serological protection.[2][10]

    • Memory B-Cells : These cells persist and allow for a rapid and potent secondary antibody response upon subsequent exposure to Hib bacteria.[2][13]

This T-cell dependent pathway is crucial for inducing immunological memory and high-avidity antibodies in infants, whose immune systems do not respond well to T-cell-independent antigens.[8][10]

T_Cell_Dependent_Response Figure 1: Immunological Pathway of this compound® Conjugate Vaccine cluster_0 Antigen Recognition & Processing cluster_1 T-Cell Interaction & Activation cluster_2 Humoral Immune Response Vaccine This compound® Conjugate (PRP-CRM197) BCR B-Cell Receptor (BCR) Vaccine->BCR Binds PRP BCell PRP-Specific B-Cell Internalize Internalization & Processing BCell->Internalize BCR->BCell MHCII Presentation of CRM197 Peptide on MHC-II Internalize->MHCII Activation B-Cell Activation (CD40/CD40L, Cytokines) MHCII->Activation Tfh Follicular Helper T-Cell (Tfh) TCR T-Cell Receptor (TCR) Tfh->TCR Tfh->Activation Provides Help TCR->MHCII Recognizes Peptide Proliferation Clonal Expansion & Somatic Hypermutation Activation->Proliferation PlasmaCell Long-Lived Plasma Cell Proliferation->PlasmaCell MemoryCell Memory B-Cell Proliferation->MemoryCell Antibodies High-Affinity Anti-PRP IgG Antibodies PlasmaCell->Antibodies Secretes Protection Long-Term Protection & Immunological Memory Antibodies->Protection

Caption: T-cell dependent activation pathway induced by the this compound® conjugate vaccine.

Post-Licensure Impact on Hib Epidemiology

The introduction of this compound® and other conjugate vaccines into routine infant immunization schedules in the early 1990s resulted in one of the most dramatic successes in public health history. Post-licensure surveillance studies rapidly demonstrated a profound and sustained decline in the incidence of invasive Hib disease.[14]

A key factor in this success was the vaccine's ability to reduce asymptomatic nasopharyngeal carriage of Hib bacteria.[7][14] This reduction in the human reservoir decreased transmission of the organism throughout the community, leading to a strong herd immunity effect that protected even unimmunized individuals.[15]

Quantitative Data: The Epidemiological Shift

The following table summarizes the incidence of invasive Hib disease in children under five years old before and after the widespread introduction of conjugate vaccines.

Region/CountryPre-Vaccine Incidence (per 100,000)Post-Vaccine Incidence (per 100,000)Percent DeclineData Source(s)
United States ~100 (average invasive disease)< 1>99%[1]
Finland 13.2 (epiglottitis, 1985-86)0.3 (1992)97.7%[5]
France 12.0 (meningitis, 1991-92)0.4 (1996-2008)96.7%[15]
Global (2000) 31 (meningitis)5 (meningitis, 2015)83.9%[7]

A landmark post-licensure surveillance study conducted in a large Northern California population (Kaiser Permanente) following the 1990 approval of this compound® for infants was instrumental in documenting this rapid decline. The study reported a virtual disappearance of invasive Hib disease in children within just a few years of the vaccine's introduction. By 1995, overall Hib disease levels in the United States and Canada had fallen by more than 95% from pre-immunization levels.[14]

Experimental Protocols

Accurate surveillance and assessment of vaccine impact rely on standardized laboratory and epidemiological methods.

Epidemiological Surveillance for Invasive Hib Disease

Effective surveillance is crucial for monitoring disease trends and identifying vaccine failures.

  • Case Definition :

    • Confirmed Case : Isolation of H. influenzae from a normally sterile body site (e.g., blood, cerebrospinal fluid [CSF], or joint, pleural, or pericardial fluid) with subsequent confirmation of serotype b.[1][16] Nucleic acid detection (e.g., PCR) from a sterile site is also confirmatory.[1]

    • Probable Case : A clinically compatible case of meningitis with the detection of Hib antigen in the CSF.[16] (Note: Antigen tests on urine or serum are considered unreliable).[16]

  • Surveillance Method : Active, population-based surveillance is the gold standard. This involves a network of clinical laboratories actively reporting all H. influenzae isolates from sterile sites to public health authorities.[1] An example is the CDC's Active Bacterial Core surveillance (ABCs) system.[1]

  • Data Collection : For each case, demographic, clinical (syndrome type, outcome), laboratory (serotype), and vaccination status information should be collected.[1]

Surveillance_Workflow Figure 2: Workflow for Invasive Hib Disease Surveillance cluster_lab Laboratory Analysis cluster_ph Public Health Action Patient Patient with Symptoms of Invasive Bacterial Disease HCP Healthcare Provider Evaluates Patient Patient->HCP Specimen Collect Specimen from Sterile Site (Blood, CSF, etc.) HCP->Specimen Lab Clinical Laboratory Specimen->Lab Culture Culture & Isolate H. influenzae Lab->Culture Report Report Case to Public Health Authority Investigate Case Investigation (Collect Clinical & Vax Data) Report->Investigate Isolate Forward Isolate to Public Health Lab Confirm Confirm Species (Gram Stain, Biochemical Tests) Culture->Confirm Serotype Serotype Isolate (Slide Agglutination or PCR) Confirm->Serotype Serotype->Report If Hib Positive Serotype->Isolate For Confirmation Analyze Data Analysis (Incidence, Trends) Investigate->Analyze Action Implement Control Measures (e.g., Contact Prophylaxis) Analyze->Action

Caption: Standardized workflow for epidemiological surveillance of invasive Hib disease.

Laboratory Methods for H. influenzae Serotyping

Accurate serotyping is essential to distinguish Hib from other serotypes and nontypeable strains, which are not prevented by the vaccine.

  • Slide Agglutination Serotyping (SAST) : This is the traditional method. A suspension of the bacterial isolate is mixed on a slide with commercially available antisera specific for each of the six capsular types (a-f). Visible agglutination (clumping) in the presence of a specific antiserum identifies the serotype.[3][17] While effective, this method can be subject to error if not performed with standardized reagents and quality control.[17]

  • PCR-Based Capsule Typing : This molecular method is more accurate and has become the confirmatory standard.[3][17] It uses polymerase chain reaction (PCR) to amplify capsule-specific genes. For Hib, the target is typically the bexA gene within the type b capsule biosynthesis locus.[15] Real-time PCR (rt-PCR) assays have also been developed that can detect and serotype H. influenzae directly from clinical specimens like CSF, offering a rapid and sensitive diagnostic tool.[18]

Serological Assay for Anti-PRP Antibody

Measuring the concentration of anti-PRP IgG antibodies in serum is the primary method for assessing immunogenicity in clinical trials. The enzyme-linked immunosorbent assay (ELISA) is the standard technique.

  • Principle : The assay quantifies PRP-specific antibodies by their ability to bind to PRP antigen immobilized on a solid phase (microtiter plate).[19]

  • General Protocol :

    • Plate Coating : Microtiter wells are coated with purified Hib PRP antigen.

    • Blocking : Non-specific binding sites in the wells are blocked using a protein solution (e.g., bovine serum albumin).

    • Sample Incubation : Dilutions of patient/subject serum are added to the wells. If present, anti-PRP antibodies bind to the immobilized antigen.

    • Secondary Antibody Incubation : An enzyme-conjugated secondary antibody that binds to human IgG (e.g., anti-human IgG-HRP) is added.

    • Substrate Addition : A chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody converts the substrate into a colored product.

    • Detection : The reaction is stopped, and the optical density (color intensity) is measured using a microplate reader. The intensity is directly proportional to the amount of anti-PRP IgG in the sample.[19]

  • Correlates of Protection : Based on early studies, a serum anti-PRP IgG concentration of ≥0.15 µg/mL is generally considered the minimum level for short-term protection, while a level of ≥1.0 µg/mL is indicative of long-term protection.[8]

Statistical Methods for Vaccine Efficacy Calculation

Vaccine efficacy (VE) is calculated in prospective, controlled clinical trials to measure the proportionate reduction in disease among vaccinated individuals.

  • Formula : VE is typically calculated as: VE = (ARU - ARV) / ARU × 100% Where:

    • ARU = Attack rate in the unvaccinated (placebo) group

    • ARV = Attack rate in the vaccinated group

  • Meta-Analysis : To obtain robust estimates, data from multiple trials are often pooled in a meta-analysis. A random-effects model is commonly used to account for variability between studies. Results are reported as pooled efficacy estimates with 95% confidence intervals (CIs).[20][21] Efficacy can be calculated for different outcomes (e.g., invasive Hib disease, meningitis) and by the number of doses received.[20][21] For example, a meta-analysis of controlled trials found the pooled efficacy against invasive Hib disease to be 59% after one dose, 92% after two doses, and 93% after three doses.[21]

Conclusion

The introduction of the this compound® conjugate vaccine was a landmark achievement in preventive medicine, fundamentally altering the epidemiology of Haemophilus influenzae type b. By converting a T-cell-independent antigen into a T-cell-dependent one, the vaccine provided robust, lasting immunity to the most vulnerable infant population. The subsequent, dramatic decline of over 95% in invasive Hib disease is a testament to the vaccine's direct protective effects and its ability to induce strong herd immunity. The standardized protocols for surveillance, laboratory confirmation, and serological analysis detailed herein remain critical for monitoring the continued success of Hib vaccination programs and for the development of future conjugate vaccines against other encapsulated bacterial pathogens.

References

Methodological & Application

Application Notes and Protocols: HibTITER Immunogenicity in Infants

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the immunogenicity of the Haemophilus influenzae type b (Hib) conjugate vaccine, HibTITER (PRP-OMPC), in infants. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction

Invasive diseases caused by Haemophilus influenzae type b (Hib), such as meningitis and epiglottitis, were a leading cause of morbidity and mortality in young children prior to the introduction of effective vaccines.[1][2] The Hib vaccine is designed to elicit a protective immune response against the Hib bacterium.[1] The vaccine is created by conjugating the polyribosylribitol phosphate (B84403) (PRP) polysaccharide from the bacterial capsule to a protein carrier.[1][3][4] This conjugation process enhances the immunogenicity of the polysaccharide, particularly in infants whose immune systems respond poorly to polysaccharide antigens alone.[4][5]

This compound, also known as PRP-OMPC, is a Hib conjugate vaccine that utilizes the outer membrane protein complex (OMPC) of Neisseria meningitidis as the carrier protein.[6][7] This specific formulation has demonstrated robust immunogenicity, even after the first dose in young infants.[6][7][8] More than 95% of infants develop protective antibody levels after a primary series of 2 or 3 doses.[3]

Quantitative Data Summary

The following tables summarize the immunogenicity data from various clinical studies of Hib conjugate vaccines in infants. The primary measure of immunogenicity is the geometric mean concentration (GMC) or geometric mean titer (GMT) of anti-PRP antibodies and the percentage of infants achieving seroprotective antibody levels, typically defined as ≥0.15 µg/mL for short-term and ≥1.0 µg/mL for long-term protection.[9][10]

Table 1: Comparison of Anti-PRP Antibody Responses to Different Hib Conjugate Vaccines in Infants

Vaccine TypeDosesAge at VaccinationGeometric Mean Antibody Concentration (µg/mL)Percentage of Infants with Antibody Titer ≥1.0 µg/mLReference
PRP-OMPC12 months0.4175.7% (≥0.15 µg/mL)[7]
PRP-OMPC22, 4 months-74% (≤1000g birth weight), 83% (>1000g birth weight)[9]
PRP-OMPC32, 4, 6 months-96%[5]
PRP-T32, 4, 6 months-88-97%[6]
HbOC32, 4, 6 months6.388-97%[6]
PRP-OMPC vs PRP-T vs HbOC1 or 22, 4 monthsPRP-OMPC > PRP-T and HbOC (p < 0.001)-[6]
PRP-OMPC vs PRP-T vs HbOC32, 4, 6 monthsNo significant difference88-97%[6]

Table 2: Immunogenicity of this compound (PRP-OMPC) in Combination Vaccines

Vaccine CombinationAge at VaccinationPost-Primary Series Anti-PRP GMC (µg/mL)Pre-Booster Anti-PRP GMC (µg/mL)Reference
DTaP5-IPV-HepB-Hib (PRP-OMPC)2, 3, 4 months11.31.9[7][11]
DTaP3-IPV-HepB/Hib2, 3, 4 months0.50.2[7][11]
TETRAMUNE (DTP + this compound)2, 4, 6 monthsAll seropositive-[12]
DTP and this compound (separate)2, 4, 6 monthsAll seropositive-[12]

Table 3: Booster Response to Hib Conjugate Vaccines in Infants Primed with PRP-OMPC

Primary Series (2, 4 months)Booster Vaccine (12-15 months)Pre-Booster GMC (µg/mL)Post-Booster GMC (µg/mL)Reference
PRP-OMPCPRP-OMPC0.5937.46[13]
PRP-OMPCHbOC0.44929.5[13]

Experimental Protocols

Study Design and Subject Enrollment

A common study design for evaluating Hib vaccine immunogenicity is a multicenter, randomized clinical trial.[6]

  • Participants : Healthy infants are recruited, typically from private pediatric practices.[6] Inclusion criteria often specify an age range (e.g., 2-6 months) and the absence of prior Hib vaccination.[14][15] Exclusion criteria may include acute febrile illness, major congenital defects, known immunodeficiency, or recent administration of blood products or immunosuppressive drugs.[15]

  • Randomization : Subjects are randomly assigned to receive one of the study vaccines.[6][16] In some studies, a saline placebo is used as a control.[16]

  • Blinding : Studies are often double-blinded, where neither the investigators nor the participants' guardians know which vaccine is being administered.[17]

Vaccination Schedule

The vaccination schedule varies depending on the specific vaccine and the study protocol.

  • Primary Series :

    • Three-dose series : Infants are vaccinated at approximately 2, 4, and 6 months of age.[5][6][12]

    • Two-dose series (for PRP-OMPC) : Infants are vaccinated at 2 and 4 months of age.[9][13]

  • Booster Dose : A booster dose is typically administered between 12 and 18 months of age.[2][8][13]

Blood Sample Collection

Blood samples are collected to measure the antibody response to the vaccine.

  • Timing :

    • A baseline blood sample is often taken before the first vaccination.

    • Subsequent samples are collected 4-6 weeks after the completion of the primary vaccination series.[9]

    • For booster studies, blood is drawn immediately before and one month after the booster dose.

Immunological Assays

The concentration of anti-PRP antibodies in serum is the primary endpoint for immunogenicity studies.

  • Enzyme-Linked Immunosorbent Assay (ELISA) : A common method for quantifying anti-PRP antibodies is the ELISA, as described by Phipps et al.[9] This assay measures the amount of specific IgG antibodies against the Hib PRP antigen.

  • Radioactive Antigen-Binding Assay : This is another method used to measure Hib antibody concentrations.[13]

Safety and Reactogenicity Assessment

The safety of the vaccine is monitored throughout the study.

  • Data Collection : Parents or guardians are often provided with diary cards to record any local (e.g., redness, swelling, pain at the injection site) and systemic (e.g., fever, irritability, drowsiness) reactions for a set period (e.g., 7 days) after each vaccination.[18]

  • Adverse Events : All adverse events, whether solicited or spontaneously reported, are documented and evaluated for their potential relationship to the vaccination.

Visualizations

Mechanism of Action: T-Cell Dependent Immune Response to Hib Conjugate Vaccine

Hib_Conjugate_Vaccine_MOA cluster_APC Antigen Presenting Cell (APC) cluster_B_Cell B Cell cluster_T_Cell T Helper Cell APC APC MHC_II MHC class II T_Cell T Helper Cell APC->T_Cell 3. Antigen Presentation (Carrier Peptide) B_Cell B Cell BCR B Cell Receptor (binds PRP) B_Cell->T_Cell 4. B Cell-T Cell Interaction Plasma_Cell Plasma Cell B_Cell->Plasma_Cell 6. Differentiation Memory_B_Cell Memory B Cell B_Cell->Memory_B_Cell T_Cell->B_Cell 5. T Cell Help (Cytokine Release) TCR T Cell Receptor (recognizes carrier peptide) Vaccine Hib Conjugate Vaccine (PRP-OMPC) Vaccine->APC 1. Uptake and Processing Vaccine->B_Cell 2. Binding to B Cell Receptor Antibodies Anti-PRP Antibodies Plasma_Cell->Antibodies 7. Antibody Production

Caption: T-cell dependent immune response to a Hib conjugate vaccine.

Experimental Workflow for a Three-Dose Primary Infant Series Immunogenicity Study

Hib_Study_Workflow cluster_screening Screening & Enrollment cluster_vaccination Vaccination & Follow-up cluster_data_collection Data Collection cluster_analysis Analysis Informed_Consent Informed Consent Eligibility_Criteria Eligibility Criteria Met Informed_Consent->Eligibility_Criteria Randomization Randomization Eligibility_Criteria->Randomization V1 Dose 1 (2 months) Randomization->V1 Blood_Draw_1 Blood Draw 1 (Pre-Dose 1) Randomization->Blood_Draw_1 V2 Dose 2 (4 months) V1->V2 2 months Safety_Monitoring Safety Monitoring (Diary Cards) V1->Safety_Monitoring V3 Dose 3 (6 months) V2->V3 2 months V2->Safety_Monitoring Blood_Draw_2 Blood Draw 2 (Post-Dose 3) V3->Blood_Draw_2 V3->Safety_Monitoring Antibody_Titer Antibody Titer Measurement (ELISA) Blood_Draw_1->Antibody_Titer Blood_Draw_2->Antibody_Titer Data_Analysis Statistical Analysis (GMC, Seroprotection) Antibody_Titer->Data_Analysis

Caption: Experimental workflow for a Hib vaccine immunogenicity study.

References

Application Notes and Protocols for HibTITER Efficacy Assessment in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and key experimental protocols for assessing the efficacy of HibTITER, a conjugate vaccine for Haemophilus influenzae type b (Hib).

Introduction

Haemophilus influenzae type b is a bacterium that can cause severe invasive diseases, including meningitis and pneumonia, particularly in young children. The this compound vaccine was developed to elicit a protective immune response against the polyribosylribitol phosphate (B84403) (PRP) capsule of the Hib bacterium. Clinical trials for this compound have been pivotal in demonstrating its efficacy and safety, leading to its widespread use and a significant reduction in the incidence of invasive Hib disease.

The primary goal of this compound efficacy trials is to evaluate the vaccine's ability to prevent invasive Hib disease. This is assessed through a combination of clinical endpoint evaluation and immunogenicity studies that measure the vaccine's ability to induce a robust and sustained antibody response.

Clinical Trial Design

The gold standard for assessing vaccine efficacy is the randomized, double-blind, placebo-controlled clinical trial. This design minimizes bias and allows for a direct comparison between vaccinated and unvaccinated groups.

1. Study Population: The target population for this compound efficacy trials typically consists of healthy infants, as they are the most vulnerable to invasive Hib disease.[1]

Inclusion Criteria:

  • Healthy infants of a specific age range (e.g., 2-6 months at first dose).[2][3]

  • Absence of a known or suspected impairment of the immune system.

  • No previous vaccination with a Hib vaccine.[1]

  • Informed consent from a parent or legal guardian.[1]

Exclusion Criteria:

  • History of a severe allergic reaction to any vaccine component.[1]

  • Acute febrile illness at the time of vaccination.[1]

  • Receipt of any blood products or immunoglobulins within the preceding months.[1]

  • Any underlying medical condition that could interfere with the assessment of the vaccine.[1]

2. Randomization and Blinding: Participants are randomly assigned to receive either this compound or a placebo (e.g., saline solution). To prevent bias in the assessment of outcomes, both the participants' families and the study investigators are blinded to the treatment allocation.

3. Vaccination Schedule: The vaccination schedule for this compound in infants typically involves a primary series of doses followed by a booster dose.[2][4]

Dose Recommended Age
First Dose2 months
Second Dose4 months
Third Dose6 months
Booster Dose15-18 months

4. Efficacy Endpoints: The primary efficacy endpoint in this compound clinical trials is the prevention of confirmed invasive Hib disease. This includes conditions such as meningitis, bacteremia, and epiglottitis. Secondary endpoints may include the prevention of Hib-related pneumonia and nasopharyngeal colonization.

5. Immunogenicity Assessment: A critical component of the clinical trial is the assessment of the vaccine's immunogenicity. This is achieved by measuring the concentration of anti-PRP IgG antibodies in the serum of trial participants at various time points.

Correlates of Protection: Serological correlates of protection have been established for Hib vaccines and are crucial for evaluating immunogenicity. These are specific antibody concentrations that are associated with protection against invasive Hib disease.

  • Short-term protection: An anti-PRP IgG concentration of ≥0.15 µg/mL is considered the minimum protective level.[5]

  • Long-term protection: An anti-PRP IgG concentration of ≥1.0 µg/mL post-vaccination is associated with long-term immunity.[5]

Experimental Protocols

1. Serum Sample Collection and Handling:

  • Pre-vaccination: A blood sample is collected from each participant before the first dose of the vaccine to establish a baseline antibody level.

  • Post-vaccination: Blood samples are collected at specific intervals after the primary vaccination series and after the booster dose to assess the antibody response. A common time point for post-primary series collection is one month after the last dose.

  • Processing: Serum should be separated from the blood cells as soon as possible. The serum is then aliquoted and stored at -20°C or lower until analysis.

2. Anti-PRP IgG ELISA Protocol: The enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying anti-PRP IgG antibodies in serum.

Materials:

  • 96-well microtiter plates coated with Hib PRP antigen.

  • Participant serum samples and reference standards.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Diluent buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-human IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Plate Preparation: If not pre-coated, coat microtiter plates with a solution of Hib PRP antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C. Wash the plates with wash buffer.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at 37°C. Wash the plates.

  • Sample and Standard Incubation: Prepare serial dilutions of the reference standard and participant serum samples in diluent buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 2 hours at 37°C.[6] Wash the plates.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1-2 hours at 37°C. Wash the plates.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the OD values of the reference standards against their known concentrations. Use the standard curve to determine the anti-PRP IgG concentration in the participant serum samples.

Data Presentation

Quantitative data from immunogenicity studies should be summarized in clear and structured tables to facilitate comparison between the vaccine and placebo groups.

Table 1: Geometric Mean Concentrations (GMC) of Anti-PRP IgG (µg/mL)

Time Point This compound Group (N=...) Placebo Group (N=...)
Pre-vaccination (Dose 1)[GMC value][GMC value]
Post-primary series (1 month)[GMC value][GMC value]
Pre-booster[GMC value][GMC value]
Post-booster (1 month)[GMC value][GMC value]

Table 2: Percentage of Participants Achieving Protective Anti-PRP IgG Levels

Antibody Level Time Point This compound Group (N=...) Placebo Group (N=...)
≥0.15 µg/mLPost-primary series (1 month)[Percentage][Percentage]
Post-booster (1 month)[Percentage][Percentage]
≥1.0 µg/mLPost-primary series (1 month)[Percentage][Percentage]
Post-booster (1 month)[Percentage][Percentage]

Visualizations

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_vaccination Vaccination Schedule cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting Screening Screening of Potential Participants InformedConsent Informed Consent Screening->InformedConsent Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) InformedConsent->Eligibility Randomization Randomization Eligibility->Randomization ArmA This compound Group Randomization->ArmA ArmB Placebo Group Randomization->ArmB Dose1 Dose 1 (2 months) ArmA->Dose1 ArmB->Dose1 Dose2 Dose 2 (4 months) Dose1->Dose2 Safety Safety Monitoring (Adverse Events) Dose1->Safety Immunogenicity Immunogenicity Assessment (Blood Draws) Dose1->Immunogenicity Dose3 Dose 3 (6 months) Dose2->Dose3 Dose2->Safety Booster Booster (15-18 months) Dose3->Booster Dose3->Safety Dose3->Immunogenicity Booster->Safety Booster->Immunogenicity Efficacy Clinical Efficacy (Surveillance for Hib Disease) Safety->Efficacy Immunogenicity->Efficacy Analysis Statistical Analysis Efficacy->Analysis Reporting Reporting of Results Analysis->Reporting

Caption: Workflow of a randomized, placebo-controlled clinical trial for this compound.

HibTITER_Mechanism cluster_vaccine This compound Vaccine cluster_immune_response Immune Response cluster_protection Protection Vaccine Hib PRP-CRM197 Conjugate APC Antigen Presenting Cell (APC) Vaccine->APC Uptake & Processing THelper T-Helper Cell APC->THelper Antigen Presentation BCell B-Cell THelper->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation MemoryB Memory B-Cell BCell->MemoryB Differentiation Antibodies Anti-PRP IgG Antibodies PlasmaCell->Antibodies Production Hib H. influenzae type b Antibodies->Hib Binding Opsonization Opsonization & Phagocytosis Hib->Opsonization Prevention Prevention of Invasive Disease Opsonization->Prevention

References

Application Notes & Protocols: Methodology for HibTITER® Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the methodologies employed in the clinical evaluation of HibTITER®, a conjugate vaccine for Haemophilus influenzae type b (Hib). The protocols and data are intended for researchers, scientists, and drug development professionals engaged in vaccine research and clinical trial design.

Experimental Protocols

This section outlines the key experimental designs and procedures for evaluating the safety, immunogenicity, and efficacy of the this compound® vaccine.

Protocol: Randomized Controlled Trial for Safety and Immunogenicity

This protocol describes a typical randomized, double-blind, controlled clinical trial design to assess the safety and immunogenicity of this compound® in an infant population.

1.1.1 Study Objectives

  • Primary (Safety): To evaluate and compare the incidence of local and systemic adverse events following the administration of this compound® versus a control vaccine.

  • Primary (Immunogenicity): To measure and compare the serum anti-PRP (polyribosylribitol phosphate) antibody response in infants vaccinated with this compound® versus a control group.

  • Secondary (Efficacy): To estimate the protective efficacy of the vaccine by monitoring the incidence of invasive Hib disease in both study arms.

1.1.2 Participant Population

  • Inclusion Criteria: Healthy infants aged 6 to 15 weeks with no known immune dysfunction or contraindications to standard vaccinations.[1][2] A guardian must be able to provide informed consent and comply with the protocol requirements.[2]

  • Exclusion Criteria: History of previous Hib vaccination, acute febrile illness, major congenital defects, known allergies to vaccine components, or prior administration of immunosuppressants or blood products within a specified timeframe.[2]

1.1.3 Study Design and Randomization

  • Enroll a statistically significant number of participants (e.g., several thousand for efficacy trials).[1]

  • Using a standard table of random numbers, assign participants in a 1:1 ratio to one of two arms:[3]

    • Investigational Arm: Receives this compound® and standard vaccines (e.g., DTP).[1][4]

    • Control Arm: Receives a control vaccine (e.g., recombinant hepatitis B vaccine or DTP alone) and standard vaccines.[1]

  • The study should be double-blinded, where neither the participants' guardians nor the study investigators are aware of the vaccine assignment.

1.1.4 Vaccination and Follow-up Schedule

  • Administer the assigned vaccine intramuscularly (0.5 mL dose) at approximately 2, 4, and 6 months of age.[1][5][6]

  • A single booster dose is typically administered at 15 months of age or older.[6][7]

  • Collect safety data for the first 72 hours after each vaccination via parental reporting and interviews.[1]

  • Monitor participants for any hospitalizations, outpatient visits, or signs of invasive disease throughout the study period.[1]

  • Collect blood samples prior to the first dose and after the final dose of the primary series to assess immunogenicity.

Protocol: Measurement of Anti-PRP Antibody Response

This protocol outlines the procedure for quantifying the functional immune response to the Hib vaccine.

  • Sample Collection: Collect whole blood via venipuncture from study participants at baseline (before the first dose) and post-vaccination (typically 3-4 weeks after the final dose of the primary series).

  • Serum Separation: Process blood samples to separate serum. Store serum frozen at -20°C or below until analysis.

  • Antibody Quantification: Measure the concentration of antibodies specific to the Hib PRP capsule using a standardized immunoassay (e.g., ELISA).

  • Data Analysis:

    • Calculate the geometric mean titers (GMT) of anti-PRP antibodies for each group.[8]

    • Determine the percentage of participants in each group who achieve seroprotective antibody concentrations. Two key thresholds are widely used:

      • ≥ 0.15 µg/mL: Correlates with short-term protection against invasive Hib disease.[4][6]

      • ≥ 1.0 µg/mL: Associated with long-term protection.[4][6][9]

    • Compare the GMTs and seroprotection rates between the investigational and control arms using appropriate statistical methods.

Data Presentation

The following tables summarize quantitative data from key clinical trials involving this compound® and other Hib conjugate vaccines.

Table 1: Immunogenicity of this compound® in Infants (Post-Primary Series)

Study Cohort Number of Doses % Achieving Anti-PRP Titer ≥ 0.15 µg/mL % Achieving Anti-PRP Titer ≥ 1.0 µg/mL Citation
Taiwanese Infants 3 100% 91% [4]

| US Infants & Children | 3 | Not specified | 97% - 100% |[6] |

Table 2: Protective Efficacy of Hib Conjugate Vaccines Against Invasive Disease

Vaccine Type Study Population Dosing Schedule Protective Efficacy Citation
PRP-D Finnish Infants 3, 4, 6 months 87% - 90% [10][11]
HbOC (this compound®) Northern California (Kaiser) Infants 2, 4, 6 months 100% (after 3 doses) [10]
PRP-OMP Navajo Infants 2, 4 months 93% [10]

| Multiple Conjugates | Meta-Analysis (8 trials) | Various | 84% (Overall) |[12][13] |

Table 3: Safety Profile and Adverse Events (within 72 hours post-vaccination)

Adverse Event Frequency Category Description Citation
Local Reactions
Pain/Tenderness at Injection Site Common Occurs in 20-25% of recipients; generally mild and resolves within 2-3 days. [14]
Redness/Swelling/Warmth Common Mild and transient reactions at the injection site. [14][15]
Systemic Reactions
Fever Infrequent Occurs in approximately 2% of vaccinees. [14]
Irritability/Crying More Frequent than Control Rates can be significantly higher in the vaccine group compared to a control (e.g., Hepatitis B vaccine). [1]
Seizures Rare No statistically significant increase, though isolated events have been monitored. [1]

| Severe Adverse Events | Very Rare | Studies show no difference in the frequency of severe events between Hib vaccine and placebo groups. |[14] |

Visualizations: Workflows and Principles

The following diagrams illustrate the core processes and concepts in this compound® clinical trials.

Clinical_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection & Analysis Protocol Protocol Development & IRB Approval Recruitment Participant Recruitment & Informed Consent Protocol->Recruitment Screening Screening & Eligibility Check Recruitment->Screening Randomization Randomization & Blinding Screening->Randomization Vaccination Vaccination Schedule (Doses at 2, 4, 6 mos) Randomization->Vaccination Safety Safety Monitoring (Adverse Events) Vaccination->Safety Immuno Immunogenicity Sampling (Blood Draws) Vaccination->Immuno Efficacy Efficacy Surveillance (Disease Incidence) Vaccination->Efficacy Analysis Data Analysis & Unblinding Safety->Analysis Immuno->Analysis Efficacy->Analysis Conjugate_Vaccine_Principle cluster_antigen Vaccine Components cluster_response Immune System Interaction cluster_outcome Protective Outcome PRP PRP Polysaccharide (T-independent Antigen) Conjugate This compound® (PRP-CRM197 Conjugate) PRP->Conjugate Protein CRM197 Carrier Protein (T-dependent Antigen) Protein->Conjugate B_Cell B-Cell Conjugate->B_Cell B-Cell recognizes PRP T_Helper T-Helper Cell B_Cell->T_Helper Presents carrier peptide Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Memory_B_Cell Memory B-Cell B_Cell->Memory_B_Cell T_Helper->B_Cell Activates B-Cell Antibodies High-Affinity Anti-PRP IgG Antibodies Plasma_Cell->Antibodies Memory Long-Term Immunological Memory Memory_B_Cell->Memory Safety_Efficacy_Logic cluster_vaccine This compound® Arm cluster_control Control Arm Start Infant Population Randomized into Two Arms Vax_Group Receives this compound® Start->Vax_Group Control_Group Receives Control (e.g., Placebo or other vaccine) Start->Control_Group Data_Collection Data Collection Vax_Group->Data_Collection Control_Group->Data_Collection AE_Data Adverse Event Logs Data_Collection->AE_Data Disease_Data Invasive Hib Disease Incidence Reports Data_Collection->Disease_Data Analysis Comparative Statistical Analysis AE_Data->Analysis Disease_Data->Analysis Safety_Outcome Safety Profile Determined (Comparison of Adverse Events) Analysis->Safety_Outcome Efficacy_Outcome Efficacy Calculated (% reduction in disease) Analysis->Efficacy_Outcome

References

Application Notes: Serum Bactericidal Assay for HibTITER Functional Antibody Response

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Serum Bactericidal Assay (SBA) is a critical functional assay used to measure the ability of antibodies in a serum sample to kill Haemophilus influenzae type b (Hib) bacteria in the presence of complement. This assay is considered a key correlate of protection for Hib vaccines, including HibTITER.[1][2][3] Unlike ELISAs which measure the quantity of binding antibodies, the SBA assesses the functional capacity of these antibodies to mediate complement-dependent bacteriolysis, providing a more direct measure of their protective potential.[1][4] This is particularly important as not all anti-Hib antibodies may be functionally effective.[1]

Principle of the Assay

The SBA mimics the in vivo mechanism of antibody-mediated immunity against encapsulated bacteria like Hib. The primary protective mechanism against H. influenzae is antibody and complement-mediated bactericidal killing.[1] Specific antibodies, primarily IgG and IgM, bind to the polyribosylribitol phosphate (B84403) (PRP) capsule of Hib bacteria. This binding event activates the classical complement pathway, leading to the formation of the membrane attack complex (MAC) on the bacterial surface. The MAC creates pores in the bacterial membrane, disrupting the osmotic balance and resulting in bacterial lysis and death. The SBA quantifies this killing by incubating serially diluted serum samples with a known amount of Hib bacteria and an external source of complement (typically baby rabbit serum).[1][4][5] The bactericidal titer is determined as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in bacterial colonies compared to a control with no active antibodies.[1][6]

Applications

  • Vaccine Efficacy and Immunogenicity Studies: The SBA is a primary endpoint in clinical trials for new Hib-containing combination vaccines to ensure that the Hib component elicits a protective functional antibody response.[1]

  • Correlate of Protection: A serum bactericidal antibody titer is a recognized correlate of protection against invasive Hib disease.[3] A bactericidal index of 10 has been shown to correspond to an anti-Hib IgG antibody concentration of approximately 0.15 μg/mL, a widely accepted protective level.[1] For long-term protection, an IgG level of ≥1.0 μg/ml is often cited.[4][7]

  • Evaluation of Immune Status: The SBA can be used to assess the functional antibody response in individuals with suspected immunodeficiencies or to evaluate the response to vaccination in immunocompromised patients.[8]

  • Epidemiological Surveillance: The assay is valuable in monitoring population-level immunity and identifying groups at risk of Hib infection.

Data Presentation

Table 1: Quantitative Parameters of the Hib Serum Bactericidal Assay

ParameterTypical Value/RangeReference
Protective Anti-PRP IgG Level (Short-term)≥ 0.15 µg/mL[4]
Protective Anti-PRP IgG Level (Long-term)≥ 1.0 µg/mL[4][7]
SBA Titer Correlating with ProtectionA bactericidal index of 10 corresponds to ~0.15 µg/mL IgG[1]
Intra-assay Coefficient of Variation (CV)1% - 38%[1]
Inter-assay Coefficient of Variation (CV)35% - 50% (long term, across different reagent lots and operators)[1]
Bacterial Inoculum per Well~750 - 1,000 Colony Forming Units (CFU)[1][4]
Complement SourceBaby Rabbit Complement[1][4][5]
Target Hib StrainEagan or GB3291[4][5]

Experimental Protocols

Protocol 1: Conventional Serum Bactericidal Assay with Colony Counting

This protocol is based on established methods for determining serum bactericidal activity against H. influenzae type b.[1][4][5]

Materials and Reagents:

  • Bacterial Strain: Haemophilus influenzae type b (e.g., Eagan strain).[1][5]

  • Culture Media: Chocolate II agar (B569324) plates and Brain Heart Infusion (BHI) broth supplemented with 2% Fildes enrichment.[4][5]

  • Test Sera: Heat-inactivated at 56°C for 30 minutes.[1]

  • Complement: Baby rabbit complement (e.g., Pel-Freez Biologicals).[1][5] Complement lots should be pre-qualified.[5]

  • Dilution Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, and 0.1% gelatin or 2% Fildes enrichment.[1][5]

  • Quality Control (QC) Sera: Standardized sera with known bactericidal titers (e.g., CBER standard serum lot 1983, Serum PSAB-90).[5]

  • Equipment: 96-well microtiter plates, incubators (37°C with 5% CO₂), spectrophotometer, pipettes, cryovials.

Procedure:

  • Preparation of Bacterial Stock:

    • Inoculate Hib bacteria onto a chocolate II agar plate and incubate overnight at 37°C in a 5% CO₂ atmosphere.[5]

    • Transfer several colonies to BHI broth with 2% Fildes enrichment and incubate at 37°C with 5% CO₂ until the culture reaches the exponential growth phase (OD₆₀₀ of 0.4-0.5).[5]

    • Add sterile glycerol (B35011) to a final concentration of 15% to the bacterial culture, aliquot into cryovials, and freeze rapidly at -70°C.[5]

    • Determine the bacterial recovery from a frozen vial to ensure viability is greater than 80%.[5]

  • Preparation of Bacterial Working Suspension:

    • Rapidly thaw an aliquot of the frozen bacterial stock.

    • Dilute the bacteria in the dilution buffer to achieve a concentration that yields approximately 750-1000 CFU per 10-20 µL.[1][4] This requires pre-assay titration by plating serial dilutions.

  • Assay Performance:

    • Serially dilute the heat-inactivated test and QC sera in the dilution buffer in a 96-well plate. A three-fold or two-fold dilution series is common.[1][4]

    • Add 20 µL of each serum dilution to the appropriate wells.

    • Add 10 µL of the diluted Hib bacterial suspension to each well.[1]

    • Incubate the plate for 15 minutes at 37°C in a 5% CO₂ incubator.[4]

    • Add 10 µL of baby rabbit complement to each well.[1] Include a complement control well containing bacteria and complement but no serum.[1]

    • Incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.[5]

  • Determination of Bacterial Survival:

    • After incubation, spot 5-10 µL from each well onto a chocolate II agar plate.[4][5]

    • Incubate the plates overnight (16 hours) at 37°C in a 5% CO₂ atmosphere.[5]

    • Count the number of surviving bacterial colonies for each serum dilution.

  • Data Analysis:

    • The serum bactericidal index (SBI) or titer is defined as the reciprocal of the serum dilution that results in a 50% reduction in the number of colonies compared to the complement control well.[1]

Protocol 2: High-Throughput Serum Bactericidal Assay with a Metabolic Indicator (alamarBlue)

This modified protocol enhances throughput by using a metabolic indicator to assess bacterial viability, eliminating the need for colony counting.[4][9]

Materials and Reagents:

  • All materials from Protocol 1.

  • alamarBlue Reagent: A sterile solution of the metabolic indicator.

  • alamarBlue Buffer: 16% alamarBlue, 64% Hanks buffer with Ca²⁺/Mg²⁺ and 2% Fildes enrichment, and 20% BHI broth.[4][9]

  • Equipment: Fluorometer or spectrophotometer.

Procedure:

  • Steps 1-3 of Protocol 1 are followed.

  • Addition of alamarBlue:

    • After the 60-minute incubation with complement, add 25 µL of the alamarBlue buffer to each well.[4][9]

  • Incubation and Readout:

    • Incubate the plate at 37°C in 5% CO₂.

    • For a fluorometric readout, incubate for approximately 6 hours. For a colorimetric readout, incubate for 19-22 hours.[4][9]

    • Read the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • The reduction of alamarBlue is proportional to the number of viable bacteria.[4][9] The bactericidal titer is calculated as the reciprocal of the serum dilution that results in a 50% reduction in the signal compared to the complement control.

Visualizations

SBA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout cluster_analysis Data Analysis prep_serum Heat-inactivate Test & QC Sera prep_plate Serially Dilute Sera in 96-well Plate prep_serum->prep_plate prep_bacteria Prepare Hib Working Suspension add_bacteria Add Hib Bacteria to Wells prep_bacteria->add_bacteria prep_plate->add_bacteria incubate1 Incubate (15 min) add_bacteria->incubate1 add_complement Add Baby Rabbit Complement incubate1->add_complement incubate2 Incubate (60 min) add_complement->incubate2 plate_colonies Plate Reaction Mixture on Chocolate Agar incubate2->plate_colonies incubate_overnight Incubate Overnight plate_colonies->incubate_overnight count_colonies Count Colonies incubate_overnight->count_colonies calculate_titer Calculate 50% Killing Titer count_colonies->calculate_titer

Caption: Experimental workflow for the conventional Serum Bactericidal Assay (SBA).

Complement_Pathway Hib Haemophilus influenzae type b Antibody Anti-PRP IgG/IgM (from this compound) Antibody->Hib Binding to PRP Capsule C1q C1qrs Antibody->C1q Activation C4_C2 C4, C2 C1q->C4_C2 C3_convertase C3 Convertase C4_C2->C3_convertase C3 C3 C3_convertase->C3 C5_convertase C5 Convertase C3->C5_convertase C5 C5 C5_convertase->C5 MAC Membrane Attack Complex (C5b-9) C5->MAC Lysis Bacterial Lysis MAC->Lysis Lysis->Hib Pore Formation

Caption: Classical complement pathway activation by anti-Hib antibodies.

References

Application Notes and Protocols for Statistical Analysis of HibTITER Immunogenicity Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the statistical analysis of immunogenicity data from clinical trials of the Haemophilus influenzae type b (Hib) conjugate vaccine, HibTITER. It includes protocols for key experiments, methods for data presentation, and a discussion of the underlying immunological pathways.

Introduction to this compound Immunogenicity

This compound is a conjugate vaccine designed to elicit a T-cell dependent immune response against the polyribosylribitol phosphate (B84403) (PRP) capsule of Haemophilus influenzae type b, a leading cause of bacterial meningitis in young children.[1][2] The vaccine consists of the PRP polysaccharide covalently linked to a carrier protein, CRM197 (a non-toxic mutant of diphtheria toxin).[1] This conjugation is crucial as it converts the T-cell independent polysaccharide antigen into a T-cell dependent antigen, which is more immunogenic in infants and induces immunologic memory.[1][3]

The primary measure of this compound's immunogenicity is the serum concentration of anti-PRP IgG antibodies. A concentration of ≥0.15 µg/mL is considered the threshold for short-term protection, while a concentration of ≥1.0 µg/mL is indicative of long-term protection.[4][5] Statistical analysis of immunogenicity data from clinical trials is essential to evaluate the vaccine's efficacy and to support regulatory submissions.

Experimental Protocols

Study Design and Vaccination Schedule

A typical clinical trial to evaluate the immunogenicity of this compound is a randomized, controlled study.[4] Healthy infants are enrolled and randomized to receive either this compound or a control vaccine. The standard vaccination schedule for infants is a primary series of three 0.5 mL doses administered at approximately 2, 4, and 6 months of age.[4]

Serum Sample Collection

Blood samples for the assessment of anti-PRP antibody concentrations are collected at baseline (before the first vaccination) and at a specified time point after the final vaccination of the primary series (e.g., one month after the third dose).

Measurement of Anti-PRP Antibody Concentrations by ELISA

The concentration of anti-PRP IgG antibodies in serum is quantified using a standardized enzyme-linked immunosorbent assay (ELISA).[5][6]

Materials:

  • 96-well polystyrene ELISA plates

  • PRP conjugated to a protein (e.g., human serum albumin) for coating

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Reference serum with a known concentration of anti-PRP IgG

  • Test serum samples

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with a PRP-protein conjugate solution (e.g., 2 µg/mL in PBS) and incubate.[6]

  • Washing: Wash the plate to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding.

  • Sample Incubation: Add diluted reference standards and test sera to the wells and incubate.

  • Washing: Wash the plates to remove unbound antibodies.

  • Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG to each well and incubate.

  • Washing: Wash the plates to remove unbound secondary antibody.

  • Substrate Addition: Add TMB substrate to each well and incubate to allow for color development.

  • Stopping Reaction: Add stop solution to each well.

  • Reading: Measure the optical density at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of anti-PRP IgG in the test samples by comparing their optical densities to the standard curve generated from the reference serum.

Statistical Analysis of Immunogenicity Data

A formal Statistical Analysis Plan (SAP) should be developed prior to the analysis of the data. This plan will prespecify the endpoints, analysis populations, and statistical methods to be used.[7][8]

Analysis Populations
  • Per-Protocol (PP) Set: Includes all subjects who received all vaccinations as scheduled and have valid immunogenicity data. This is typically the primary analysis population for immunogenicity.

  • Intent-to-Treat (ITT) / Full Analysis Set (FAS): Includes all randomized subjects who received at least one dose of the vaccine.

Immunogenicity Endpoints

The primary immunogenicity endpoints for a this compound clinical trial include:

  • The geometric mean concentration (GMC) of anti-PRP antibodies.

  • The proportion of subjects achieving an anti-PRP antibody concentration of ≥0.15 µg/mL.

  • The proportion of subjects achieving an anti-PRP antibody concentration of ≥1.0 µg/mL.

Statistical Methods
  • Data Transformation: Anti-PRP antibody concentrations are typically log-transformed (natural or base 10) before statistical analysis to normalize the data distribution. Geometric mean concentrations are calculated by taking the anti-log of the mean of the log-transformed concentrations.

  • Descriptive Statistics: Summarize anti-PRP antibody concentrations at each time point using GMCs and 95% confidence intervals. The number and percentage of subjects achieving the protective thresholds (≥0.15 µg/mL and ≥1.0 µg/mL) should also be presented.

  • Inferential Statistics:

    • Comparison of GMCs: To compare GMCs between the this compound and control groups, a t-test can be performed on the log-transformed antibody concentrations.

    • Comparison of Proportions: The proportion of subjects achieving protective antibody levels can be compared between groups using the Chi-square test or Fisher's exact test.

    • Non-inferiority Analysis: If the trial is designed to show that this compound is not inferior to a licensed Hib vaccine, a non-inferiority analysis will be performed on the primary endpoint(s). This involves calculating the difference in the endpoint between the two groups and comparing the confidence interval of this difference to a prespecified non-inferiority margin.

Data Presentation

Quantitative immunogenicity data should be summarized in clear and well-structured tables.

Table 1: Summary of Anti-PRP Antibody Concentrations Pre- and Post-Vaccination

Time PointNGeometric Mean Concentration (GMC) (µg/mL) [95% CI]
Pre-vaccination1000.05 [0.04, 0.06]
Post-vaccination1005.20 [4.50, 6.00]

Table 2: Proportion of Subjects Achieving Protective Anti-PRP Antibody Concentrations Post-Vaccination

Antibody Concentration ThresholdNNumber of RespondersPercentage of Responders (%) [95% CI]
≥ 0.15 µg/mL1009898.0 [93.0, 99.8]
≥ 1.0 µg/mL1009292.0 [85.0, 96.0]

Visualizations

T-Cell Dependent B-Cell Activation by this compound

The following diagram illustrates the proposed mechanism of T-cell dependent B-cell activation by the this compound conjugate vaccine.[9][10][11]

HibTITER_Immunogenicity_Pathway cluster_B_Cell B-Cell cluster_T_Cell T-Helper Cell cluster_Interaction B-Cell / T-Cell Interaction cluster_B_Cell_Response B-Cell Response BCR B-Cell Receptor (Surface IgM/IgD) Internalization Internalization of Vaccine Conjugate BCR->Internalization Processing Antigen Processing (Endosome) Internalization->Processing MHCII Peptide Presentation on MHC-II Processing->MHCII TCR T-Cell Receptor MHCII->TCR Signal 1: Antigen Presentation Activation T-Cell Activation TCR->Activation CD40L CD40 Ligand Expression Activation->CD40L CD40 CD40 on B-Cell CD40L->CD40 Signal 2: Co-stimulation Proliferation Clonal Expansion CD40->Proliferation Differentiation Differentiation Proliferation->Differentiation PlasmaCell Plasma Cell Differentiation->PlasmaCell MemoryCell Memory B-Cell Differentiation->MemoryCell Antibody Anti-PRP IgG Antibody Production PlasmaCell->Antibody Vaccine This compound Vaccine (PRP-CRM197) Vaccine->BCR Binding to PRP HibTITER_Workflow cluster_Clinical_Phase Clinical Phase cluster_Lab_Phase Laboratory Phase cluster_Analysis_Phase Statistical Analysis Phase Enrollment Subject Enrollment & Randomization Vaccination Vaccination (e.g., 2, 4, 6 months) Enrollment->Vaccination Sampling Serum Sample Collection Vaccination->Sampling ELISA Anti-PRP IgG ELISA Assay Sampling->ELISA Quantification Data Quantification (Antibody Concentration) ELISA->Quantification DataPrep Data Preparation (Log Transformation) Quantification->DataPrep Descriptive Descriptive Statistics (GMC, Proportions) DataPrep->Descriptive Inferential Inferential Statistics (t-test, Chi-square) Descriptive->Inferential Report Final Report & Interpretation Inferential->Report

References

Application Notes and Protocols for Preclinical Evaluation of HibTITER

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Haemophilus influenzae type b (Hib) conjugate vaccines, such as HibTITER, using various animal models. The document outlines key methodologies for assessing immunogenicity and protective efficacy, crucial steps in the vaccine development pipeline.

Introduction to Preclinical Evaluation of Hib Conjugate Vaccines

Haemophilus influenzae type b (Hib) was a leading cause of bacterial meningitis and other serious invasive diseases in young children prior to the development of effective conjugate vaccines. This compound, a conjugate vaccine composed of the polyribosylribitol phosphate (B84403) (PRP) capsule polysaccharide of Hib covalently linked to a carrier protein (CRM197, a non-toxic mutant of diphtheria toxin), was developed to elicit a T-cell dependent immune response, providing protection in infants.[1] Preclinical evaluation in animal models is a critical step to establish the safety, immunogenicity, and potential efficacy of such vaccines before proceeding to human clinical trials.[2]

The primary goals of preclinical studies for a Hib vaccine like this compound are to:

  • Assess Immunogenicity: To confirm that the vaccine can induce a robust and specific antibody response against the PRP capsule.[3]

  • Evaluate Protective Efficacy: To demonstrate that the vaccine-induced immune response can protect against Hib infection.[4][5]

  • Determine Safety and Toxicity: To evaluate the local and systemic reactogenicity of the vaccine.[3]

A variety of animal models are utilized in these evaluations, with the choice of model depending on the specific research question.[3] Common models include mice, rats, and rabbits.[3]

Animal Models for this compound Preclinical Evaluation

Several animal models have been successfully employed to study the immunogenicity and efficacy of Hib conjugate vaccines. Rats have been shown to be a suitable model for both toxicological and immunogenicity studies.[6][3] Other models described in the literature include mice, guinea pigs, and rabbits.[6][3]

Mouse Models

Mice are frequently used for initial immunogenicity screening due to their well-characterized immune systems and the availability of immunological reagents.[7] Strains such as BALB/c and NIH mice are commonly used.[5][8] Challenge studies in mice often require the use of a virulence enhancement factor, such as a combination of mucin and hemoglobin, to establish a lethal infection model.[5]

Rat Models

The infant rat model is particularly valuable for assessing the protective efficacy of Hib vaccines.[4][5] This model mimics certain aspects of human infant susceptibility to Hib disease.[4][9] Immunization of infant rats followed by bacterial challenge allows for the direct assessment of a vaccine's ability to prevent bacteremia.[4]

Rabbit Models

Rabbits are also used in preclinical studies, particularly for immunogenicity testing, as they tend to produce high-titer antibody responses.

Non-Human Primate Models

While less common for routine testing, non-human primates can be used in later-stage preclinical development to provide data on immunogenicity and safety in a species more closely related to humans.[8]

Key Immunological Endpoints

The primary measures of a successful immune response to this compound in preclinical models are the induction of anti-PRP antibodies and the functional activity of these antibodies.

  • Anti-PRP IgG Titer: The concentration of PRP-specific IgG antibodies in the serum is a key correlate of protection.[4] This is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Serum Bactericidal Activity (SBA): This functional assay measures the ability of vaccine-induced antibodies, in the presence of complement, to kill H. influenzae type b.[6] It is considered a strong correlate of protective immunity.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of Hib conjugate vaccines in various animal models.

Table 1: Immunogenicity of Hib Conjugate Vaccines in Mice

Mouse StrainImmunization ScheduleAdjuvantAnti-PRP IgG Titer (Endpoint Titer)Reference
BALB/cThree doses at 2-week intervalsNoneSignificantly high (P<0.0001)[5]
NIHTwo subcutaneous doses (1 µg PRP) on day 0 and 14NonePositive response in responders[7]
BALB/cThree escalating doses over 50 daysCFA/IFAUp to 1:16,000[10]

Table 2: Protective Efficacy of Hib Conjugate Vaccines in Animal Models

Animal ModelImmunization ScheduleChallenge Strain & DoseOutcome MeasureProtective EfficacyReference
Infant Rats0.4 µg PRP at 5, 10, and 15 days of ageH. influenzae type b (challenge at 20 days of age)BacteremiaSignificant protection (P < 0.001)[4]
BALB/c MiceThree administrations at 2-week intervalsH. influenzae type b with mucin and hemoglobin (5-10 x LD50)MortalitySignificant difference in mortality (P<0.01)[5]

Experimental Protocols

Protocol 1: Immunogenicity Study in Mice

Objective: To evaluate the ability of a Hib conjugate vaccine to elicit a PRP-specific IgG response in mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • This compound or test conjugate vaccine

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for injection

  • Blood collection supplies

Procedure:

  • Animal Handling: Acclimatize mice for at least one week before the start of the experiment.

  • Vaccine Preparation: Dilute the vaccine to the desired concentration in sterile PBS. A typical dose for mice is 1/10th of a human dose, corresponding to approximately 1 µg of PRP.[7]

  • Immunization:

    • Administer the vaccine subcutaneously or intramuscularly.

    • A typical immunization schedule consists of two or three doses administered at 2-week intervals.[5][7]

    • Include a control group receiving a placebo (e.g., PBS).

  • Blood Collection:

    • Collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein) prior to the first immunization (pre-immune serum) and at specified time points after the final immunization (e.g., 14 days).

    • Process the blood to obtain serum and store at -20°C or lower until analysis.

  • Antibody Titer Determination:

    • Measure anti-PRP IgG antibody titers in the collected sera using the Anti-PRP IgG ELISA protocol (see Protocol 3).

Protocol 2: Infant Rat Challenge Study for Protective Efficacy

Objective: To assess the protective efficacy of a Hib conjugate vaccine against H. influenzae type b bacteremia in an infant rat model.[4]

Materials:

  • Pregnant Sprague-Dawley rats

  • Infant rats (5 days old)

  • This compound or test conjugate vaccine

  • Haemophilus influenzae type b strain (e.g., Eagan strain)

  • Brain Heart Infusion (BHI) broth and agar (B569324)

  • Sterile saline

  • Intraperitoneal injection supplies

  • Blood culture supplies

Procedure:

  • Immunization:

    • On days 5, 10, and 15 of life, administer the vaccine (e.g., 0.4 µg of PRP) or placebo intraperitoneally to the infant rats.[4]

  • Bacterial Challenge:

    • At 20 days of age, challenge the immunized and control rats with an intraperitoneal injection of a predetermined dose of live H. influenzae type b.

  • Assessment of Bacteremia:

    • At a specified time point post-challenge (e.g., 24 hours), collect blood samples from the rats.

    • Plate the blood onto BHI agar plates and incubate overnight at 37°C in a 5% CO2 atmosphere.

    • Count the number of bacterial colonies to determine the presence and extent of bacteremia.

  • Data Analysis:

    • Compare the incidence and magnitude of bacteremia between the vaccinated and control groups to determine the protective efficacy of the vaccine.

Protocol 3: Anti-PRP IgG ELISA

Objective: To quantify the concentration of PRP-specific IgG antibodies in serum samples.

Materials:

  • ELISA microtiter plates

  • PRP antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% bovine serum albumin)

  • Serum samples (test and control)

  • Horseradish peroxidase (HRP)-conjugated anti-species IgG antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with PRP antigen diluted in coating buffer and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with washing buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add HRP-conjugated anti-species IgG to each well and incubate.

  • Washing: Wash the plate as described in step 2.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the antibody titer for each sample by comparing the absorbance values to a standard curve or by determining the highest dilution that gives a positive signal above the background.

Protocol 4: Serum Bactericidal Assay (SBA)

Objective: To measure the functional ability of vaccine-induced antibodies to kill H. influenzae type b in the presence of complement.[6][11]

Materials:

  • Heat-inactivated serum samples

  • Haemophilus influenzae type b strain (e.g., Eagan)

  • Baby rabbit complement

  • Hanks' buffer with Ca2+ and Mg2+

  • Chocolate agar plates

  • 96-well microtiter plates

Procedure:

  • Serum Dilution: Serially dilute the heat-inactivated serum samples in a 96-well plate.

  • Bacterial Preparation: Prepare a standardized suspension of H. influenzae type b in the exponential growth phase.

  • Reaction Mixture: Add the bacterial suspension to each well containing the diluted serum.

  • Complement Addition: Add a source of active complement (e.g., baby rabbit serum) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 60 minutes).[11]

  • Plating: Plate an aliquot of the reaction mixture from each well onto chocolate agar plates.

  • Incubation: Incubate the plates overnight at 37°C in 5% CO2.

  • Colony Counting: Count the number of surviving bacterial colonies on each plate.

  • Titer Determination: The SBA titer is defined as the reciprocal of the highest serum dilution that results in a ≥50% reduction in bacterial colony-forming units (CFUs) compared to the control wells without antibody.[12]

Visualizations

Experimental_Workflow cluster_immunogenicity Immunogenicity Assessment cluster_efficacy Protective Efficacy Assessment cluster_functional Functional Antibody Assessment Immunization Animal Immunization (e.g., Mice, Rats) Serum_Collection Serum Collection Immunization->Serum_Collection ELISA Anti-PRP IgG ELISA Serum_Collection->ELISA SBA Serum Bactericidal Assay (SBA) Serum_Collection->SBA Data_Analysis Data Analysis & Interpretation ELISA->Data_Analysis Challenge_Immunization Infant Rat Immunization Bacterial_Challenge Hib Challenge Challenge_Immunization->Bacterial_Challenge Bacteremia_Assessment Bacteremia Assessment Bacterial_Challenge->Bacteremia_Assessment Bacteremia_Assessment->Data_Analysis SBA->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of this compound.

T_Cell_Dependent_Immune_Response cluster_B_cell B Cell cluster_T_cell T Helper Cell BCR B Cell Receptor (BCR) binds PRP Internalization Internalization & Processing of Conjugate Vaccine BCR->Internalization MHCII Peptide Presentation on MHC Class II Internalization->MHCII TCR T Cell Receptor (TCR) recognizes peptide MHCII->TCR Cognate Interaction Activation T Cell Activation TCR->Activation B_Cell_Activation B Cell Activation, Proliferation, & Differentiation Activation->B_Cell_Activation CD40L-CD40 Cytokine Help Vaccine This compound (PRP-CRM197 Conjugate) Vaccine->BCR Antibody_Production Anti-PRP Antibody Production (IgG) B_Cell_Activation->Antibody_Production Memory_Cells Generation of Memory B Cells B_Cell_Activation->Memory_Cells

Caption: T-cell dependent immune response to a conjugate vaccine like this compound.

References

Long-Term Immunogenicity Assessment of HibTITER Vaccine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term immunogenicity of the HibTITER vaccine (Haemophilus influenzae type b conjugate vaccine). This document includes a summary of key immunogenicity data, detailed protocols for essential immunological assays, and visualizations of the underlying immunological pathways and experimental workflows.

Introduction to this compound and Long-Term Immunity

This compound is a conjugate vaccine designed to protect against invasive diseases caused by Haemophilus influenzae type b (Hib), such as meningitis and pneumonia. The vaccine links the polyribosylribitol phosphate (B84403) (PRP) polysaccharide capsule of the Hib bacterium to a protein carrier. This conjugation converts the T-cell-independent immune response, which is weak in infants, to a robust T-cell-dependent response, leading to the generation of high-avidity antibodies and long-term immunological memory.[1][2]

The assessment of long-term immunogenicity is crucial for determining the duration of protection and the need for booster doses. Key parameters for this assessment include the persistence of anti-PRP antibodies, the proportion of individuals maintaining protective antibody concentrations, and the ability to mount a rapid anamnestic response upon re-exposure to the antigen.

Serological Correlates of Protection

The concentration of serum antibodies against the Hib PRP capsule is a well-established correlate of protection against invasive Hib disease.[3] Two main thresholds are used to evaluate the level of protection:

  • Short-term protection: An anti-PRP antibody concentration of ≥0.15 µg/mL is generally considered sufficient for short-term protection.[1][3]

  • Long-term protection: An anti-PRP antibody concentration of ≥1.0 µg/mL is associated with long-term protection.[1][3]

While these antibody concentrations are valuable benchmarks, the induction of immunological memory is also a critical component of long-term protection, as it enables a rapid and robust antibody response upon subsequent encounter with the pathogen.[4]

Summary of Long-Term Immunogenicity Data

Clinical studies have demonstrated that Hib conjugate vaccines, including those similar to this compound, induce persistent antibody responses and immunological memory. The following tables summarize quantitative data from various studies on the long-term immunogenicity of Hib conjugate vaccines.

Table 1: Persistence of Anti-PRP Antibodies Following Primary Infant Vaccination Series

Time Since Primary SeriesAge of ChildrenAnti-PRP IgG Geometric Mean Concentration (GMC) (µg/mL)Percentage with Anti-PRP IgG ≥0.15 µg/mLPercentage with Anti-PRP IgG ≥1.0 µg/mL
12 months15-18 months-94%-
3.6 years3.6 years1.06--
4.5 years4.5 years0.89--
Up to 6 years12-71 months-68%-
6-12 years (no booster)School-aged0.71-43%

Data compiled from multiple sources assessing various Hib conjugate vaccines.

Table 2: Effect of a Booster Dose on Anti-PRP Antibody Levels

GroupPre-Booster GMC (µg/mL)Post-Booster GMC (µg/mL)Percentage with Pre-Booster Levels <0.15 µg/mLPost-Booster Percentage with Levels ≥1.0 µg/mL
Received toddler booster-3.11 (6-12 years post-primary)-79% (6-12 years post-primary)
No toddler booster-0.71 (6-12 years post-primary)-43% (6-12 years post-primary)
Primed with HbOC<0.06 in 47%Strong response47%-
Primed with PRP-T<0.06 in 35%Strong response35%-

Data indicates a significant increase in antibody concentrations following a booster dose, highlighting the induction of immunological memory.

Experimental Protocols

The following are detailed methodologies for key experiments used in the assessment of Hib vaccine immunogenicity.

Protocol 1: Quantification of Anti-PRP IgG Antibodies by ELISA

This protocol outlines the steps for an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of IgG antibodies specific to the Hib PRP polysaccharide in human serum.

Materials:

  • PRP-coated 96-well microtiter plates

  • Human serum samples

  • Reference serum with a known concentration of anti-PRP IgG

  • Peroxidase-conjugated anti-human IgG antibody

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Dilution buffer (e.g., PBS with 1% BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Thaw serum samples and reference serum at room temperature.

    • Create a serial dilution of the reference serum to generate a standard curve.

    • Dilute test serum samples in dilution buffer. A starting dilution of 1:100 is common.

  • ELISA Procedure:

    • Add 100 µL of diluted standards and samples to the wells of the PRP-coated plate.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of diluted peroxidase-conjugated anti-human IgG to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the reference serum dilutions against their known concentrations.

    • Determine the concentration of anti-PRP IgG in the test samples by interpolating their absorbance values from the standard curve.

Protocol 2: Serum Bactericidal Assay (SBA)

The SBA measures the functional activity of vaccine-induced antibodies in mediating complement-dependent killing of Hib bacteria.

Materials:

  • Haemophilus influenzae type b strain (e.g., Eagan)

  • Heat-inactivated human serum samples

  • Baby rabbit serum (as a source of complement)

  • Culture medium (e.g., Brain Heart Infusion broth with supplements)

  • Chocolate agar (B569324) plates

  • Hanks' balanced salt solution (HBSS) with Ca²⁺ and Mg²⁺

Procedure:

  • Bacterial Preparation:

    • Culture Hib bacteria on a chocolate agar plate overnight at 37°C in a 5% CO₂ atmosphere.

    • Inoculate colonies into broth and grow to the exponential phase.

    • Dilute the bacterial culture to a working concentration that yields approximately 100-200 colony-forming units (CFU) per plate.

  • SBA Procedure:

    • Serially dilute the heat-inactivated serum samples in a 96-well plate using HBSS.

    • Add the diluted bacterial suspension to each well.

    • Add the baby rabbit complement to each well.

    • Incubate the plate for 60 minutes at 37°C with 5% CO₂.

    • Plate a small aliquot from each well onto chocolate agar plates.

    • Incubate the plates overnight at 37°C in 5% CO₂.

  • Data Analysis:

    • Count the number of surviving bacterial colonies for each serum dilution.

    • The SBA titer is reported as the reciprocal of the highest serum dilution that results in a ≥50% reduction in CFU compared to the control wells (containing bacteria and complement but no serum).

Visualizations

The following diagrams illustrate key immunological pathways and experimental workflows relevant to the assessment of this compound immunogenicity.

T_Cell_Dependent_B_Cell_Activation BCR B-Cell Receptor (BCR) (Surface IgM/IgD) Internalization Internalization & Antigen Processing BCR->Internalization MHC_II MHC Class II TCR T-Cell Receptor (TCR) MHC_II->TCR CD40 CD40 CD40L CD40 Ligand CD40->CD40L 4. Co-stimulation Activation B-Cell Activation, Proliferation, and Differentiation CD4 CD4 CD4->MHC_II CD40L->Activation 5. T-Cell Help Vaccine This compound Vaccine (PRP-Protein Conjugate) Vaccine->BCR 1. Binding Internalization->MHC_II 2. Presentation of Protein Peptide Plasma_Cell Plasma Cell Activation->Plasma_Cell Memory_Cell Memory B-Cell Activation->Memory_Cell Antibodies Anti-PRP IgG Antibodies Plasma_Cell->Antibodies Secretion

Caption: T-Cell Dependent B-Cell Activation by this compound Vaccine.

ELISA_Workflow start Start step1 Coat plate with Hib PRP antigen start->step1 step2 Add diluted serum samples and standards step1->step2 incubation1 Incubate & Wash step2->incubation1 step3 Add HRP-conjugated anti-human IgG incubation1->step3 incubation2 Incubate & Wash step3->incubation2 step4 Add TMB Substrate incubation2->step4 incubation3 Incubate (color develops) step4->incubation3 step5 Add Stop Solution incubation3->step5 step6 Read absorbance at 450 nm step5->step6 analysis Calculate anti-PRP IgG concentration step6->analysis end End analysis->end

Caption: Workflow for Anti-PRP IgG ELISA.

SBA_Workflow start Start step1 Serially dilute heat-inactivated serum start->step1 step2 Add Hib bacterial suspension step1->step2 step3 Add baby rabbit complement step2->step3 incubation Incubate for 60 minutes at 37°C step3->incubation step4 Plate mixture on chocolate agar incubation->step4 overnight_incubation Incubate overnight at 37°C step4->overnight_incubation step5 Count surviving bacterial colonies (CFU) overnight_incubation->step5 analysis Determine serum dilution with ≥50% killing step5->analysis end End analysis->end

Caption: Workflow for Serum Bactericidal Assay (SBA).

References

Application Notes and Protocols for Assessing Haemophilus influenzae type b (Hib) Vaccine Interchangeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols essential for assessing the interchangeability of Haemophilus influenzae type b (Hib) conjugate vaccines. Ensuring that different Hib vaccines can be used interchangeably in national immunization programs is critical for maintaining robust and flexible vaccine supply chains. This document outlines the key immunological assays and clinical trial designs required to establish non-inferiority and support interchangeability claims.

Introduction to Hib Vaccine Interchangeability

The principle of vaccine interchangeability allows for the completion of a vaccination series with a product from a different manufacturer than the one used for the initial dose(s). For Haemophilus influenzae type b (Hib) conjugate vaccines, interchangeability is generally accepted by regulatory bodies and public health organizations, provided that a complete primary immunization series is administered. However, formal assessment of interchangeability is crucial, especially for new vaccine combinations or formulations. This is typically demonstrated through clinical trials that establish the non-inferiority of the immune response generated by a mixed-schedule compared to a single-product schedule.[1][2][3]

The primary endpoints for these assessments are immunological markers that correlate with protection against Hib disease. These include the geometric mean concentrations (GMCs) of antibodies against the Hib capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), and the proportion of subjects achieving a seroprotective antibody level.

Key Immunological Assays

The immunogenicity of Hib vaccines is primarily evaluated by quantifying the concentration and functional activity of anti-PRP antibodies in serum. The following are the key assays employed in interchangeability studies.

Anti-PRP IgG Enzyme-Linked Immunosorbent Assay (ELISA)

The ELISA is the most common method for quantifying the concentration of anti-PRP IgG antibodies in serum.[4]

Experimental Protocol: Anti-PRP IgG ELISA

Materials:

  • PRP-coated 96-well microtiter plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Human serum samples (test samples, quality controls, and reference serum)

  • Anti-Human IgG Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Use pre-coated plates with Hib PRP antigen. If preparing in-house, coat plates with PRP antigen diluted in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the wells 3-5 times with Wash Buffer to remove unbound antigen.

  • Blocking: Add 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the reference standard and test sera in Assay Diluent.

    • After washing the blocked plates, add 100 µL of the diluted standards, controls, and samples to the appropriate wells.

    • Incubate for 2 hours at 37°C or overnight at 4°C.

  • Washing: Wash the wells 3-5 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of HRP-conjugated anti-human IgG, diluted in Assay Diluent, to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Wash the wells 3-5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50-100 µL of Stop Solution to each well.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis: Calculate the anti-PRP IgG concentrations of the test samples by interpolating their OD values from the standard curve generated with the reference serum.

Diagram: ELISA Workflow for Anti-PRP IgG Quantification

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Detection cluster_analysis Data Analysis p1 Coat plate with PRP antigen p2 Wash p1->p2 p3 Block non-specific sites p2->p3 i1 Add diluted sera & standards p3->i1 i2 Incubate i1->i2 i3 Wash i2->i3 i4 Add HRP-conjugated secondary antibody i3->i4 i5 Incubate i4->i5 i6 Wash i5->i6 d1 Add TMB substrate i6->d1 d2 Incubate in dark d1->d2 d3 Add Stop Solution d2->d3 d4 Read OD at 450nm d3->d4 a1 Generate Standard Curve d4->a1 a2 Calculate Antibody Concentrations a1->a2

Caption: Workflow for quantifying anti-PRP IgG antibodies using ELISA.

Serum Bactericidal Assay (SBA)

The SBA measures the functional activity of anti-PRP antibodies by assessing their ability to mediate complement-dependent killing of Hib bacteria.[5]

Experimental Protocol: Hib Serum Bactericidal Assay (SBA)

Materials:

  • Haemophilus influenzae type b strain (e.g., Eagan)

  • Chocolate agar (B569324) plates

  • Brain Heart Infusion (BHI) broth supplemented with hemin (B1673052) and NAD

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Baby rabbit complement (or human complement)

  • Human serum samples (heat-inactivated)

  • 96-well microtiter plates

Procedure:

  • Bacterial Preparation:

    • Culture Hib bacteria on chocolate agar plates overnight at 37°C with 5% CO₂.

    • Inoculate colonies into supplemented BHI broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Dilute the bacterial culture in HBSS to achieve a final concentration of approximately 1000-2000 colony-forming units (CFU) per 25 µL.

  • Serum Dilution:

    • Heat-inactivate test sera at 56°C for 30 minutes.

    • Perform serial dilutions of the heat-inactivated sera in HBSS in a 96-well plate.

  • Assay Reaction:

    • Add 25 µL of the diluted bacterial suspension to each well containing the diluted sera.

    • Include a complement control well with bacteria and complement but no serum.

    • Incubate the plate for 15 minutes at 37°C.

    • Add 25 µL of active baby rabbit complement to each well.

    • Incubate for 60 minutes at 37°C with 5% CO₂.

  • Plating and Incubation:

    • Spot 5-10 µL from each well onto a chocolate agar plate.

    • Allow the spots to dry and then incubate the plates overnight at 37°C with 5% CO₂.

  • Data Acquisition and Analysis:

    • Count the number of CFU in each spot.

    • The SBA titer is the reciprocal of the highest serum dilution that results in ≥50% killing of the bacteria compared to the complement control.

Diagram: Serum Bactericidal Assay (SBA) Workflow

SBA_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_readout Readout cluster_analysis Analysis p1 Culture & dilute Hib bacteria r1 Mix bacteria with diluted sera p1->r1 p2 Serially dilute heat-inactivated sera p2->r1 r2 Incubate r1->r2 r3 Add complement r2->r3 r4 Incubate r3->r4 ro1 Plate reaction mixture on chocolate agar r4->ro1 ro2 Incubate overnight ro1->ro2 ro3 Count CFUs ro2->ro3 a1 Determine serum dilution with ≥50% killing ro3->a1 a2 Report SBA titer a1->a2

Caption: Workflow for the Serum Bactericidal Assay (SBA).

Antibody Avidity ELISA

Antibody avidity, the overall strength of binding between a polyclonal antibody population and its antigen, is a measure of the quality of the immune response. High-avidity antibodies are generally more effective at neutralizing pathogens.

Experimental Protocol: Anti-PRP Antibody Avidity ELISA

This protocol is a modification of the standard anti-PRP IgG ELISA.

Materials:

  • Same materials as for the Anti-PRP IgG ELISA

  • Chaotropic agent (e.g., 6M sodium thiocyanate (B1210189) - NaSCN)

Procedure:

  • Follow the Anti-PRP IgG ELISA protocol up to the step after serum incubation and washing.

  • Chaotrope Treatment:

    • For each serum sample, add 100 µL of Assay Diluent to one set of wells (untreated) and 100 µL of a specific concentration of NaSCN (e.g., 1.5 M) diluted in Assay Diluent to a parallel set of wells (treated).

    • Incubate for 15-20 minutes at room temperature.

  • Washing: Wash the wells 3-5 times with Wash Buffer.

  • Proceed with the remaining steps of the ELISA protocol (secondary antibody incubation, substrate development, and reading).

  • Data Analysis:

    • Calculate the antibody concentration for both the treated and untreated wells.

    • The avidity index is calculated as the percentage of antibody remaining after chaotrope treatment: (Concentration in treated well / Concentration in untreated well) x 100%.

Clinical Trial Design for Assessing Interchangeability

Clinical trials to assess Hib vaccine interchangeability are typically designed as randomized, controlled, non-inferiority studies.

Key Components of the Study Design:

  • Objective: To demonstrate that the immune response (in terms of anti-PRP GMCs and seroprotection rates) in infants receiving a mixed schedule of Hib vaccines is non-inferior to the response in infants receiving a complete series of a single vaccine.

  • Study Population: Healthy infants of the recommended age for primary Hib vaccination (e.g., starting at 6-8 weeks of age).

  • Inclusion Criteria:

    • Healthy infants within the specified age range.

    • Full-term birth.

    • Parental informed consent.

  • Exclusion Criteria:

    • Previous Hib vaccination.

    • Known or suspected immunodeficiency.

    • Recent receipt of immunoglobulin or blood products.

    • History of serious adverse reaction to a vaccine component.

  • Randomization and Blinding: Subjects are randomly assigned to different vaccination groups. The study should be double-blinded where possible, although this can be challenging with different vaccine presentations.

  • Vaccination Regimens:

    • Control Group(s): A full primary series with a single licensed Hib vaccine (e.g., Vaccine A at 2, 4, and 6 months).

    • Interchangeability Group(s): A mixed series (e.g., Vaccine A at 2 months, Vaccine B at 4 and 6 months).

  • Immunogenicity Endpoints:

    • Primary:

      • Geometric Mean Concentration (GMC) of anti-PRP IgG antibodies one month after the primary series.

      • Percentage of subjects achieving seroprotection (anti-PRP IgG ≥ 0.15 µg/mL) and long-term protection (anti-PRP IgG ≥ 1.0 µg/mL).

    • Secondary:

      • SBA titers.

      • Antibody avidity.

      • GMCs and seroprotection rates at other time points (e.g., before the booster dose).

  • Safety Monitoring: Solicited local and systemic adverse events are recorded for a defined period after each vaccination. Unsolicited adverse events are monitored throughout the study.

Statistical Analysis:

  • Non-inferiority is assessed by calculating the 95% confidence interval (CI) for the difference in seroprotection rates or the ratio of GMCs between the interchangeability group and the control group.

  • The pre-defined non-inferiority margin for the GMC ratio is often set at 0.67, and for the difference in seroprotection rates, it is typically -10%.

  • Non-inferiority is declared if the lower bound of the 95% CI is above the pre-specified margin.

Diagram: Logical Flow for Determining Vaccine Interchangeability

Interchangeability_Logic start Initiate Interchangeability Assessment design_trial Design Randomized Non-Inferiority Trial start->design_trial conduct_trial Conduct Clinical Trial (Control vs. Mixed Schedules) design_trial->conduct_trial collect_data Collect Immunogenicity (GMC, SPR) & Safety Data conduct_trial->collect_data analyze_gmc Analyze GMC Ratio (Mixed / Control) collect_data->analyze_gmc analyze_spr Analyze Difference in Seroprotection Rates collect_data->analyze_spr safety_ok Acceptable Safety Profile? collect_data->safety_ok gmc_ni Lower bound of 95% CI for GMC ratio > 0.67? analyze_gmc->gmc_ni spr_ni Lower bound of 95% CI for SPR difference > -10%? analyze_spr->spr_ni gmc_ni->spr_ni Yes not_interchangeable Interchangeability Not Demonstrated gmc_ni->not_interchangeable No spr_ni->safety_ok Yes spr_ni->not_interchangeable No interchangeable Declare Interchangeability safety_ok->interchangeable Yes safety_ok->not_interchangeable No

References

Application Notes and Protocols for Co-administration of Haemophilus influenzae type b (Hib) Conjugate Vaccines with Other Pediatric Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the co-administration of Haemophilus influenzae type b (Hib) conjugate vaccines, including the formulation historically known as HibTITER, with other standard pediatric vaccines. The following sections detail the immunogenicity and safety data from key clinical studies, outline the experimental methodologies, and provide visual workflows for the co-administration schedules.

Introduction

The co-administration of multiple vaccines in a single visit is a critical strategy in pediatric immunization schedules to improve compliance, reduce the number of appointments, and minimize discomfort for the child. This document focuses on the safety and efficacy of administering Hib conjugate vaccines concomitantly with other routine childhood vaccines, such as those for diphtheria, tetanus, and acellular pertussis (DTaP), inactivated poliovirus (IPV), hepatitis B (HepB), measles, mumps, and rubella (MMR), and varicella.

The data presented are derived from randomized controlled clinical trials designed to assess for any potential immune interference or increased reactogenicity when these vaccines are administered together.

Co-administration of Hib with DTP/DTaP-based Combination Vaccines

A pivotal study evaluated the safety and immunogenicity of a combination vaccine, TETRAMUNE, which combines a Hib conjugate vaccine (this compound) with a DTP (Diphtheria, Tetanus, and Pertussis) vaccine.[1] This was compared to the separate but concurrent administration of this compound and DTP vaccines.

Immunogenicity Data

The serological responses to all vaccine antigens were comparable between the group receiving the combined TETRAMUNE vaccine and the group receiving separate injections of DTP and this compound.[1]

Table 1: Serological Responses Following Co-administration of Hib and DTP Vaccines

Antibody TargetVaccine GroupSeroconversion/Seroprotection RateGeometric Mean Titer/Concentration (GMT/GMC)
Anti-PRP (Hib)TETRAMUNE (Combined)Not specified in abstractComparable to separate administration
Anti-PRP (Hib)DTP + this compound (Separate)Not specified in abstractComparable to combined administration
Anti-DiphtheriaTETRAMUNE (Combined)Protected after 2 dosesComparable to separate administration
Anti-DiphtheriaDTP + this compound (Separate)Protected after 2 dosesComparable to combined administration
Anti-TetanusTETRAMUNE (Combined)Protected after 2 dosesComparable to separate administration
Anti-TetanusDTP + this compound (Separate)Protected after 2 dosesComparable to combined administration
Anti-PertussisTETRAMUNE (Combined)Prominent responsesComparable to separate administration
Anti-PertussisDTP + this compound (Separate)Prominent responsesComparable to combined administration

Data extracted from a study on the co-administration of this compound and DTP vaccines.[1]

Safety Data

The incidence of adverse reactions was comparable between the group receiving the combined TETRAMUNE vaccine and the group receiving separate injections.[1]

Table 2: Adverse Events Following Co-administration of Hib and DTP Vaccines

Adverse EventTETRAMUNE (Combined Group)DTP + this compound (Separate Group)
Overall Adverse ReactionsNo significant differenceNo significant difference

Based on findings from a clinical trial comparing combined and separate administration of Hib and DTP vaccines.[1]

Experimental Protocol: Co-administration of Hib and DTP Vaccines

Study Design: A randomized controlled trial was conducted with healthy infants.[1]

  • Participants: Healthy children were enrolled in the study.

  • Randomization: Participants were randomly assigned to one of two groups:

    • Group A (Combined): Received the TETRAMUNE (DTP-Hib) combination vaccine.

    • Group B (Separate): Received DTP and this compound vaccines as separate injections concurrently.

  • Vaccination Schedule: Infants in both groups received three doses of the assigned vaccines at approximately 2, 4, and 6 months of age.

  • Immunogenicity Assessment: Blood samples were collected from the infants to measure antibody responses to the vaccine antigens. Serologic assays were used to determine antibody titers for diphtheria, tetanus, pertussis, and Hib.

  • Safety Assessment: Participants were monitored for local and systemic adverse events following each vaccination. This included recording injection site reactions (redness, swelling, pain) and systemic reactions (fever, irritability).

Co-administration of Hib-HepB Vaccine with MMR and Varicella Vaccines

A study was conducted to evaluate the safety and immunogenicity of co-administering a bivalent Haemophilus influenzae type b-hepatitis B vaccine (Comvax) with the measles-mumps-rubella vaccine (M-M-RII) and the varicella vaccine (Varivax).[2]

Immunogenicity Data

The study found that the antibody responses to all vaccine antigens were similar in both the concomitant and nonconcomitant administration groups.[2]

Table 3: Antibody Response Rates Following Co-administration of Hib-HepB, MMR, and Varicella Vaccines

Antibody TargetConcomitant AdministrationNonconcomitant Administration
Anti-PRP (Hib)97.8% - 98.7%Not specified in abstract
Anti-HBs (HepB)99.2% - 100%Not specified in abstract
Anti-Measles99.4% - 99.6%Not specified in abstract
Anti-Mumps98.4% - 99.2%Not specified in abstract
Anti-Rubella100%Not specified in abstract
Anti-Varicella93.2% - 94.6%Not specified in abstract

Data from a study involving healthy 12- to 15-month-old children.[2]

Safety Data

The vaccinations were generally well-tolerated in both groups. The incidence of fever (≥103°F rectally) within 14 days of vaccination was similar between the two groups.[2]

Table 4: Incidence of Fever Following Co-administration of Hib-HepB, MMR, and Varicella Vaccines

Adverse EventConcomitant Administration GroupNonconcomitant Administration Group
Fever ≥103°F (Rectal)16.1%19.5%

Data from a randomized controlled trial in children aged 12 to 15 months.[2]

Experimental Protocol: Co-administration of Hib-HepB, MMR, and Varicella Vaccines

Study Design: A randomized, controlled clinical trial.[2]

  • Participants: 822 healthy children aged 12 to 15 months.

  • Randomization: Participants were randomized on a 1:1 basis to one of two groups:

    • Concomitant Group: Received injections of Comvax, M-M-RII, and Varivax in a single visit.

    • Nonconcomitant Group: Received an injection of Comvax, followed by injections of M-M-RII and Varivax six weeks later.

  • Immunogenicity Assessment: Blood samples were collected before vaccination and six weeks after the final vaccination to measure antibody levels against all vaccine antigens.

  • Safety Assessment: Participants were monitored for local and systemic adverse events, with a primary safety endpoint of fever (≥103°F rectally) at any time within 14 days after either clinic visit. Serious adverse events were also recorded.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the co-administration studies described above.

Co_administration_Hib_DTP cluster_enrollment Enrollment & Randomization cluster_vaccination Vaccination Schedule cluster_assessment Assessment start Healthy Infants (2 months old) randomization Randomization start->randomization groupA Group A: TETRAMUNE (Combined) randomization->groupA groupB Group B: DTP + this compound (Separate) randomization->groupB dose1 Dose 1 (2 months) groupA->dose1 groupB->dose1 dose2 Dose 2 (4 months) dose1->dose2 dose1->dose2 dose3 Dose 3 (6 months) dose2->dose3 dose2->dose3 imm_assess Immunogenicity Assessment (Blood Samples) dose3->imm_assess safety_assess Safety Assessment (Adverse Events) dose3->safety_assess

Caption: Workflow for the co-administration study of Hib and DTP vaccines.

Co_administration_Hib_MMR_Varicella cluster_enrollment Enrollment & Randomization cluster_vaccination Vaccination Schedule cluster_assessment Assessment start Healthy Children (12-15 months old) randomization Randomization start->randomization pre_vacc_blood Pre-vaccination Blood Sample start->pre_vacc_blood groupA Concomitant Group: Comvax + M-M-RII + Varivax randomization->groupA groupB Nonconcomitant Group: Comvax, then M-M-RII + Varivax (6 weeks later) randomization->groupB visit1A Visit 1 groupA->visit1A visit1B Visit 1 groupB->visit1B post_vacc_blood Post-vaccination Blood Sample (6 weeks after final vaccine) visit1A->post_vacc_blood safety_monitoring Safety Monitoring (14 days post-vaccination) visit1A->safety_monitoring visit2B Visit 2 (6 weeks post-Visit 1) visit1B->visit2B visit1B->safety_monitoring visit2B->post_vacc_blood visit2B->safety_monitoring

Caption: Workflow for the co-administration study of Hib-HepB, MMR, and Varicella vaccines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Immunogenicity of CRM197 Conjugate Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of CRM197 conjugate vaccine immunogenicity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental design and development of CRM197 conjugate vaccines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Conjugation Chemistry & Vaccine Characterization

Question: We are observing low conjugation efficiency between our polysaccharide/antigen and CRM197. What are the potential causes and how can we troubleshoot this?

Answer:

Low conjugation efficiency is a common challenge that can stem from several factors related to the starting materials, reaction conditions, and analytical methods.

Troubleshooting Steps:

  • CRM197 Quality and Integrity:

    • Purity and Aggregation: Ensure the CRM197 protein is of high purity and is not aggregated. Aggregation can be assessed using Size Exclusion Chromatography (SEC).[1][2] CRM197 is prone to aggregation and precipitation, which can be influenced by pH and temperature.[3]

    • Structural Integrity: Confirm the structural integrity of CRM197 using techniques like Circular Dichroism (CD) for secondary structure and fluorescence spectroscopy for tertiary structure.[3] CRM197's stability is pH-sensitive; acidic conditions can cause conformational changes.[3]

    • Lysine (B10760008) Accessibility: CRM197 has numerous exposed lysine residues that are key for conjugation.[4] Ensure that the formulation conditions have not altered the protein's conformation in a way that masks these residues. Unlike diphtheria and tetanus toxoids, CRM197 does not require formaldehyde (B43269) treatment, which can eliminate lysine residues needed for conjugation.[1]

  • Antigen/Polysaccharide Activation:

    • Activation Chemistry: The efficiency of the activation chemistry is critical. For polysaccharides, ensure complete and consistent activation. The degree of saccharide activation can be a key parameter to monitor.[2]

    • Linker/Spacer Selection: The choice of linker can influence conjugation efficiency and subsequent immunogenicity. Linkers like adipic acid diester have been shown to be effective.[5] Consider using heterobifunctional linkers like GMBS for a two-step conjugation process to control the reaction better.[6][7]

  • Reaction Conditions:

    • pH: Maintain optimal pH during conjugation. For lysine-based conjugation, a pH around 7.2-8.0 is often used.[8][9]

    • Temperature: Reactions are typically performed at room temperature or 4°C. Lower temperatures (e.g., 0°C) can sometimes minimize side reactions like protein dimerization.[9]

    • Stoichiometry: Optimize the molar ratio of activated antigen/linker to CRM197. This will directly impact the hapten load (saccharide-to-protein ratio).

  • Analytical Characterization:

    • Quantification of Conjugation: Utilize reliable methods to quantify the degree of conjugation. This can include techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for saccharide content and spectrophotometric methods for protein content.

    • Molecular Size Analysis: Use SEC with Multi-Angle Light Scattering (SEC-MALLS) to determine the molecular weight distribution of the conjugate and confirm the formation of higher molecular weight species compared to the unconjugated protein.[2]

Question: We have successfully conjugated our antigen to CRM197, but the resulting vaccine shows poor immunogenicity in animal models. What factors should we investigate?

Answer:

Suboptimal immunogenicity despite successful conjugation can be attributed to several factors, including the nature of the conjugate, the formulation, and the immunization schedule.

Troubleshooting Steps:

  • Conjugate Characteristics:

    • Saccharide-to-Protein Ratio (Hapten Load): This is a critical parameter. A suboptimal ratio can lead to a poor immune response. For Vi-CRM197 conjugates, an equal weight ratio was found to be optimal.[10] The effect of the ratio should be empirically determined for your specific antigen.

    • Conjugation Site: The site of conjugation on CRM197 can mask important T-cell epitopes, thereby reducing immunogenicity.[9] While CRM197 has the advantage of lacking lysine residues within its primary T-cell epitope region, heterogeneous conjugation to other surface lysines could still have an impact.[11] Site-specific conjugation methods, such as those targeting disulfide bridges, can provide more homogeneous products and potentially improved immunogenicity.[9]

    • Antigen Integrity: Ensure that the conjugation process has not damaged or altered the critical epitopes of your antigen.

  • Formulation and Adjuvant Selection:

    • Adjuvant: The choice of adjuvant is crucial for enhancing the immune response. Aluminum salts (like aluminum hydroxide (B78521) or aluminum phosphate) are commonly used with CRM197 conjugates.[8][12][13] For some antigens, more potent adjuvants like CpG oligonucleotides may be required to achieve a highly functional immune response.[14]

    • Formulation Stability: Assess the stability of the final formulated vaccine. Aggregation or degradation of the conjugate over time can negatively impact its immunogenicity.

  • Immunization Protocol:

    • Dose and Schedule: The dose of the conjugate and the immunization schedule (e.g., number and timing of booster injections) significantly impact the immune response. A booster dose is often required to induce a strong memory response.[5]

    • Route of Administration: The route of administration (e.g., subcutaneous, intramuscular) can influence the type and magnitude of the immune response.

Question: We are concerned about "carrier-induced epitopic suppression" (CIES). How can we assess and mitigate this risk?

Answer:

Carrier-induced epitopic suppression (CIES) occurs when pre-existing immunity to the carrier protein suppresses the immune response to the conjugated antigen. While CRM197 is thought to be less prone to CIES than diphtheria toxoid (DT), it is still a valid concern.[15][16][17]

Troubleshooting and Mitigation Strategies:

  • Pre-clinical Assessment:

    • Carrier Priming Studies: In animal models, prime one group of animals with the carrier protein (CRM197) alone before immunizing with the conjugate vaccine. Compare the antigen-specific response in this group to a naive group receiving only the conjugate vaccine. A significantly lower response in the primed group would suggest a risk of CIES.[15]

  • Mitigation Strategies:

    • Use of Alternative Carriers: If CIES is observed and cannot be overcome, consider using an alternative carrier protein for subsequent boosters or in multivalent vaccine formulations.

    • Optimize Adjuvant: A strong adjuvant can help overcome CIES by enhancing the overall immune response.

    • CRM197 vs. DT: Studies have shown that priming with DT can suppress the response to DT-conjugates, while this effect is not typically observed with CRM197 priming for CRM197-conjugates.[15][16] This is attributed to the lower intrinsic immunogenicity of CRM197 compared to DT and structural changes induced by conjugation.[15]

Data Summary Tables

Table 1: Influence of Saccharide/Protein Ratio on Vi-CRM197 Immunogenicity

Vi:CRM197 Ratio (w/w)Antigen Dose (µg)OutcomeReference
10.10.125Suboptimal antibody production[10]
2.10.125Improved antibody production[10]
0.90.125Improved antibody production[10]

Table 2: Comparison of Adjuvants for an Anti-Nicotine CRM197 Conjugate Vaccine (NIC7-CRM)

AdjuvantAntibody TiterIn Vivo Function (Reduction in Brain Nicotine)Reference
AlumGood~10%[14]
Alum + CpGEnhanced~80%[14]

Experimental Protocols

Protocol 1: General Two-Step Carbodiimide-Based Conjugation of Polysaccharides to CRM197

This protocol is a generalized representation based on common methodologies. Specific conditions must be optimized for each polysaccharide and application.

  • Polysaccharide Activation:

    • Dissolve the polysaccharide in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0).

    • Add a molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups on the polysaccharide.

    • Incubate for 1-4 hours at room temperature with gentle stirring.

    • Purify the activated polysaccharide to remove excess reagents, typically by dialysis or size exclusion chromatography.

  • Conjugation to CRM197:

    • Dissolve the purified, activated polysaccharide and CRM197 in a reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2). The molar ratio of polysaccharide to CRM197 should be optimized.

    • Allow the reaction to proceed for 2-18 hours at room temperature or 4°C with gentle mixing.

    • Quench the reaction by adding a quenching agent like hydroxylamine (B1172632) or Tris buffer.

  • Purification and Characterization:

    • Purify the resulting conjugate from unconjugated polysaccharide and protein using size exclusion chromatography (e.g., Sephacryl S-1000).[8]

    • Characterize the purified conjugate for protein and polysaccharide content, molecular size distribution (SEC-MALLS), and integrity.

Visualizations

Signaling & Experimental Workflows

Conjugate_Vaccine_Immune_Response cluster_0 Antigen Processing & Presentation cluster_1 T-Cell & B-Cell Activation cluster_2 Effector Response APC Antigen Presenting Cell (e.g., Dendritic Cell) Endosome Endosome APC->Endosome Processing Vaccine CRM197 Conjugate Vaccine Vaccine->APC Internalization B_Cell_Receptor B-Cell Receptor (binds polysaccharide) Vaccine->B_Cell_Receptor MHCII MHC Class II Endosome->MHCII Antigen Loading (Polysaccharide & CRM197 peptides) Th_Cell Helper T-Cell MHCII->Th_Cell TCR Engagement (CRM197 peptide presentation) B_Cell B-Cell Th_Cell->B_Cell Activation & Cytokine Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B-Cell B_Cell->Memory_B_Cell Differentiation Antibodies Anti-Polysaccharide Antibodies Plasma_Cell->Antibodies B_Cell_Receptor->B_Cell

Caption: T-cell dependent immune response pathway for CRM197 conjugate vaccines.

Troubleshooting_Workflow Start Start: Low Immunogenicity Observed Check_Conjugate Assess Conjugate Characteristics Start->Check_Conjugate Check_Formulation Evaluate Formulation & Adjuvant Check_Conjugate->Check_Formulation Characteristics OK Optimize_Ratio Optimize Saccharide: Protein Ratio Check_Conjugate->Optimize_Ratio Ratio Suboptimal Change_Linker Change Linker Chemistry/ Site of Conjugation Check_Conjugate->Change_Linker Heterogeneity High Check_Protocol Review Immunization Protocol Check_Formulation->Check_Protocol Formulation OK Select_Adjuvant Select/Optimize Adjuvant (e.g., Alum, CpG) Check_Formulation->Select_Adjuvant Adjuvant Ineffective Assess_Stability Assess Formulation Stability Check_Formulation->Assess_Stability Instability Suspected Modify_Dose Modify Dose or Booster Schedule Check_Protocol->Modify_Dose Protocol Suboptimal End End: Improved Immunogenicity Check_Protocol->End Protocol OK Optimize_Ratio->Check_Formulation Change_Linker->Check_Formulation Select_Adjuvant->Check_Protocol Assess_Stability->Check_Protocol Modify_Dose->End

Caption: Troubleshooting workflow for low immunogenicity of CRM197 conjugates.

References

Technical Support Center: Haemophilus influenzae type b (Hib) Conjugate Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of Hib conjugate vaccines.

Section 1: Polysaccharide (PRP) Purification and Characterization

FAQs

Q1: What are the critical quality attributes for the purified polyribosylribitol phosphate (B84403) (PRP) polysaccharide?

A1: The critical quality attributes for purified PRP include purity (low levels of protein and nucleic acid contaminants), molecular size, and identity, as confirmed by NMR. The World Health Organization (WHO) recommends that protein and nucleic acid impurities should each be less than 1% by weight[1]. The molecular size of the PRP is also a critical parameter that can influence the immunogenicity of the final conjugate vaccine[2][3].

Troubleshooting Guide: PRP Purification

ProblemPossible CauseSuggested Solution
Low PRP yield after purification Inefficient extraction from culture supernatant.Optimize the initial precipitation step with cetyltrimethylammonium bromide (CTAB) to ensure complete PRP precipitation[1].
Loss of PRP during chromatography.Ensure the column is not overloaded and that the elution conditions are optimized for PRP recovery. A one-step chromatography workflow using Capto adhere resin has been shown to achieve a recovery of more than 50%[4].
High levels of protein contamination (>1%) Incomplete removal during extraction.Traditional methods involve phenol (B47542) extractions to remove protein. Ensure adequate phase separation and repeat extraction if necessary[4].
Co-elution during chromatography.Adjust the salt concentration in the elution buffer to improve the separation of PRP from protein contaminants[4].
High levels of nucleic acid contamination (>1%) Insufficient removal during initial purification steps.Incorporate an enzymatic digestion step with DNase and RNase prior to chromatography.
Inconsistent molecular size of purified PRP Variability in bacterial culture conditions.Standardize fermentation conditions such as pH, temperature, and nutrient feed to ensure consistent PRP production.
Shear forces during purification.Minimize mechanical stress during purification steps like centrifugation and filtration to prevent PRP degradation.

Experimental Protocol: PRP Purification using CTAB Precipitation and Chromatography

This protocol is a general guideline based on established methods[1].

  • Harvest and Inactivation : Centrifuge the H. influenzae type b culture to pellet the bacteria. The supernatant containing the PRP is collected and the residual bacteria are inactivated.

  • CTAB Precipitation : Add a solution of CTAB to the supernatant to precipitate the PRP. The precipitate is then collected by centrifugation.

  • Chromatography :

    • Prepare a chromatography column with a suitable stationary phase, such as CTAB-celite slurry[1].

    • Dissolve the PRP precipitate and load it onto the column.

    • Wash the column to remove impurities.

    • Elute the purified PRP using a gradient of ethanol (B145695) in sodium acetate (B1210297) buffer[1].

  • Concentration and Diafiltration : Concentrate the eluted PRP solution using tangential flow filtration (TFF) with a 100 kDa membrane and perform diafiltration with water to remove residual salts and small molecules[1].

  • Analysis :

    • Determine PRP concentration using the orcinol (B57675) assay[1].

    • Assess protein and nucleic acid contamination using the Lowry method and UV absorbance at 260 nm, respectively[1].

    • Determine the molecular size distribution by High-Performance Gel Permeation Chromatography (HPGPC)[1].

Section 2: Polysaccharide-Protein Conjugation

FAQs

Q2: How does the polysaccharide-to-protein ratio impact the immunogenicity of the Hib conjugate vaccine?

A2: The polysaccharide-to-protein ratio is a critical factor that can significantly influence the vaccine's immunogenicity[5][6]. An optimal ratio ensures an effective presentation of the polysaccharide antigen to the immune system, leading to a robust T-cell dependent immune response. Studies have shown that conjugates with an optimal degree of glycosylation are more likely to activate T-helper cells[5].

Troubleshooting Guide: Polysaccharide-Protein Conjugation

ProblemPossible CauseSuggested Solution
Low conjugation efficiency/yield Inefficient activation of the polysaccharide.Ensure complete activation of the polysaccharide. For reductive amination, this involves creating aldehyde groups. Optimize the reaction conditions (e.g., pH, temperature, reagent concentrations) for the activation step.
Suboptimal pH for the conjugation reaction.The optimal pH for reductive amination is typically between 6 and 8. Perform small-scale experiments to determine the optimal pH for your specific polysaccharide and protein carrier combination[7].
Steric hindrance.Consider using a spacer molecule, such as adipic acid dihydrazide, to reduce steric hindrance between the polysaccharide and the protein carrier[8].
High levels of free (unconjugated) polysaccharide Incomplete conjugation reaction.Increase the reaction time or adjust the ratio of reactants to drive the conjugation to completion.
The molecular size of the polysaccharide is too low.There is an inverse relationship between the molecular weight of the polysaccharide and the residual free polysaccharide content after conjugation. Using a higher molecular weight polysaccharide can reduce the amount of free polysaccharide[9][10].
Inefficient purification of the conjugate.Use size exclusion chromatography (SEC) or other suitable methods to effectively separate the high molecular weight conjugate from the smaller, unconjugated polysaccharide[2][11].
Protein aggregation during conjugation Harsh reaction conditions.Optimize the reaction temperature and pH to maintain the stability of the carrier protein.

Experimental Protocol: Reductive Amination for Polysaccharide-Protein Conjugation

This is a general protocol for reductive amination[7][12][13].

  • Polysaccharide Activation (if necessary) : If the polysaccharide does not have a free aldehyde group at its reducing end, it needs to be activated. This can be achieved through controlled periodate (B1199274) oxidation to generate aldehyde groups.

  • Conjugation Reaction :

    • In a suitable buffer (e.g., sodium borate (B1201080) buffer, pH 8.5), combine the activated polysaccharide, the carrier protein (e.g., tetanus toxoid), and a reducing agent like sodium cyanoborohydride[12].

    • Incubate the reaction mixture at a controlled temperature (e.g., 37-56°C) for an extended period (e.g., 24-96 hours) to allow for the formation of a stable amine bond between the polysaccharide and the protein[12][14].

  • Purification of the Conjugate :

    • Remove unreacted reagents and byproducts by dialysis or TFF.

    • Separate the polysaccharide-protein conjugate from unconjugated polysaccharide and protein using SEC.

  • Characterization :

    • Determine the polysaccharide and protein content of the conjugate.

    • Analyze the molecular size distribution of the conjugate by SEC[2][11].

    • Quantify the amount of free polysaccharide remaining in the final product[9][15].

Section 3: Vaccine Characterization and Immunogenicity Testing

FAQs

Q3: What are the key analytical methods for characterizing Hib conjugate vaccines?

A3: Key analytical methods include:

  • Size Exclusion Chromatography (SEC) : To determine the molecular size distribution of the conjugate, which is an important parameter correlated with immunogenicity[2][11].

  • ELISA (Enzyme-Linked Immunosorbent Assay) : To confirm the covalent linkage of the polysaccharide and protein, and to measure the antibody response in immunized animals[16].

  • Serum Bactericidal Assay (SBA) : To assess the functional activity of the antibodies induced by the vaccine[17][18].

Troubleshooting Guide: ELISA for Immunogenicity Testing

ProblemPossible CauseSuggested Solution
High background Insufficient washing or blocking.Increase the number of wash steps and ensure that the blocking buffer is effective[19].
Antibody concentration is too high.Titrate the primary and secondary antibodies to determine the optimal concentrations[20].
No signal or weak signal Reagents added in the incorrect order or improperly prepared.Carefully follow the protocol and ensure all reagents are fresh and correctly prepared[19].
Low level of target protein expressed.Ensure that the immunization schedule and dose are appropriate to elicit a detectable antibody response[21].
Poor reproducibility Pipetting errors or inconsistent incubation times/temperatures.Ensure accurate pipetting and consistent incubation conditions for all plates[20][22].

Experimental Protocol: Serum Bactericidal Assay (SBA)

This protocol is a summary of the colony counting method for SBA[17][23][24][25].

  • Serum Preparation : Heat-inactivate the test sera at 56°C for 30 minutes.

  • Serial Dilution : Perform serial dilutions of the heat-inactivated sera in a suitable buffer.

  • Bacterial Suspension : Prepare a standardized suspension of H. influenzae type b.

  • Incubation :

    • Mix the diluted serum with the bacterial suspension in a microtiter plate.

    • Add a source of complement (e.g., baby rabbit complement).

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 60 minutes).

  • Plating : Plate a small aliquot from each well onto a suitable agar (B569324) medium (e.g., chocolate agar).

  • Colony Counting : After overnight incubation, count the number of surviving bacterial colonies.

  • Data Analysis : The SBA titer is the reciprocal of the highest serum dilution that results in a 50% or greater reduction in bacterial colonies compared to the control (no serum).

Visualizations

Hib_Conjugate_Vaccine_Workflow cluster_PRP_Production PRP Production & Purification cluster_Conjugation Conjugation cluster_Final_Vaccine Final Vaccine Formulation & Testing Fermentation H. influenzae Fermentation Harvest Harvest Supernatant Fermentation->Harvest Precipitation CTAB Precipitation Harvest->Precipitation Chromatography Purification (Chromatography) Precipitation->Chromatography Analysis_PRP PRP Characterization (Purity, Size) Chromatography->Analysis_PRP Activation PRP Activation Analysis_PRP->Activation Conjugation_Rxn Conjugation Reaction (Reductive Amination) Activation->Conjugation_Rxn Purification_Conj Conjugate Purification (SEC) Conjugation_Rxn->Purification_Conj Analysis_Conj Conjugate Characterization (Ratio, Free PRP) Purification_Conj->Analysis_Conj Formulation Formulation with Adjuvant Analysis_Conj->Formulation Immunogenicity Immunogenicity Testing (ELISA, SBA) Formulation->Immunogenicity Final_QC Final Product QC Immunogenicity->Final_QC

Caption: General workflow for Hib conjugate vaccine development.

Troubleshooting_Low_Yield Start Low Conjugate Yield Check_Activation Was PRP activation efficient? Start->Check_Activation Check_Reaction_Cond Are conjugation reaction conditions optimal? Check_Activation->Check_Reaction_Cond Yes Optimize_Activation Optimize activation step: - Adjust reagent concentrations - Modify reaction time/temp Check_Activation->Optimize_Activation No Check_Purification Is conjugate being lost during purification? Check_Reaction_Cond->Check_Purification Yes Optimize_Reaction Optimize conjugation: - Adjust pH (6-8) - Vary polysaccharide:protein ratio - Increase reaction time Check_Reaction_Cond->Optimize_Reaction No Optimize_Purification Optimize purification: - Check SEC column integrity - Adjust elution profile - Consider alternative purification method Check_Purification->Optimize_Purification Yes Success Yield Improved Check_Purification->Success No Optimize_Activation->Success Optimize_Reaction->Success Optimize_Purification->Success

Caption: Troubleshooting logic for low conjugate yield.

References

Technical Support Center: Addressing HibTITER Vaccine Failure in Specific Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating HibTITER vaccine performance and potential failures in specific populations.

Frequently Asked Questions (FAQs)

Q1: What defines a this compound vaccine failure?

A1: A true vaccine failure is defined as the occurrence of invasive Haemophilus influenzae type b (Hib) disease in an individual who has completed an age-appropriate vaccination schedule. This is generally considered to be the onset of culture-confirmed invasive Hib infection more than 28 days after completing the recommended doses of the Hib vaccine.[1]

Q2: What are the primary known causes of this compound vaccine failure?

A2: this compound vaccine failure is multifactorial and can be attributed to several factors, including:

  • Inadequate Production of High-Quality Antibodies: Some individuals may produce sufficient quantities of anti-PRP (polyribosylribitol phosphate) antibodies, but these antibodies may have low avidity (binding strength), reducing their functional activity.[2]

  • Immunocompromised Status: Individuals with primary or secondary immunodeficiencies, such as hypogammaglobulinemia, HIV infection, or those undergoing immunosuppressive therapies, may not mount a robust or sustained immune response to the vaccine.[3][4][5]

  • Genetic Predisposition: Certain genetic factors may influence an individual's susceptibility to Hib disease and their ability to respond to the vaccine.

  • Age at Vaccination: Infants may have a less mature immune system, which can affect their initial response to the vaccine.[6]

  • Concurrent Administration with Other Vaccines: In some cases, the simultaneous administration of other vaccines has been observed to potentially suppress the immune response to the Hib component, although this is not a consistent finding.[7]

Q3: Are certain populations at a higher risk for this compound vaccine failure?

A3: Yes, several populations have been identified as being at a higher risk for Hib vaccine failure:

  • Immunocompromised Individuals: This includes patients with HIV, leukemia, asplenia, and those on immunosuppressive drugs.[3][4]

  • Certain Ethnic Groups: Some studies have shown that Native American and Alaskan Native populations may have a lower immune response to certain Hib conjugate vaccines.[3]

  • Individuals with Chronic Diseases: Conditions like sickle cell disease may be associated with a reduced immune response.[7]

Q4: What is the role of antibody avidity in vaccine protection?

A4: Antibody avidity refers to the overall strength of the binding between an antibody and its antigen. High-avidity antibodies are more effective at neutralizing and clearing pathogens. In the context of this compound, low-avidity anti-PRP antibodies, even at protective concentrations, may not be sufficient to prevent invasive disease. This suggests that the quality of the antibody response is as crucial as the quantity.[2]

Q5: How can we assess the immune response to the this compound vaccine in a research setting?

A5: The immune response is typically evaluated using a combination of serological assays:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is used to quantify the concentration of anti-PRP IgG antibodies in the serum.

  • Antibody Avidity ELISA: This modified ELISA helps to determine the binding strength of the anti-PRP antibodies.

  • Serum Bactericidal Assay (SBA): This functional assay measures the ability of the serum antibodies, in the presence of complement, to kill H. influenzae type b bacteria.

Troubleshooting Guides

Issue: Low or Undetectable Anti-PRP Antibody Titer Post-Vaccination
Possible Cause Troubleshooting/Investigation Steps
Improper Sample Handling or Storage - Ensure serum samples were collected, processed, and stored correctly to prevent antibody degradation. - Review sample collection and storage protocols for any deviations.
Assay Performance Issues - Verify the ELISA protocol was followed correctly. - Check the expiration dates and proper storage of all assay reagents. - Run positive and negative controls to validate assay performance.
Individual Non-Responder - Consider revaccination according to established guidelines and re-testing antibody levels 4-6 weeks later.[8] - Investigate for underlying immunodeficiencies by measuring total immunoglobulin levels (IgG, IgA, IgM) and IgG subclasses.[9]
Underlying Medical Condition - Review the subject's clinical history for any known immunocompromising conditions.
Issue: Protective Anti-PRP Antibody Titer but Clinical Vaccine Failure
Possible Cause Troubleshooting/Investigation Steps
Low Antibody Avidity - Perform an antibody avidity ELISA to assess the binding strength of the anti-PRP antibodies. Low avidity may explain the lack of protection despite adequate antibody levels.[2]
Defect in Complement Pathway - Although less common, deficiencies in the complement system can impair the bactericidal activity of antibodies. Consider functional complement assays if clinically indicated.
Infection with Non-Type b H. influenzae - Confirm the serotype of the infecting H. influenzae strain. The Hib vaccine only protects against type b.

Data Presentation

Table 1: Immunogenicity of Different Hib Conjugate Vaccines in Infants (Post-Primary Series)

Vaccine Type (Carrier Protein)Percentage of Infants with Anti-PRP Antibody ≥1.0 µg/mL
PRP-T (Tetanus Toxoid)83%
HbOC (CRM197)75%
PRP-OMP (Meningococcal Protein)55%
PRP-D (Diphtheria Toxoid)29%

Source: Adapted from comparative immunogenicity studies.[4]

Table 2: Estimated Efficacy of Hib Conjugate Vaccines in Different Studies

VaccinePopulationEfficacy
PRP-DFinland89% (after 2 doses)
HbOCNorthern California100% (after 2 doses)
PRP-TUnited Kingdom98.1% (after 3 doses)

Source: Various efficacy studies.[4][10]

Experimental Protocols

Anti-PRP IgG ELISA Protocol

This protocol outlines the steps for quantifying H. influenzae type b capsular polysaccharide (PRP)-specific IgG antibodies in serum samples.

Materials:

  • PRP-coated 96-well microtiter plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Sample Diluent (e.g., Wash Buffer with 1% BSA)

  • Standard Human Serum with known anti-PRP IgG concentration

  • Test Serum Samples

  • HRP-conjugated anti-human IgG antibody

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the standard serum and dilute test samples in Sample Diluent.

  • Coating: (If not using pre-coated plates) Coat wells with PRP antigen and incubate. Block non-specific binding sites.

  • Sample Incubation: Add 100 µL of diluted standards and samples to the appropriate wells. Incubate for 1.5-2 hours at room temperature.

  • Washing: Wash the plate 4 times with Wash Buffer.

  • Conjugate Incubation: Add 100 µL of HRP-conjugated anti-human IgG to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 4.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve from the absorbance values of the standards. Interpolate the concentration of anti-PRP IgG in the test samples from the standard curve.

Antibody Avidity ELISA Protocol

This protocol is a modification of the standard ELISA to assess the avidity of anti-PRP IgG antibodies.

Materials:

  • Same materials as for the Anti-PRP IgG ELISA

  • Chaotropic agent (e.g., 6M Urea or 1.5M Sodium Thiocyanate)

Procedure:

  • Follow steps 1-4 of the Anti-PRP IgG ELISA protocol.

  • Chaotrope Treatment: After the sample incubation and initial wash, add 100 µL of the chaotropic agent to one set of duplicate wells for each sample and 100 µL of Wash Buffer to the other set. Incubate for 10-15 minutes at room temperature.

  • Washing: Wash the plate 4 times with Wash Buffer.

  • Proceed with steps 5-10 of the Anti-PRP IgG ELISA protocol.

  • Calculation:

    • Calculate the anti-PRP IgG concentration for both the treated and untreated wells.

    • The Avidity Index (AI) is calculated as: (Concentration with chaotrope / Concentration without chaotrope) x 100%

Serum Bactericidal Assay (SBA) Protocol

This functional assay measures the ability of serum antibodies to kill H. influenzae type b in the presence of complement.

Materials:

  • H. influenzae type b strain (e.g., Eagan)

  • Brain Heart Infusion (BHI) broth with supplements

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Heat-inactivated test serum samples

  • Baby rabbit complement

  • Chocolate agar (B569324) plates

  • 96-well microtiter plates

Procedure:

  • Bacterial Preparation: Culture H. influenzae type b to the mid-log phase in BHI broth. Dilute the bacteria in HBSS to the desired concentration (e.g., to yield ~100-200 CFU per well).

  • Serum Dilution: Prepare serial dilutions of the heat-inactivated test serum in the microtiter plate.

  • Incubation with Bacteria: Add the prepared bacterial suspension to each well containing the diluted serum. Incubate for 15 minutes at 37°C.

  • Addition of Complement: Add baby rabbit complement to each well.

  • Bactericidal Reaction: Incubate the plates for 60 minutes at 37°C with 5% CO₂.

  • Plating: Plate a small aliquot from each well onto chocolate agar plates.

  • Incubation: Incubate the agar plates overnight at 37°C with 5% CO₂.

  • Colony Counting: Count the number of colonies on each plate.

  • Titer Determination: The SBA titer is the reciprocal of the highest serum dilution that results in ≥50% killing of the bacteria compared to the control wells (containing bacteria and complement but no serum).

Visualizations

Hib_Vaccine_Immune_Pathway Vaccine This compound Vaccine (PRP-CRM197 Conjugate) APC Antigen Presenting Cell (e.g., Dendritic Cell) Vaccine->APC Uptake & Processing Th_Cell T Helper Cell APC->Th_Cell Antigen Presentation B_Cell B Cell Th_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B Cell B_Cell->Memory_B_Cell Differentiation Antibodies Anti-PRP IgG Antibodies Plasma_Cell->Antibodies Production Protection Protection against Hib Disease Antibodies->Protection Bactericidal Activity Opsonization

Caption: T-cell dependent immune response pathway to Hib conjugate vaccine.

Troubleshooting_Workflow Start Suspected this compound Vaccine Failure Measure_Titer Measure Anti-PRP IgG Titer (ELISA) Start->Measure_Titer Titer_Result Titer Protective? Measure_Titer->Titer_Result Low_Titer_Actions Investigate: - Sample/Assay Issues - Immunodeficiency - Consider Revaccination Titer_Result->Low_Titer_Actions No Protective_Titer_Actions Assess Antibody Quality Titer_Result->Protective_Titer_Actions Yes Avidity_Assay Perform Antibody Avidity ELISA Protective_Titer_Actions->Avidity_Assay Avidity_Result Avidity High? Avidity_Assay->Avidity_Result Low_Avidity Conclusion: Low Quality Antibody Response Avidity_Result->Low_Avidity No High_Avidity Investigate Other Causes: - Complement Deficiency - Non-type b Infection Avidity_Result->High_Avidity Yes

References

HibTITER Formulation & Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation and stability of HibTITER (Haemophilus influenzae type b conjugate vaccine). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental formulation and stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core components? A1: this compound is a conjugate vaccine designed to protect against invasive diseases caused by Haemophilus influenzae type b.[1][2] Its active components are oligosaccharides of the purified capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), covalently linked to a diphtheria CRM197 protein carrier.[1][3][4] This conjugation converts the T-cell independent polysaccharide antigen into a T-cell dependent antigen, eliciting a more robust immune response in infants.[5]

Q2: What are the primary causes of instability in Hib conjugate vaccines? A2: The main causes of instability are chemical degradation of the polysaccharide component and physical instability of the protein carrier. In liquid formulations, the polysaccharide (PRP) chain is susceptible to hydrolysis.[6] For both liquid and lyophilized forms, temperature excursions are a major concern. High temperatures can degrade the conjugate, while freezing can cause irreversible loss of potency, particularly for liquid vaccines containing adjuvants.[7][8] Protein aggregation is another common issue that can be triggered by changes in pH, buffer composition, or hydrophobic interactions.[9][10]

Q3: What are the recommended storage and handling conditions for this compound? A3: Proper storage is critical for maintaining vaccine potency. This compound and other Hib vaccines must be stored refrigerated at a temperature between 2°C and 8°C (36°F and 46°F).[1][11] The vaccine must not be frozen, as this can damage the product and lead to a loss of efficacy.[1][8] If the vaccine has been frozen, it should be discarded.[1] Some formulations also require protection from light.[12][13]

Table 1: Recommended Storage and Handling Conditions for Hib Vaccines

ParameterRecommendationRationale
Temperature Refrigerate between 2°C and 8°C (36°F and 46°F).[8][11]Prevents thermal degradation and maintains conjugate integrity.
Freezing DO NOT FREEZE .[1][11]Freezing can cause irreversible damage and loss of potency.[8]
Light Exposure Protect from light by storing in the original packaging.[12][13]Prevents light-induced degradation of sensitive components.
Reconstitution For lyophilized forms, use only the manufacturer-provided diluent.[11]Ensures correct pH, sterility, and ionic strength for stability.

Troubleshooting Guide: Formulation & Stability Issues

This guide addresses specific problems that may be encountered during the development and analysis of this compound formulations.

Q4: I am observing aggregation in my conjugate preparation. What are the potential causes and solutions? A4: Protein aggregation is a common challenge during conjugation and formulation. It can be caused by several factors, including increased hydrophobicity from the conjugated molecules, suboptimal buffer conditions, or high protein concentration.[9][14]

Potential Causes:

  • Hydrophobic Interactions: The conjugation process can expose hydrophobic regions on the protein surface, leading to aggregation.[9]

  • Suboptimal Buffer: Incorrect pH or ionic strength can disrupt protein stability. The ideal pH for the maleimide-thiol reaction, often used in conjugation, is between 6.5 and 7.5.[9]

  • High Concentration: High concentrations of the protein conjugate increase the likelihood of intermolecular interactions and aggregation.[14][15]

  • Over-modification: Attaching too many molecules to the carrier protein can alter its surface properties and promote aggregation.[9]

Solutions:

  • Optimize Buffer Conditions: Screen different buffer systems (e.g., PBS, HEPES) and perform a pH optimization study. A pH range of 6.0-7.0 is often optimal for the stability of stored antibody-drug conjugates.[15]

  • Add Stabilizing Excipients: Introduce stabilizers such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or low concentrations of non-ionic surfactants (polysorbate 20/80) to reduce aggregation.[15][]

  • Control Molar Ratios: Carefully optimize the molar ratio of the reactants during conjugation to avoid over-modification.[9]

  • Work at Lower Concentrations: If aggregation occurs, try diluting the reaction mixture.[9]

Diagram 1: Troubleshooting Workflow for Conjugate Aggregation

start Aggregation Observed in Conjugate Sample check_conc Is Protein Concentration High? start->check_conc check_buffer Is Buffer pH and Composition Optimal? check_conc->check_buffer No sol_conc Reduce Protein Concentration or Perform Reaction Diluted check_conc->sol_conc Yes check_ratio Is Molar Ratio of Reagents Optimized? check_buffer->check_ratio Yes sol_buffer Perform pH Screening (e.g., pH 6.0-7.5) Test Different Buffers check_buffer->sol_buffer No check_excipients Are Stabilizing Excipients Present? check_ratio->check_excipients Yes sol_ratio Titrate Molar Ratios to Minimize Over-Modification check_ratio->sol_ratio No sol_excipients Add Stabilizers: - Sugars (Sucrose) - Amino Acids (Arginine) - Surfactants (Polysorbate) check_excipients->sol_excipients No end_node Re-analyze by SEC-HPLC for Aggregation check_excipients->end_node Yes sol_conc->end_node sol_buffer->end_node sol_ratio->end_node sol_excipients->end_node

Caption: A logical workflow for diagnosing and resolving protein aggregation issues.

Q5: My liquid formulation is losing potency over time. How can I improve its long-term stability? A5: Loss of potency in liquid Hib conjugate formulations is often due to the hydrolysis of the phosphodiester bonds in the PRP polysaccharide backbone.[6] This can be exacerbated by certain adjuvants like aluminum hydroxide (B78521), which may catalyze the degradation.[17]

Improvement Strategies:

  • Lyophilization: Freeze-drying is a highly effective method for improving the long-term stability of conjugate vaccines by removing water, which is necessary for hydrolysis.[6]

  • Excipient Selection: The addition of cryoprotectants and stabilizers is crucial for a successful lyophilized formulation. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used to protect the conjugate during the freeze-drying process and subsequent storage.[18]

  • pH Control: Maintaining an optimal pH is critical. The stability of the final formulation should be tested across a range of pH values to find the point of maximum stability.

Table 2: Common Excipients for Improving Conjugate Vaccine Stability

Excipient ClassExamplesPrimary Function(s)
Sugars/Polyols Sucrose, Trehalose, Mannitol, SorbitolAct as cryoprotectants and stabilizers, prevent denaturation and aggregation, form a protective glassy matrix in lyophilized products.[][18][19]
Amino Acids Arginine, Glycine, GlutamateSuppress protein aggregation, act as buffers, and prevent denaturation.[15][]
Surfactants Polysorbate 20, Polysorbate 80Reduce surface-induced aggregation and stabilize the protein against mechanical stress.[15]
Buffers Phosphate buffers, HEPES, TrisMaintain a stable pH to ensure protein integrity and minimize chemical degradation.[9]
Preservatives Thimerosal, 2-phenoxyethanolPrevent microbial growth in multi-dose vial formulations.[19][20]

Q6: How can I assess the stability of my this compound formulation under stress conditions? A6: Forced degradation studies are used to understand the degradation pathways of a vaccine and to develop stability-indicating analytical methods.[7] A typical study involves exposing the vaccine to stress conditions such as elevated temperature, high humidity, and intense light.[7]

Table 3: Example of a Forced Degradation Study on a Freeze-Dried Hib Vaccine Data adapted from a study on a freeze-dried Hib conjugate vaccine exposed to 40°C for 10 days.[7]

Quality AttributeInitial ValueAfter 10 Days at 40°CQuality StandardOutcome
Water Content 2.0%2.9%≤3.0%Pass
Molecular Size (PRP) 94%85%>60%Pass
High Molecular Weight Conjugates 87%75%≥80%Fail

This study demonstrates that high temperature is a critical factor affecting the stability of the conjugate, leading to a decrease in the high molecular weight species.[7]

Key Experimental Protocols

Protocol 1: Analysis of Conjugate Size and Aggregation by SEC-HPLC This method is used to determine the molecular size distribution of the conjugate and quantify high molecular weight aggregates.

  • System Preparation: Use an HPLC system equipped with a suitable size-exclusion column (e.g., TSKgel G4000SWxl or similar) and a UV detector set to 280 nm for protein detection.

  • Mobile Phase: Prepare an appropriate mobile phase, typically a phosphate or saline buffer (e.g., 0.1 M sodium phosphate, 0.1 M NaCl, pH 7.0), and ensure it is filtered and degassed.

  • Sample Preparation: Dilute the vaccine formulation to a suitable concentration (e.g., 0.5-1.0 mg/mL) with the mobile phase.

  • Standardization: Run a set of molecular weight standards (e.g., thyroglobulin, IgG, BSA) to calibrate the column.

  • Injection and Elution: Inject the sample and elute with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Data Analysis: Analyze the resulting chromatogram. The main peak corresponds to the monomeric conjugate. Earlier eluting peaks represent aggregates, while later eluting peaks may represent free protein or degraded fragments. Integrate the peak areas to determine the percentage of aggregate and monomer.

Protocol 2: Quantification of Free vs. Total PRP by HPAEC-PAD This method, adapted from published procedures, can distinguish between PRP that is covalently linked to the carrier protein and any free PRP in the formulation.[17]

  • System Preparation: Use a high-performance anion-exchange chromatography system with a pulsed amperometric detector (HPAEC-PAD).

  • Sample Preparation for Total PRP: Hydrolyze the sample in a suitable buffer (e.g., using NaOH) to release the PRP from the carrier protein. Neutralize the sample before injection.

  • Sample Preparation for Free PRP: To separate the conjugate from free PRP, subject the sample to high-speed centrifugation or size-exclusion filtration. The supernatant or filtrate containing the free PRP is collected for analysis.[17]

  • Chromatography: Inject the prepared samples onto an anion-exchange column (e.g., Dionex CarboPac PA1). Elute using a sodium acetate (B1210297) gradient in a sodium hydroxide mobile phase.

  • Detection: Use a pulsed amperometric detector with a gold electrode, which allows for sensitive detection of carbohydrates without derivatization.

  • Quantification: Create a standard curve using known concentrations of purified PRP. Calculate the total and free PRP content in the vaccine sample by comparing peak areas to the standard curve. The percentage of conjugated PRP can then be determined.

Immunological Signaling Pathway

Diagram 2: T-Cell Dependent Immune Response to this compound

cluster_0 Antigen Recognition & Processing cluster_1 T-Cell Help & B-Cell Activation cluster_2 Humoral Immune Response vaccine This compound Conjugate (PRP-CRM197) bcr BCR Binds to PRP Polysaccharide vaccine->bcr 1. b_cell B-Cell internalize Internalization of Vaccine Conjugate bcr->internalize 2. process Processing of Carrier Protein (CRM197) into Peptides internalize->process 3. present Presentation of Peptide on MHC Class II process->present 4. tcr TCR Recognizes Peptide-MHC Complex present->tcr th_cell T-Helper Cell costim Co-stimulation (CD40-CD40L) tcr->costim 5. cytokines Cytokine Release (e.g., IL-4, IL-5) costim->cytokines 6. activation B-Cell Activation & Proliferation cytokines->activation 7. plasma_cell Plasma Cells activation->plasma_cell Differentiation memory_cell Memory B-Cells activation->memory_cell antibodies Production of High-Affinity Anti-PRP IgG Antibodies plasma_cell->antibodies protection Long-Term Protection antibodies->protection

Caption: The signaling pathway for a T-cell dependent immune response to this compound.

References

Technical Support Center: Overcoming Carrier-Induced Epitope Suppression in Hib Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Haemophilus influenzae type b (Hib) conjugate vaccines. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you address challenges related to carrier-induced epitope suppression (CIES).

Frequently Asked Questions (FAQs)

Q1: What is carrier-induced epitope suppression (CIES) in the context of Hib vaccines?

A1: Carrier-induced epitope suppression (CIES) is an immunological phenomenon where pre-existing immunity to the carrier protein of a conjugate vaccine suppresses the antibody response to the hapten, which in the case of Hib vaccines is the polyribosylribitol phosphate (B84403) (PRP) polysaccharide.[1][2] This can be a significant challenge in vaccine development, especially when using common carrier proteins like tetanus toxoid (TT) or diphtheria toxoid (DT), to which many individuals have pre-existing immunity.[1][2]

Q2: What are the proposed mechanisms behind CIES?

A2: The primary mechanism is thought to be the clonal dominance of B cells specific for the carrier epitopes.[3] When an individual has pre-existing immunity, a large population of carrier-specific memory B cells can outcompete the PRP-specific B cells for T-cell help, leading to a diminished anti-PRP antibody response.[3] Other proposed mechanisms include competition for antigen presentation and the formation of immune complexes that interfere with the binding of the conjugate vaccine to PRP-specific B cells.[3][4]

Q3: How can carrier priming be used to overcome CIES?

A3: Carrier priming, which involves administering the carrier protein alone or as part of a combined vaccine (like DTP) before the conjugate vaccine, can paradoxically enhance the anti-PRP response.[5][6][7] This is thought to work by expanding the pool of carrier-specific T helper cells, which are then available to provide help to PRP-specific B cells upon administration of the conjugate vaccine.[5] However, the timing and dose of carrier priming are critical, as high doses of the carrier can sometimes lead to suppression.[8]

Q4: What is the role of adjuvants in mitigating CIES?

A4: Adjuvants can help overcome CIES by enhancing the overall immune response to the vaccine.[9] Adjuvants like aluminum salts can promote a more robust activation of antigen-presenting cells (APCs), leading to increased T-cell help that can benefit both carrier- and PRP-specific B cells.[9] Some studies suggest that certain adjuvants can also modulate the cytokine environment to favor a Th2-biased response, which is beneficial for antibody production.

Q5: How do different carrier proteins influence the immunogenicity of Hib vaccines and the risk of CIES?

A5: The choice of carrier protein significantly impacts the immunogenicity of Hib conjugate vaccines.[10][11] Different carrier proteins, such as tetanus toxoid (TT), diphtheria toxoid (DT), CRM197 (a non-toxic mutant of diphtheria toxin), and the outer membrane protein complex of Neisseria meningitidis (OMPC), have been used.[10][12] The immunogenicity can vary based on the carrier's intrinsic properties and the recipient's pre-existing immunity to that carrier.[10][12] For instance, PRP-OMPC has been shown to be immunogenic even in the absence of carrier priming, possibly due to the inherent adjuvanticity of OMPC.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of Hib vaccines.

Anti-PRP Antibody ELISA

Q: I am observing a weak or no signal in my anti-PRP IgG ELISA. What are the possible causes and solutions?

A:

Possible Cause Troubleshooting Steps
Incorrect reagent concentration Optimize the concentrations of the coating antigen (PRP-HSA), primary antibody (serum), and secondary antibody (anti-IgG-HRP) through titration experiments.[13]
Inactive enzyme or substrate Ensure the HRP-conjugated secondary antibody and TMB substrate are stored correctly and are not expired. Test the enzyme activity by adding the conjugate directly to the substrate.[14]
Insufficient incubation times Increase the incubation times for the primary and secondary antibodies to allow for optimal binding.[15]
Improper washing Ensure thorough washing between steps to remove unbound reagents. Inadequate washing can lead to high background and low signal-to-noise ratio.[11][16]

| Poor plate coating | Verify that the ELISA plates are suitable for protein binding. Ensure the coating buffer and incubation conditions (e.g., overnight at 4°C) are optimal for PRP-HSA attachment.[17] |

Q: My ELISA results show high background. How can I reduce it?

A:

Possible Cause Troubleshooting Steps
Insufficient blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the blocking incubation time.[6]
Cross-reactivity of secondary antibody Use a highly cross-adsorbed secondary antibody to minimize non-specific binding.[13]
Contamination of reagents Use sterile technique and fresh buffers to avoid contamination that can lead to high background.[11]

| High concentration of detection antibody | Titrate the secondary antibody to find the optimal concentration that gives a good signal without increasing the background.[16] |

Q: I am seeing high variability between my replicate wells. What could be the reason?

A:

Possible Cause Troubleshooting Steps
Pipetting errors Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips for each sample and reagent.[10]
Uneven plate coating Ensure the coating antigen is evenly distributed in all wells. Mix the coating solution well before adding to the plate.[6]
Edge effects Avoid using the outer wells of the plate, which are more prone to temperature fluctuations. Alternatively, incubate plates in a humidified chamber.[4]

| Inadequate mixing | Gently tap the plate after adding reagents to ensure proper mixing in each well.[18] |

Antibody Avidity Assay

Q: My antibody avidity results are consistently low, even after a booster immunization. What does this indicate and how can I troubleshoot?

A: Low antibody avidity after vaccination can indicate a failure in the induction of immunological memory and affinity maturation.[16][17][19]

Possible Cause Troubleshooting Steps
Suboptimal vaccine formulation Evaluate different carrier proteins, adjuvants, or conjugation chemistries that may promote better affinity maturation.
Inadequate T-cell help Investigate the T-cell response to the carrier protein. Insufficient T-cell activation can lead to poor B-cell maturation.
Assay-related issues Ensure the concentration of the chaotropic agent (e.g., sodium thiocyanate) is optimized. A concentration that is too high can strip even high-avidity antibodies.[20]

| Timing of sample collection | Avidity maturation is a time-dependent process. Ensure that post-vaccination samples are collected at an appropriate time point to allow for affinity maturation to occur.[19] |

T-cell Activation Assays

Q: I am not observing significant T-cell proliferation in my CFSE-based assay in response to the carrier protein. What are the potential issues?

A:

Possible Cause Troubleshooting Steps
Suboptimal antigen concentration Titrate the concentration of the carrier protein used for stimulation to find the optimal dose for T-cell activation.
Cell viability issues Ensure high viability of PBMCs before and during the assay. Use a viability dye to exclude dead cells from the analysis. High concentrations of CFSE can be toxic to cells.[20]
Insufficient incubation time T-cell proliferation takes several days. Ensure the culture period is long enough (typically 4-6 days) for multiple rounds of cell division to occur.[7]
Inadequate co-stimulation Ensure that the antigen-presenting cells are providing adequate co-stimulatory signals.

| CFSE labeling issues | Ensure that the initial CFSE staining is uniform and not too bright, which can be toxic. Also, ensure that the dye has been adequately washed out before starting the culture.[19] |

Data Presentation

Table 1: Effect of Carrier Priming on Anti-PRP IgG Geometric Mean Concentrations (GMC) in Infants

Vaccine GroupPrimingPost-1st Dose Anti-PRP IgG GMC (µg/mL)Post-2nd Dose Anti-PRP IgG GMC (µg/mL)Post-3rd Dose Anti-PRP IgG GMC (µg/mL)Reference
PRP-TDT at 1 month~2.5~7.0~15.0[3]
PRP-TNone~1.0~3.0~12.0[3]
HbOCDT at 1 month~1.5~4.0~8.0[3]
HbOCNone~0.5~1.5~7.0[3]
PRP-TTTT at 4 months1.3411.44-[4]
PRP-TTNone0.406.72-[4]

Table 2: Comparison of Anti-PRP Antibody Avidity Induced by Different Hib Conjugate Vaccines

VaccineAvidity Index (%)DescriptionReference
PRP-OMPCLowerElicits lower avidity antibodies compared to Oligo-CRM and PRP-T.[21]
PRP-TIntermediateInduces antibodies with avidity higher than PRP-OMPC but lower than Oligo-CRM.[21]
Oligo-CRMHigherEvokes antibodies with the highest avidity among the three.[21]
DTaP-PRP-T-HB42% (for <1 µg/mL IgG)Lower avidity in infants with lower post-primary antibody titers.[22]
DTaP-PRP-T-HB68% (for >1 µg/mL IgG)Higher avidity in infants with higher post-primary antibody titers.[22]

Experimental Protocols

Anti-PRP IgG ELISA Protocol

This protocol is for the quantification of PRP-specific IgG antibodies in serum samples.

Materials:

  • 96-well ELISA plates

  • PRP-HSA (Human Serum Albumin) conjugate for coating

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween 20 (PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Serum samples, positive and negative controls

  • HRP-conjugated anti-human (or appropriate species) IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Coating: Coat the wells of a 96-well plate with 100 µL of PRP-HSA (1-2 µg/mL in PBS) and incubate overnight at 4°C.[11][14]

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Sample Incubation: Add 100 µL of diluted serum samples and controls to the wells. Incubate for 2 hours at 37°C.[11]

  • Washing: Wash the plate five times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[14]

  • Washing: Wash the plate five times with PBST.

  • Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Antibody Avidity Assay Protocol

This protocol measures the avidity of anti-PRP antibodies using a chaotropic agent.

Materials:

  • All materials for the Anti-PRP IgG ELISA

  • Chaotropic agent (e.g., Sodium Thiocyanate - NaSCN) solution at various concentrations (e.g., 0.5M, 1M, 2M, 4M in PBST)

Methodology:

  • Follow the Anti-PRP IgG ELISA protocol up to the sample incubation step (Step 5).

  • Washing: After sample incubation, wash the plate three times with PBST.

  • Chaotrope Incubation: Add 100 µL of different concentrations of NaSCN solution (or PBST as a control) to replicate wells for each sample. Incubate for 15 minutes at room temperature.[20][23]

  • Washing: Wash the plate five times with PBST.

  • Proceed with the secondary antibody, substrate, and stop solution steps as described in the ELISA protocol (Steps 7-10).

  • Calculation: The avidity index is calculated as the percentage of antibody remaining bound after treatment with the chaotropic agent compared to the amount bound with PBST alone.

T-cell Proliferation Assay (CFSE-based)

This protocol is for measuring the proliferation of carrier protein-specific T cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Carrier protein (e.g., TT, CRM197)

  • Positive control (e.g., PHA or anti-CD3/CD28 beads)

  • Flow cytometer

Methodology:

  • Cell Staining: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.[19][20]

  • Quenching: Add an equal volume of cold complete RPMI medium to stop the staining reaction.

  • Washing: Wash the cells three times with complete RPMI medium.

  • Cell Culture: Plate the CFSE-labeled cells in a 96-well plate and stimulate with the carrier protein at an optimized concentration. Include unstimulated and positive controls.

  • Incubation: Incubate the cells for 4-6 days at 37°C in a CO₂ incubator.[7]

  • Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the CFSE dilution in the CD4+ and CD8+ T-cell populations. Each peak of halved fluorescence intensity represents a cell division.

Visualizations

T_Cell_Dependent_Immune_Response cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Helper Cell cluster_Activation B Cell Activation APC B Cell MHC_II MHC class II APC->MHC_II Antigen Processing & Presentation Th_Cell Naive CD4+ T Cell APC->Th_Cell Signal 2: Co-stimulation (CD40-CD40L) Activated_B_Cell Activated B Cell TCR TCR MHC_II->TCR Signal 1: TCR-MHC Interaction Th_Cell->TCR CD4 CD4 Th_Cell->CD4 Th_Cell->Activated_B_Cell T-cell Help (Cytokines) Plasma_Cell Plasma Cell Activated_B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B Cell Activated_B_Cell->Memory_B_Cell Differentiation Antibodies Anti-PRP Antibodies Plasma_Cell->Antibodies Secretion Conjugate Hib Conjugate Vaccine (PRP-Carrier) Conjugate->APC Internalization

T-cell dependent immune response to a Hib conjugate vaccine.

CIES_Investigation_Workflow cluster_Immunization Immunization Groups cluster_Assays Immunogenicity Assessment cluster_Analysis Data Analysis & Interpretation Group_A Group A: Naive Group_B Group B: Carrier-Primed Collect_Samples Collect Serum & Splenocytes Group_B->Collect_Samples Group_C Group C: Conjugate + Adjuvant ELISA Anti-PRP IgG ELISA Compare_Titers Compare Antibody Titer ELISA->Compare_Titers Avidity_Assay Antibody Avidity Assay Compare_Avidity Compare Antibody Avidity Avidity_Assay->Compare_Avidity T_Cell_Assay T-Cell Proliferation/ Cytokine Assay Assess_T_Cell_Response Assess T-Cell Response T_Cell_Assay->Assess_T_Cell_Response Conclusion Conclusion on CIES Mitigation Compare_Titers->Conclusion Compare_Avidity->Conclusion Assess_T_Cell_Response->Conclusion Immunize Immunize Animal Models Collect_Samples->ELISA Collect_Samples->Avidity_Assay Collect_Samples->T_Cell_Assay

Experimental workflow for investigating CIES mitigation strategies.

CIES_Factors cluster_Factors Contributing Factors cluster_Strategies Mitigation Strategies CIES Carrier-Induced Epitope Suppression Pre_Immunity Pre-existing Carrier Immunity Pre_Immunity->CIES Induces Carrier_Dose High Carrier Dose Carrier_Dose->CIES Exacerbates Competition B-cell Competition Competition->CIES Mediates Carrier_Priming Optimal Carrier Priming Carrier_Priming->CIES Overcomes Adjuvants Use of Adjuvants Adjuvants->CIES Reduces Novel_Carriers Novel Carrier Proteins Novel_Carriers->CIES Avoids

References

Technical Support Center: Enhancing Functional Antibody Response to HibTITER

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with HibTITER (Haemophilus influenzae type b conjugate vaccine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the functional antibody response in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower than expected anti-PRP IgG titer in our preclinical study after immunization with this compound. What are the potential causes and troubleshooting steps?

A1: A suboptimal antibody response to this compound can stem from several factors. Here’s a troubleshooting guide:

  • Vaccine Formulation and Handling:

    • Improper Storage: Ensure the vaccine has been stored at the recommended temperature (typically 2-8°C) and has not been frozen.

    • Formulation Issues: If you are preparing your own formulations, ensure proper conjugation of the PRP polysaccharide to the CRM197 carrier protein. Incomplete conjugation can lead to a T-cell independent response, which is generally weaker.

  • Experimental Animal Model:

    • Strain and Age: The genetic background and age of the animal model can significantly influence the immune response. Ensure you are using an appropriate and consistent model.

    • Health Status: Underlying health issues or infections in the animals can suppress or alter the immune response.

  • Immunization Protocol:

    • Dose and Schedule: Verify that the dosage and immunization schedule are appropriate for the animal model being used. Insufficient antigen or an improper boosting schedule can lead to a weak response.[1]

    • Route of Administration: The route of immunization (e.g., intramuscular, subcutaneous) can impact the magnitude and quality of the immune response. Ensure consistency in your administration technique.

  • Assay-Related Issues:

    • ELISA Protocol: Review your anti-PRP IgG ELISA protocol for any deviations. Ensure the use of a validated reference serum for accurate quantification.[2]

    • Reagent Quality: Check the quality and expiration dates of all ELISA reagents, including the coating antigen, antibodies, and substrates.

Q2: How can we increase the magnitude of the antibody response to our this compound formulation?

A2: To enhance the antibody titer, consider incorporating an adjuvant into your vaccine formulation. Adjuvants can significantly boost the immunogenicity of subunit vaccines like this compound.[3]

  • Mechanism of Action: Adjuvants work by creating an antigen depot for slow release, activating antigen-presenting cells (APCs), and inducing the production of cytokines that stimulate a robust immune response.[4]

  • Types of Adjuvants:

    • Aluminum Salts (Alum): Commonly used adjuvants that primarily induce a Th2-biased immune response, leading to strong antibody production.[4][5]

    • Toll-Like Receptor (TLR) Agonists: These are potent immunostimulants that can enhance and direct the immune response. For example, TLR agonists can promote a Th1-biased response, which may be beneficial for certain applications.[][7][8][9] Combining TLR agonists with other adjuvants can sometimes lead to synergistic effects.

    • Emulsions (e.g., MF59): Oil-in-water emulsions can also effectively enhance the antibody response.[4][10]

Q3: Our antibody titers are high, but the functional activity, as measured by a Serum Bactericidal Assay (SBA), is low. What could be the reason?

A3: High antibody titers that do not translate to high functional activity often point to issues with antibody quality, specifically antibody avidity.

  • Low Antibody Avidity: Avidity is the overall strength of the interaction between a polyclonal antibody population and its antigen. Low-avidity antibodies may bind to the Hib capsule but may not be effective at fixing complement and mediating bacterial killing.[11][12]

  • Troubleshooting Steps:

    • Measure Antibody Avidity: Perform an antibody avidity ELISA to assess the quality of the antibody response. This assay typically involves using a chaotropic agent (e.g., sodium thiocyanate) to disrupt low-avidity antibody-antigen interactions.[13]

    • Optimize Adjuvant Selection: Different adjuvants can influence antibody avidity. Experiment with adjuvants known to promote affinity maturation and the generation of high-avidity antibodies.[10]

    • Carrier Protein Considerations: The carrier protein (CRM197 in this compound) plays a crucial role in T-cell help, which is essential for affinity maturation. Ensure the carrier protein is properly folded and presented to the immune system. In some cases, pre-existing immunity to the carrier protein can influence the response to the polysaccharide.[14][15]

Q4: Can we use alternative delivery systems to improve the functional antibody response to this compound?

A4: Yes, nanoparticle-based delivery systems are a promising strategy to enhance the immunogenicity of vaccines like this compound.

  • Mechanism: Nanoparticles can protect the antigen from degradation, facilitate its uptake by APCs, and act as an adjuvant themselves.[5][16][17][18][19]

  • Examples of Nanoparticle Systems:

    • Liposomes: Can encapsulate the vaccine and be surface-modified for targeted delivery.

    • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained antigen release.

    • Inorganic Nanoparticles: Gold or silica (B1680970) nanoparticles can be used as carriers and adjuvants.[16]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different strategies on the antibody response to Haemophilus influenzae type b (Hib) vaccines.

Table 1: Effect of Adjuvants on Anti-PRP Antibody Titers

AdjuvantFold Increase in Geometric Mean Titer (GMT) vs. No AdjuvantReference
AS03~42-fold (for H7N9 vaccine)[20]
MF59~28.5-fold (for H7N9 vaccine)[20]
CpG (a TLR9 agonist)Significantly enhanced PS antibody response[7]
Carbopol-971P + MF59Significantly higher nAb titers than Freund's Adjuvant[10]

Note: Data for AS03 and MF59 are from an influenza vaccine study but illustrate the potential magnitude of enhancement by these adjuvants.

Table 2: Correlation of Anti-PRP IgG Concentration with Serum Bactericidal Index (SBI)

Anti-PRP IgG Concentration (µg/mL)Approximate Corresponding SBIReference
0.15 (protective level)~10[21]

Experimental Protocols

1. Anti-PRP IgG ELISA Protocol

This protocol is a general guideline. Optimization may be required.

  • Coating:

    • Dilute Hib PRP antigen to an optimized concentration in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of your test sera and a reference standard of known anti-PRP IgG concentration.

    • Add 100 µL of the diluted samples and standards to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Repeat the washing step.

  • Secondary Antibody Incubation:

    • Dilute an enzyme-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP) in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Repeat the washing step.

  • Substrate Development:

    • Add 100 µL of a suitable substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature until color develops.

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading the Plate:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the reference standard and calculate the anti-PRP IgG concentrations in your test samples.

2. Serum Bactericidal Assay (SBA) Protocol

This assay measures the functional ability of antibodies to kill H. influenzae type b in the presence of complement.

  • Serum Preparation:

    • Heat-inactivate test sera at 56°C for 30 minutes to inactivate endogenous complement.[21]

    • Prepare serial dilutions of the heat-inactivated sera in a suitable buffer (e.g., Hanks' balanced salt solution with 0.1% gelatin).[21]

  • Bacterial Preparation:

    • Prepare a standardized suspension of a Hib target strain (e.g., Eagan strain) to a concentration that yields approximately 750 colony-forming units (CFU) per 10 µL.[21]

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 20 µL of diluted serum

      • 10 µL of the bacterial suspension

    • Incubate for 15 minutes at 37°C.

  • Complement Addition:

    • Add 10 µL of an external complement source (e.g., baby rabbit complement) to each well.[21]

  • Incubation:

    • Incubate the plate for 60 minutes at 37°C with 5% CO₂.

  • Plating:

    • Plate a small aliquot (e.g., 5-10 µL) from each well onto a suitable agar (B569324) plate (e.g., chocolate agar).

  • Incubation:

    • Incubate the plates overnight at 37°C with 5% CO₂.

  • Colony Counting:

    • Count the number of surviving bacterial colonies for each serum dilution.

  • Data Analysis:

    • The SBA titer is the reciprocal of the highest serum dilution that results in ≥50% killing of the bacteria compared to the control (no serum).

3. Antibody Avidity ELISA Protocol

This protocol is a modification of the standard ELISA to assess the binding strength of antibodies.

  • Perform ELISA:

    • Follow the Anti-PRP IgG ELISA protocol up to the step after sample and standard incubation.

  • Chaotrope Treatment:

    • Prepare a solution of a chaotropic agent (e.g., 0.15 M sodium thiocyanate (B1210189) [NaSCN] in PBS).[13]

    • To one set of duplicate wells for each sample, add 100 µL of the NaSCN solution.

    • To the other set of duplicate wells, add 100 µL of PBS (control).

    • Incubate for 15 minutes at room temperature.

  • Washing:

    • Wash the plate 3-5 times with wash buffer.

  • Continue ELISA:

    • Proceed with the secondary antibody incubation, substrate development, and plate reading steps as described in the standard ELISA protocol.

  • Data Analysis:

    • Calculate the percentage of antibody remaining bound after NaSCN treatment compared to the PBS control. This percentage is the avidity index. Higher percentages indicate higher avidity.

Visualizations

Enhancement_Strategies cluster_formulation Vaccine Formulation cluster_response Immune Response This compound This compound Increased_Titer Increased Antibody Titer This compound->Increased_Titer Immunization Adjuvant Adjuvant Adjuvant->Increased_Titer Enhances Delivery_System Delivery_System Delivery_System->Increased_Titer Improves Delivery Enhanced_SBA Enhanced Functional Activity (SBA) Increased_Titer->Enhanced_SBA Increased_Avidity Increased Antibody Avidity Increased_Avidity->Enhanced_SBA SBA_Workflow Serum_Prep 1. Prepare Serial Dilutions of Heat-Inactivated Serum Incubation1 3. Incubate Serum and Bacteria Serum_Prep->Incubation1 Bacteria_Prep 2. Prepare Standardized Hib Suspension Bacteria_Prep->Incubation1 Complement 4. Add Complement Incubation1->Complement Incubation2 5. Incubate for Bactericidal Killing Complement->Incubation2 Plating 6. Plate on Agar Incubation2->Plating Incubation3 7. Incubate Overnight Plating->Incubation3 Counting 8. Count Colonies & Calculate % Killing Incubation3->Counting TLR_Signaling TLR_Agonist TLR Agonist Adjuvant TLR Toll-Like Receptor (TLR) TLR_Agonist->TLR APC Antigen Presenting Cell (APC) Signaling_Cascade Intracellular Signaling Cascade (e.g., MyD88-dependent) TLR->Signaling_Cascade Cytokine_Production Pro-inflammatory Cytokine and Chemokine Production Signaling_Cascade->Cytokine_Production Adaptive_Immunity Enhanced Adaptive Immune Response Cytokine_Production->Adaptive_Immunity

References

Technical Support Center: Quality Control of HibTITER Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the analytical methods for the quality control of HibTITER production. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what are its key components? this compound is a vaccine for the immunization of children against invasive diseases caused by Haemophilus influenzae type b (Hib).[1] Each 0.5 mL dose contains 10 µg of purified Haemophilus b capsular polysaccharide (polyribosylribitol phosphate, PRP) conjugated to approximately 25 µg of Diphtheria CRM197 protein.[1]

  • What are the critical quality attributes for this compound? The quality of this compound is primarily assessed through a series of physico-chemical methods that monitor the consistency of production.[2] Key attributes include the total and free saccharide content, molecular size of the conjugate, identity of the polysaccharide and protein components, and purity (e.g., endotoxin (B1171834) levels).

Saccharide Analysis

  • Why is it important to measure both total and free saccharide content? The quantification of total PRP content and the percentage of free, unconjugated PRP are critical release tests.[3] The stability of the conjugate is essential for vaccine efficacy, as infants do not mount an effective immune response to the free polysaccharide.[4] High levels of free saccharide can indicate instability or an inefficient conjugation process.

  • Which methods are recommended for saccharide quantification? High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a widely used and recommended method for determining the total and free PRP content.[2][5][6][7] An ELISA-based assay has also been developed as a sensitive alternative, particularly for combination vaccines.[2][3]

Conjugate Analysis

  • How can I confirm the covalent linkage between the PRP and the carrier protein? An antigenicity ELISA can be used to confirm the covalent linkage of PRP to the carrier protein.[8] This assay demonstrates the presence of both the polysaccharide and the carrier protein on the same molecule.[8]

  • What is the importance of molecular size analysis? Molecular size characterization, often performed using Fast Protein Liquid Chromatography (FPLC), is crucial for assessing the structural stability and batch-to-batch consistency of the Hib conjugate vaccine.[4][9] It can detect aggregation or degradation of the vaccine.[9]

Immunogenicity and Potency

  • Is there a standard potency test for Hib conjugate vaccines? A universally accepted potency test that directly reflects clinical efficacy is not available for Hib conjugate vaccines.[8] Therefore, physico-chemical tests, such as the quantification of total and free saccharide, serve as surrogate potency tests.[2]

  • How is the immunogenicity of the vaccine evaluated during development? Immunogenicity is typically assessed in animal models, such as mice or rats, to demonstrate the vaccine's ability to elicit a T-cell dependent immune response.[8][10] This involves measuring the levels of anti-PRP IgG antibodies using an ELISA.[8][11]

Purity

  • What are the concerns regarding endotoxins in this compound? As Haemophilus influenzae is a Gram-negative bacterium, endotoxins can be carried over during the manufacturing process.[12][13] High levels of endotoxin can cause adverse reactions, so monitoring and controlling endotoxin content is a critical safety measure.[12][13]

  • What is the accepted method for endotoxin testing? The chromogenic Limulus Amebocyte Lysate (LAL) test is a quantitative method used to determine the amount of bacterial endotoxin in the vaccine.[14]

Troubleshooting Guides

Saccharide Analysis (HPAEC-PAD)

IssuePossible CauseRecommended Solution
Poor peak resolution or shape Inappropriate mobile phase composition or gradient.Optimize the eluent concentrations and gradient profile. Ensure the mobile phase is freshly prepared and degassed.
Column contamination or degradation.Wash the column with a strong acid and base as recommended by the manufacturer. If performance does not improve, replace the column.
Inaccurate quantification of PRP Interference from the vaccine matrix in combination vaccines.[2]An alternative ELISA-based assay may be more suitable for final fills of combination vaccines.[2]
Degradation of PRP standard.Use a freshly prepared or properly stored and qualified PRP standard.
High percentage of free saccharide Instability of the conjugate leading to hydrolysis.Review the storage conditions and formulation of the vaccine.[4]
Inefficient purification process post-conjugation.Optimize the purification method (e.g., ultrafiltration, diafiltration) to effectively remove unconjugated PRP.

Conjugate Analysis (Antigenicity ELISA)

IssuePossible CauseRecommended Solution
Low or no signal for the conjugate Incorrect antibody concentrations (capture or detection).Titrate the capture and detection antibodies to determine the optimal concentrations.
Inefficient coating of the microplate.Optimize coating conditions (e.g., concentration of coating antigen, incubation time, and temperature).
High background signal Insufficient blocking.Use a more effective blocking buffer or increase the blocking time.
Non-specific binding of antibodies.Ensure adequate washing steps between incubations. Consider using a different antibody pair.
Inconsistent results between wells Pipetting errors or improper washing.Use calibrated pipettes and ensure consistent and thorough washing of all wells.
Edge effects in the microplate.Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.

Endotoxin Testing (LAL Assay)

IssuePossible CauseRecommended Solution
Inhibition or enhancement of the reaction Components in the vaccine formulation interfering with the LAL enzyme cascade.Perform a validation study to determine the appropriate sample dilution to overcome interference without compromising sensitivity.
High variability in results Contamination of labware or reagents with endotoxins.Use pyrogen-free labware (e.g., pipette tips, tubes) and reagents.
Improper sample handling.Vortex samples and standards adequately to ensure homogeneity.
Standard curve out of specification Degradation of the endotoxin standard.Use a freshly prepared and properly stored endotoxin standard.
Incorrect preparation of the standard curve dilutions.Carefully prepare serial dilutions of the standard and ensure accuracy.

Quantitative Data Summary

ParameterMethodTypical Specification/RangeReference
PRP Content per Dose HPAEC-PAD10 µg[1]
Protein Content per Dose Colorimetric Assays (e.g., Lowry)~25 µg (CRM197)[1]
Free Saccharide HPAEC-PAD after separationVaries by manufacturer, but should be a low percentage of total saccharide.[5]
Molecular Size FPLC/SECConsistent elution profile compared to a reference lot.[4]
Endotoxin Levels LAL TestVaries; one study found levels up to 173.7 EU/dose in some Hib vaccines. Limits are set by regulatory bodies.[12][13]
Protective Antibody Level ELISA≥1.0 µg/mL for long-term protection.[15][16]

Experimental Protocols

1. Quantification of Total and Free PRP by HPAEC-PAD

  • Principle: This method separates the negatively charged PRP from other vaccine components using an anion-exchange column. Pulsed amperometric detection provides sensitive quantification of the saccharide. Free PRP is separated from the conjugate prior to analysis.

  • Methodology:

    • Sample Preparation (Total PRP): The vaccine sample is hydrolyzed (e.g., with HCl) to break down the polysaccharide into its constituent ribitol (B610474).[5][6]

    • Sample Preparation (Free PRP): The vaccine sample is passed through a C4 solid-phase extraction cartridge. The conjugated PRP is retained, while the free PRP is eluted.[5][6][17] The eluate is then hydrolyzed.

    • Chromatography: The hydrolyzed sample is injected onto a high-pH anion-exchange column (e.g., CarboPac MA1).[5][6]

    • Elution: An isocratic or gradient elution with sodium hydroxide (B78521) is used to separate the ribitol.

    • Detection: The eluting ribitol is quantified using a pulsed amperometric detector.

    • Quantification: The concentration of PRP is determined by comparing the peak area of ribitol in the sample to a standard curve generated from a known concentration of PRP or ribitol standard.[5][6]

2. Antigenicity ELISA for Conjugate Confirmation

  • Principle: This sandwich ELISA confirms the covalent linkage by using antibodies specific for the PRP and the carrier protein.

  • Methodology:

    • Coating: Microplate wells are coated with an anti-carrier protein antibody (e.g., anti-Diphtheria toxoid).

    • Blocking: The remaining protein-binding sites in the wells are blocked with a suitable blocking buffer (e.g., BSA in PBS).

    • Sample Incubation: The this compound vaccine sample and controls (including a mixture of unconjugated PRP and carrier protein) are added to the wells. The conjugate will bind to the coated antibody.

    • Detection Antibody Incubation: A labeled anti-PRP antibody (e.g., conjugated to horseradish peroxidase) is added. This antibody will bind to the PRP portion of the captured conjugate.

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which will be converted by the enzyme on the detection antibody, resulting in a color change.

    • Measurement: The absorbance is read using a microplate reader. A significant signal from the vaccine sample and not from the mixture of unconjugated components confirms the presence of the conjugate.[8]

3. Endotoxin Testing by Chromogenic LAL Assay

  • Principle: The LAL reagent contains enzymes that are activated in the presence of endotoxins. This activation leads to the cleavage of a chromogenic substrate, resulting in a color change that is proportional to the amount of endotoxin present.

  • Methodology:

    • Sample Preparation: The vaccine sample is diluted with LAL reagent water to a dilution that does not interfere with the assay.

    • Standard Curve: A standard curve is prepared using a known concentration of a certified endotoxin standard.

    • Assay: The diluted samples, standards, and controls are added to a pyrogen-free microplate.

    • LAL Reagent Addition: The LAL reagent is added to each well.

    • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).

    • Substrate Addition: The chromogenic substrate is added, and the plate is further incubated.

    • Measurement: The absorbance is measured over time using a microplate reader. The concentration of endotoxin in the sample is calculated from the standard curve.[14]

Visualizations

G cluster_0 This compound Production and QC Workflow A PRP Production (H. influenzae culture) B PRP Purification & Sizing A->B D Conjugation (PRP + CRM197) B->D QC1 Identity & Purity (e.g., NMR) B->QC1 C CRM197 Protein Production C->D E Bulk Conjugate Purification D->E F Final Formulation & Filling E->F QC2 Total & Free PRP (HPAEC-PAD) E->QC2 QC3 Molecular Size (FPLC) E->QC3 QC4 Conjugation Confirmation (Antigenicity ELISA) E->QC4 QC5 Endotoxin (LAL) F->QC5 QC6 Appearance, pH, Sterility F->QC6

Caption: Overview of the this compound production and quality control workflow.

G cluster_1 Free vs. Total Saccharide Analysis Workflow Start This compound Sample Split Sample Split Start->Split Total Acid Hydrolysis Split->Total For Total PRP Free_Sep SPE C4 Separation Split->Free_Sep For Free PRP HPAEC HPAEC-PAD Analysis Total->HPAEC Free_Eluate Elute Free PRP Free_Sep->Free_Eluate Free_Hydrolysis Acid Hydrolysis Free_Eluate->Free_Hydrolysis Free_Hydrolysis->HPAEC Result_Total Total PRP Content HPAEC->Result_Total Result_Free Free PRP Content HPAEC->Result_Free Calculate Calculate % Free PRP Result_Total->Calculate Result_Free->Calculate

Caption: Workflow for determining total and free PRP content using HPAEC-PAD.

G cluster_2 Troubleshooting Logic for High Free Saccharide Start High % Free Saccharide Detected Check_Method Is the analytical method validated? Start->Check_Method Validate_Method Validate HPAEC-PAD method (standards, controls) Check_Method->Validate_Method No Check_Storage Review vaccine storage conditions & history Check_Method->Check_Storage Yes Root_Cause_Method Root Cause: Analytical Issue Validate_Method->Root_Cause_Method Investigate_Stability Perform accelerated stability studies Check_Storage->Investigate_Stability Abnormal Check_Purification Review post-conjugation purification process Check_Storage->Check_Purification Normal Root_Cause_Stability Root Cause: Product Instability Investigate_Stability->Root_Cause_Stability Optimize_Purification Optimize purification parameters Check_Purification->Optimize_Purification Inefficient Check_Purification->Root_Cause_Stability Efficient Root_Cause_Process Root Cause: Process Inefficiency Optimize_Purification->Root_Cause_Process

Caption: Logical workflow for troubleshooting high free saccharide results.

References

Technical Support Center: Mitigating Adverse Events in HibTITER Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HibTITER vaccine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound vaccine?

This compound is a conjugate vaccine designed to elicit a robust immune response against Haemophilus influenzae type b (Hib).[1][2] It consists of the Hib capsular polysaccharide (polyribosylribitol phosphate (B84403) or PRP) covalently linked to a carrier protein, which is a non-toxic variant of the diphtheria toxin (CRM197).[3] This conjugation converts the T-cell-independent immune response typical of polysaccharides into a T-cell-dependent response. This process involves the recruitment of T-helper cells, which aids in a more potent and long-lasting immunity, especially in infants whose immune systems are still developing.[2]

Q2: What are the common adverse events observed in this compound clinical trials?

Common adverse events are generally mild and transient. These include:

  • Injection site reactions such as pain, redness, swelling, and warmth.[3]

  • Systemic reactions like fever, drowsiness, irritability, crying, and loss of appetite.[3][4]

  • Gastrointestinal issues such as diarrhea and vomiting.[3][4]

Q3: What are the more serious, though less common, adverse events associated with this compound?

While rare, serious adverse events have been reported. These can include:

  • High fever.

  • Prolonged crying (lasting more than 4 hours).[3]

  • Seizures, which may be febrile in nature.[4]

  • Anaphylactic or allergic reactions, such as hives, difficulty breathing, or swelling of the face and throat.[3][4]

  • Hypotonic-hyporesponsive episodes (HHE), characterized by sudden paleness, limpness, and reduced responsiveness.

Q4: Can this compound be co-administered with other vaccines?

Yes, clinical trials have shown that this compound can be safely and effectively co-administered with other routine childhood vaccines, such as DTaP (diphtheria, tetanus, and acellular pertussis), IPV (inactivated poliovirus), and Hepatitis B vaccines, without significant impairment of the immune response to any of the antigens.[3][5][6] However, co-administration may influence the profile of adverse events, and it is crucial to monitor subjects for any combined effects.[7]

Troubleshooting Guides

Issue 1: Higher than expected incidence of local injection site reactions.

Possible Causes:

  • Improper injection technique: Intradermal or subcutaneous administration instead of intramuscular can increase local reactogenicity.

  • Vaccine formulation issues: Problems with the vaccine lot, such as aggregation of components or improper pH, could be a factor.

  • Subject-specific factors: Individual differences in sensitivity or pre-existing skin conditions.

Troubleshooting Steps:

  • Verify Administration Protocol: Ensure that all personnel are strictly following the protocol for intramuscular injection.

  • Inspect Vaccine Vials: Visually inspect vials from the implicated lot for any abnormalities like discoloration or precipitates before administration.

  • Review Lot-Specific Data: Check the manufacturer's data for the specific vaccine lot for any reported issues or deviations.

  • Isolate and Report: If a specific lot is suspected, quarantine it and report the findings to the manufacturer and relevant regulatory bodies.

  • Subject Evaluation: Clinically evaluate affected subjects to rule out other causes and provide appropriate symptomatic treatment.

Issue 2: Unexpected systemic adverse events, such as high fever or febrile seizures.

Possible Causes:

  • Underlying illness: The subject may have had an undiagnosed concurrent infection.

  • Individual predisposition: Some individuals may be genetically predisposed to a more robust inflammatory response.

  • Interaction with other medications or vaccines: Concomitant administration could potentiate systemic reactions.

Troubleshooting Steps:

  • Thorough Clinical Assessment: Perform a complete clinical evaluation of the affected subject to identify any underlying conditions.

  • Review Subject History: Carefully review the subject's medical history and any recently administered medications or vaccines.

  • Immune Response Profiling: If scientifically justified and ethically approved, collect blood samples to analyze for biomarkers of inflammation (e.g., cytokines, C-reactive protein) to understand the underlying immunological mechanism.

  • Data Stratification: Analyze the clinical trial data to identify any patterns or risk factors associated with the occurrence of these events (e.g., age, co-administered vaccines).

  • Protocol Review: Evaluate if the study protocol's inclusion/exclusion criteria need to be refined to screen out individuals at higher risk.

Data on Adverse Events

Table 1: Adverse Reactions in Infants (1-6 months) Following this compound Vaccination

Adverse ReactionPercentage of Vaccinations
Temperature > 38.3°C2.0%
Local Erythema, Warmth, or Swelling (≥ 2 cm)3.3%

Data from observations made on the day of vaccination and the following two days.[3]

Table 2: Side Effects of a Single this compound Vaccination in Infants (15-23 months)

ComplaintNumber of Children (out of 354)
Diarrhea9
Vomiting5
Prolonged Crying (> 4 hours)4
Rashes2

Similar results have been observed in post-marketing safety studies of a larger cohort.[3]

Experimental Protocols

Protocol 1: Quantification of Anti-PRP IgG Antibodies by ELISA

Objective: To measure the concentration of functional antibodies against the Hib polysaccharide component of the vaccine.

Methodology:

  • Plate Coating: Coat 96-well microtiter plates with Hib PRP antigen and incubate overnight at 4°C.

  • Washing: Wash plates with a phosphate-buffered saline (PBS)-Tween 20 solution to remove unbound antigen.

  • Blocking: Block non-specific binding sites with a solution of bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Sample Incubation: Add serial dilutions of subject serum samples and control sera to the wells and incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color change is observed.

  • Stopping Reaction: Stop the reaction by adding sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate anti-PRP IgG concentrations by comparing sample absorbance to a standard curve generated from reference sera with known antibody concentrations.

Protocol 2: Cytokine Profiling using Multiplex Immunoassay

Objective: To assess the pro-inflammatory and anti-inflammatory cytokine response following vaccination.

Methodology:

  • Sample Collection: Collect whole blood from subjects at baseline and at specified time points post-vaccination.

  • Serum/Plasma Separation: Process blood samples to obtain serum or plasma and store at -80°C until analysis.

  • Assay Preparation: Use a commercially available multiplex immunoassay kit (e.g., Luminex-based) for the simultaneous detection of multiple cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10).

  • Bead Coupling: Couple cytokine-specific antibodies to fluorescently-coded magnetic beads.

  • Sample Incubation: Incubate the antibody-coupled beads with subject samples, standards, and controls.

  • Detection Antibody Incubation: Add a biotinylated detection antibody cocktail.

  • Streptavidin-PE Incubation: Add streptavidin-phycoerythrin (PE) to bind to the biotinylated detection antibodies.

  • Data Acquisition: Acquire data on a multiplex assay system, which will differentiate the beads and quantify the PE signal for each cytokine.

  • Data Analysis: Use the assay software to generate a standard curve for each cytokine and calculate the concentration in the subject samples.

Visualizations

vaccine_mechanism This compound This compound Vaccine (PRP-CRM197 Conjugate) APC Antigen Presenting Cell (e.g., Macrophage) This compound->APC Phagocytosis TH_Cell T-Helper Cell APC->TH_Cell Antigen Presentation (MHC-II) B_Cell B-Cell TH_Cell->B_Cell Activation B_Cell->APC Antigen Presentation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B-Cell B_Cell->Memory_B_Cell Differentiation Antibodies Anti-PRP Antibodies Plasma_Cell->Antibodies Production

Caption: T-cell dependent immune response to the this compound conjugate vaccine.

adverse_event_troubleshooting Start Adverse Event Reported AssessSeverity Assess Severity (Mild, Moderate, Severe) Start->AssessSeverity Mild Mild Reaction (e.g., local redness) AssessSeverity->Mild Mild Severe Severe Reaction (e.g., anaphylaxis, seizure) AssessSeverity->Severe Severe SymptomaticTx Provide Symptomatic Treatment Mild->SymptomaticTx UrgentCare Immediate Medical Intervention Severe->UrgentCare InvestigateCause Investigate Root Cause SymptomaticTx->InvestigateCause UrgentCare->InvestigateCause ReviewProtocol Review Administration Protocol InvestigateCause->ReviewProtocol Process CheckLot Check Vaccine Lot InvestigateCause->CheckLot Product SubjectHistory Review Subject's Medical History InvestigateCause->SubjectHistory Subject Report Report to IRB/DSMB & Regulatory Authorities ReviewProtocol->Report CheckLot->Report SubjectHistory->Report ImplementCAPA Implement Corrective and Preventive Actions Report->ImplementCAPA End Resolution ImplementCAPA->End

References

Technical Support Center: Refining Assays for HibTITER-Induced Memory B-cell Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on assays to measure memory B-cell (Bmem) responses induced by the Haemophilus influenzae type b (Hib) conjugate vaccine, HibTITER.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the B-cell response to a conjugate vaccine like this compound versus a plain polysaccharide vaccine?

A1: Plain polysaccharide vaccines typically induce T-cell-independent (TI) immune responses. These responses can lead to the generation of short-lived plasma cells and some memory B-cells, but they are generally less robust and do not establish strong, long-lasting immunological memory.[1][2] In contrast, conjugate vaccines like this compound, which covalently link the Hib polyribosylribitol phosphate (B84403) (PRP) polysaccharide to a protein carrier (like a tetanus toxoid), induce a T-cell-dependent (TD) response. This process involves carrier protein-specific T-helper cells, which help activate PRP-specific B-cells.[3] This T-cell help is crucial for driving affinity maturation, isotype switching (e.g., to IgG), and the formation of a robust and long-lived memory B-cell pool.[1][3]

Q2: What is the expected frequency of Hib-specific memory B-cells in peripheral blood following a primary vaccination series and a booster?

A2: The frequency of antigen-specific memory B-cells is typically low, often constituting less than 0.1% of all B-cells in circulation.[4] Following a primary infant series with a Hib conjugate vaccine, detectable polysaccharide-specific memory B-cells may be present in less than 30% of children by 12 months of age.[1] However, a booster dose significantly increases both the frequency of circulating Hib-specific memory B-cells and the concentration of protective anti-PRP IgG antibodies.[1][5] The persistence of this memory is dependent on the time since the last vaccination and whether a booster was administered.[5]

Q3: Which are the primary assays used to measure Hib-specific memory B-cell responses?

A3: The two most common methods are the Enzyme-Linked Immunospot (ELISpot) assay and Flow Cytometry.

  • B-cell ELISpot: This is a highly sensitive functional assay that quantifies the frequency of antigen-specific antibody-secreting cells (ASCs).[6][7] For memory B-cell analysis, peripheral blood mononuclear cells (PBMCs) are first stimulated in vitro to induce differentiation of memory B-cells into ASCs.[8]

  • Flow Cytometry: This method identifies and quantifies antigen-specific memory B-cells based on their surface markers and their ability to bind to fluorescently labeled PRP antigen.[9] It allows for detailed phenotyping of the memory B-cell subsets (e.g., by isotype).[9][10]

Q4: Why is in vitro stimulation necessary for memory B-cell ELISpot assays?

A4: Quiescent memory B-cells circulate in the blood but do not actively secrete antibodies.[11] To detect them in an ELISpot assay, they must first be polyclonally activated to differentiate into antibody-secreting cells (ASCs).[7] This culture step means the assay provides a measure of the frequency of B-cells with the potential to respond, rather than a direct count of circulating memory B-cells.[1] Common stimulation cocktails include a combination of a Toll-like receptor (TLR) agonist (like R848 or CpG) and a cytokine (like IL-2 or IL-21).[12][13]

Troubleshooting Guides

B-Cell ELISpot Assay
ProblemPossible CausesRecommended Solutions
1. High Background 1. Inadequate washing of plates.[12][14] 2. Contamination of reagents or cell culture.[12] 3. Presence of human serum with interfering antibodies in the culture medium.[12][15] 4. Overdevelopment of the plate with substrate.[12][14] 5. Carryover of antibodies secreted during the pre-stimulation step.[12]1. Ensure thorough washing between each step, including the back of the membrane.[14] Increase the number of wash cycles.[14] 2. Use sterile reagents and aseptic technique. Filter antibodies if precipitates are suspected.[14][16] 3. Use pre-screened Fetal Bovine Serum (FBS) instead of human serum.[15] 4. Reduce the substrate incubation time and monitor spot development under a microscope.[14] 5. Wash cells thoroughly after the stimulation culture and before plating them in the ELISpot well.[12][16]
2. No Spots or Very Few Spots 1. Low viability of cells, especially after cryopreservation.[12] 2. Insufficient cell number plated per well.[14] 3. Ineffective stimulation of memory B-cells.[14] 4. Improper pre-wetting of the PVDF membrane with ethanol (B145695).[6][16] 5. Incorrect incubation times or temperatures.[12]1. Check cell viability before starting the assay; it should be >95%. Ensure the time from blood draw to PBMC isolation is minimal (<8 hours).[12] 2. Optimize cell concentration by plating a range of cell dilutions (e.g., 2x10^5 to 1x10^6 cells/well).[12][14] 3. Use a positive control stimulant (e.g., polyclonal activator) and optimize the concentration and duration of the specific stimulation cocktail (e.g., R848 + IL-2).[13][14] 4. Ensure the 35% ethanol solution is freshly prepared and applied for the recommended time (e.g., 1 min) until the membrane appears translucent.[6][16] 5. Ensure all reagents are at room temperature before use and that the CO2 incubator is functioning correctly (37°C, 5% CO2, 100% humidity).[12]
3. Confluent or Poorly Defined Spots 1. Too many cells plated in the well.[12] 2. Over-stimulation of cells.[14] 3. Cell incubation time in the ELISpot plate was too long.[12][14] 4. Plate was moved or agitated during cell incubation.[14][16]1. Reduce the number of cells per well.[12] 2. Reduce the concentration of the stimulant in the culture media.[14] 3. Optimize the incubation time; it should typically not exceed 24 hours.[14] 4. Ensure the incubator is stable and do not disturb the plates during the secretion phase.[16]
Flow Cytometry Assay
ProblemPossible CausesRecommended Solutions
1. Low/No Detection of Antigen-Specific B-cells 1. Very low frequency of target cells in the sample.[17] 2. Inefficient labeling with the fluorescent PRP-antigen probe. 3. Loss of signal from certain fluorophores due to fixation/permeabilization agents.[18] 4. Non-specific binding of the antigen probe to other cell types.[1]1. Increase the number of cells acquired. Consider an enrichment step for B-cells (e.g., magnetic bead selection) prior to staining.[19] 2. Titrate the antigen probe to find the optimal concentration. Ensure proper multimerization if using a biotin-streptavidin system.[20][21] 3. If performing intracellular staining, choose fluorophores that are resistant to solvents like methanol (B129727) (e.g., avoid PE, APC).[18] Alternatively, stain surface markers before fixation and permeabilization.[18] 4. Include an Fc receptor blocking step in the protocol.[9] Use a "dump" channel to exclude dead cells and non-B-cells (e.g., monocytes) that might bind the probe non-specifically.
2. Poor Resolution / High Background 1. Inadequate compensation between fluorophores. 2. Dead cells are included in the analysis, which can bind antibodies non-specifically. 3. Non-specific antibody binding to Fc receptors.1. Run single-stain compensation controls for every fluorophore in the panel and apply the correct compensation matrix. 2. Always include a viability dye (e.g., an amine-reactive dye) in the panel to exclude dead cells from the analysis.[9] 3. Include an Fc block reagent before adding antibodies.[9]

Quantitative Data Summary

The following tables summarize representative data on immune responses following Hib conjugate vaccination.

Table 1: Anti-PRP IgG Antibody Concentrations in Children 6-12 Years After a 3-Dose Infant Primary Series.[5]

GroupNGeometric Mean Concentration (μg/mL)Proportion with IgG ≥1.0 μg/mL
Received Toddler Booster1253.1179%
No Toddler Booster1250.7143%

Table 2: Representative Memory B-Cell Responses to Vaccination.

Vaccine TypeAntigenTime PointResponse MetricResultReference
Live Attenuated CholeraLPS & CtxBDay 180% Increase in IgG BmemSignificant increase (p < 0.004)[22]
Enhanced InfluenzaH3N2Day 21IgG+ Memory B-cellsSignificant increase vs. standard vaccine[23]
SARS-CoV-2 mRNASpike ProteinPost-2nd DoseSpecific Memory B-cellsContinued increase 2 months post-vaccine[20]

Experimental Protocols

Protocol 1: Memory B-Cell ELISpot Assay

This protocol is adapted for measuring Hib PRP-specific memory B-cells.

A. In Vitro Stimulation of Memory B-Cells (6 Days)

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Resuspend viable PBMCs in complete RPMI medium (containing 10% FBS, Pen/Strep, L-glutamine).

  • Plate cells at 1 x 10^6 cells/well in a 24-well plate.

  • Add stimulation cocktail: R848 (1 µg/mL) and recombinant human IL-2 (20 ng/mL).

  • Incubate for 6 days at 37°C, 5% CO2.

B. ELISpot Plate Preparation & Incubation (24 hours)

  • On Day 5 of stimulation, prepare the ELISpot plate. Pre-wet a PVDF membrane plate with 50 µL of 35% ethanol for 1 minute.[6]

  • Wash 4 times with 200 µL of sterile water.[6]

  • Coat wells with either:

    • Antigen-Specific Wells: Hib PRP antigen diluted in PBS (concentration to be optimized).

    • Total IgG Control Wells: Anti-human IgG antibody (15 µg/mL) in PBS.[6]

  • Seal the plate and incubate overnight at 4°C.

  • On Day 6, wash the plate 5 times with sterile PBS. Block wells with complete RPMI medium for at least 30 minutes at 37°C.

  • Harvest, wash, and count the stimulated PBMCs. Resuspend in fresh medium.

  • Remove blocking medium from the ELISpot plate and add 100 µL of the cell suspension (e.g., 2.5 x 10^5 cells/well).

  • Incubate for 18-24 hours at 37°C, 5% CO2.

C. Plate Development

  • Wash away cells with PBS/0.05% Tween-20.

  • Add biotinylated anti-human IgG detection antibody (1 µg/mL) and incubate for 2 hours at RT.

  • Wash plate. Add Streptavidin-Alkaline Phosphatase (ALP) (1:1000 dilution) and incubate for 1 hour at RT.[6]

  • Wash plate. Add BCIP/NBT substrate and monitor spot formation for 5-15 minutes.

  • Stop the reaction by washing thoroughly with tap water. Let the plate dry completely before counting spots on an ELISpot reader.

Protocol 2: Flow Cytometry for Hib-Specific Memory B-Cells

This protocol is adapted for identifying Hib PRP-specific memory B-cells from cryopreserved PBMCs.[9]

  • Thaw cryopreserved PBMCs quickly in a 37°C water bath. Wash with complete RPMI medium.

  • Resuspend cells in 100 µL of FACS buffer (PBS + 2% FBS).

  • Fc Receptor Block: Add Fc blocking reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[9]

  • Viability Staining: Add an amine-reactive viability dye (e.g., Live/Dead Aqua) and incubate for 20 minutes at RT, protected from light. Wash cells.

  • Antigen Staining: Add the fluorescently-labeled Hib PRP antigen probe. Incubate for 30 minutes at 4°C. Wash cells.

  • Surface Marker Staining: Add the antibody cocktail containing markers to identify total B-cells (CD19), memory B-cells (CD27), and exclude other cells. Isotype-specific antibodies (anti-IgG, -IgA, -IgM) can also be included. Incubate for 30 minutes at 4°C.

    • Example Panel: CD19, CD27, CD3 (dump), CD14 (dump), IgD, IgG, Viability Dye, PRP-Antigen Probe.

  • Wash cells twice with FACS buffer.

  • Fixation: Resuspend cells in 100 µL of 1-4% paraformaldehyde (PFA) and incubate for 15 minutes at RT.[9]

  • Wash cells and resuspend in FACS buffer for acquisition on a flow cytometer.

  • Analysis: Gate on singlets -> lymphocytes -> live cells -> CD3/CD14 negative -> CD19+ B-cells. Within the B-cell gate, identify memory B-cells (CD27+) and then quantify the percentage of PRP-antigen positive cells within that population.

Visualizations

Experimental Workflows & Logical Relationships

G Figure 1. General Workflow for Memory B-Cell Assays cluster_prep Sample Preparation cluster_elispot ELISpot Assay cluster_flow Flow Cytometry Assay start Blood Sample Collection pbmc PBMC Isolation (Density Gradient) start->pbmc stim In Vitro Stimulation (6 Days, R848+IL-2) pbmc->stim stain Stain Cells with Viability Dye, PRP-Probe, & Surface Antibodies pbmc->stain plate Plate Stimulated Cells on PRP-Coated Membrane stim->plate develop Incubate, Develop & Count Spots plate->develop acquire Acquire on Flow Cytometer stain->acquire analyze Data Analysis: Gate on Live, CD19+, CD27+, PRP+ Cells acquire->analyze G Figure 2. Troubleshooting: No/Few Spots in ELISpot problem Problem: No or Very Few Spots cause1 Cause: Poor Cell Health problem->cause1 cause2 Cause: Assay Setup Issue problem->cause2 cause3 Cause: Ineffective Stimulation problem->cause3 sol1 Solution: - Check viability post-thaw - Minimize time from draw to PBMC isolation cause1->sol1 sol2 Solution: - Confirm proper membrane pre-wetting - Optimize cell plating density - Check reagent/incubator function cause2->sol2 sol3 Solution: - Titrate stimulant concentrations - Include positive stimulation control - Confirm stimulation duration cause3->sol3 G Figure 3. T-Cell Dependent B-Cell Activation by a Conjugate Vaccine cluster_bcell Polysaccharide-Specific B-Cell cluster_tcell Carrier-Specific T-Helper Cell cluster_outcome B-Cell Fate bcr BCR binds PRP Polysaccharide internalize Vaccine is Internalized & Processed bcr->internalize present Carrier Peptide is Presented on MHC Class II internalize->present tcr TCR recognizes Peptide-MHCII Complex present->tcr Cognate Interaction cd40l CD40L Upregulation tcr->cd40l cd40l->present CD40-CD40L Co-stimulation cytokines Cytokine Release (IL-4, IL-21) cd40l->cytokines prolif Proliferation & Clonal Expansion cytokines->prolif diff Differentiation prolif->diff plasma Plasma Cells (Secrete Anti-PRP IgG) diff->plasma memory Memory B-Cells (Long-term Immunity) diff->memory

References

Validation & Comparative

A Comparative Analysis of HibTITER and PedvaxHIB Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative immunogenicity of two leading Haemophilus influenzae type b (Hib) conjugate vaccines, HibTITER and PedvaxHIB. This document provides a detailed comparison of their performance based on experimental data, outlines the methodologies used in key immunogenicity assays, and illustrates the underlying immunological pathways.

Comparative Immunogenicity Data

The immunogenicity of this compound (PRP-CRM197) and PedvaxHIB (PRP-OMPC) has been evaluated in numerous clinical trials. The primary measures of the immune response are the geometric mean concentration (GMC) or geometric mean titer (GMT) of anti-PRP (polyribosylribitol phosphate) antibodies and the percentage of subjects achieving a protective antibody concentration, typically defined as ≥0.15 µg/mL for short-term and ≥1.0 µg/mL for long-term protection.[1][2]

A key differentiator observed in comparative studies is the earlier and more robust immune response elicited by PedvaxHIB after a single dose in young infants.[3] However, after a primary series of vaccinations, both vaccines generally induce comparable and protective antibody levels.

StudyVaccineNSchedule (months)Post-Dose 1 GMC/GMT (µg/mL)% ≥ 1.0 µg/mL Post-Dose 1Post-Dose 2 GMC/GMT (µg/mL)% ≥ 1.0 µg/mL Post-Dose 2Post-Dose 3 GMC/GMT (µg/mL)% ≥ 1.0 µg/mL Post-Dose 3
Korean Infants Study[1]PedvaxHIB (PRP-OMP) 1202, 4, 6--7.7891.7%7.7891.7%
This compound (PRP-T) 1992, 4, 6--4.4678.9%15.0197.3%
US Multicenter TrialPedvaxHIB (PRP-OMP) -2, 4, 6Significantly higher than PRP-T/HbOC-Significantly higher than PRP-T/HbOC-Not significantly different88-97%
This compound (HbOC) -2, 4, 6----Not significantly different88-97%

Note: this compound is also known by its conjugate protein, CRM197 (HbOC), and in some studies, it is compared with PRP-T (tetanus toxoid conjugate), which has similar immunogenic properties after a primary series.

Experimental Protocols

The assessment of immunogenicity for Hib conjugate vaccines primarily relies on two key laboratory methods: the anti-PRP enzyme-linked immunosorbent assay (ELISA) and the serum bactericidal assay (SBA).

Anti-PRP Antibody ELISA

This assay quantifies the concentration of IgG antibodies specific to the PRP capsule of H. influenzae type b in serum samples.

Methodology:

  • Coating: 96-well polystyrene plates are coated with a PRP-human albumin conjugate (2 µg/mL) and incubated.[4]

  • Blocking: The plates are washed, and non-specific binding sites are blocked.

  • Sample Incubation: Diluted serum samples and controls are added to the wells and incubated for 2 hours.[4]

  • Secondary Antibody: A peroxidase-conjugated anti-human IgG antibody is added and incubated.

  • Detection: A substrate solution is added, and the colorimetric reaction is measured using a spectrophotometer.

  • Quantification: Antibody concentrations are determined by comparing the optical density of the samples to a standard reference serum with a known concentration of anti-PRP antibodies.[4] The cut-off for the assay is typically 0.15 µg/mL.[1]

Serum Bactericidal Assay (SBA)

The SBA measures the functional activity of vaccine-induced antibodies in promoting complement-mediated killing of H. influenzae type b.

Methodology:

  • Bacterial Preparation: H. influenzae type b (e.g., Eagan strain) is grown to the exponential phase.[5]

  • Serum Dilution: Test sera are serially diluted in a 96-well plate.

  • Incubation with Bacteria: A standardized suspension of Hib bacteria is added to the wells containing the diluted sera and incubated.[5]

  • Complement Addition: A source of complement, typically baby rabbit serum, is added to the mixture.[5]

  • Incubation: The plates are incubated at 37°C to allow for complement-mediated bacteriolysis.[5]

  • Plating and Colony Counting: Aliquots from each well are plated on appropriate agar (B569324) (e.g., chocolate agar), and the number of surviving bacterial colonies is counted after overnight incubation.[5]

  • Titer Determination: The SBA titer is defined as the reciprocal of the serum dilution that results in a 50% or greater reduction in bacterial colonies compared to control wells without antibody.[6]

Visualizing the Experimental Workflow and Immunological Pathways

To better understand the processes involved in comparing this compound and PedvaxHIB and their mechanism of action, the following diagrams have been generated.

G cluster_enrollment Phase 1: Subject Enrollment & Vaccination cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Immunogenicity Analysis cluster_comparison Phase 4: Comparative Evaluation infants Healthy Infants (2 months old) randomization Randomization infants->randomization groupA Group A: this compound (PRP-CRM) randomization->groupA groupB Group B: PedvaxHIB (PRP-OMP) randomization->groupB vaccination Vaccination Schedule (e.g., 2, 4, 6 months) groupA->vaccination groupB->vaccination blood_draw1 Blood Draw 1 (Pre-vaccination) blood_draw2 Blood Draw 2 (Post-dose 1) vaccination->blood_draw2 blood_draw3 Blood Draw 3 (Post-dose 2) blood_draw2->blood_draw3 blood_draw4 Blood Draw 4 (Post-dose 3) blood_draw3->blood_draw4 serum_sep Serum Separation blood_draw4->serum_sep elisa Anti-PRP ELISA serum_sep->elisa sba Serum Bactericidal Assay (SBA) serum_sep->sba data_analysis Data Analysis (GMC/GMT, Seroprotection Rates) elisa->data_analysis sba->data_analysis comparison Comparison of Immunogenicity Profiles data_analysis->comparison

Caption: Experimental workflow for a comparative immunogenicity trial of this compound and PedvaxHIB.

G cluster_vaccine Vaccine Components cluster_immune_cells Immune Cell Interaction cluster_response Immune Response vaccine Hib Conjugate Vaccine (PRP + Carrier Protein) apc Antigen Presenting Cell (APC) (e.g., B-cell, Dendritic Cell) vaccine->apc 1. Uptake & Processing t_helper T-Helper Cell (CD4+) apc->t_helper 2. Antigen Presentation (MHC-II) b_cell B-Cell t_helper->b_cell 4. T-Cell Help (Cytokines) b_cell->t_helper 3. B-Cell Activation plasma_cell Plasma Cell b_cell->plasma_cell 5. Differentiation memory_b_cell Memory B-Cell b_cell->memory_b_cell antibodies Anti-PRP IgG Antibodies plasma_cell->antibodies 6. Antibody Production protection Protection against Hib Disease (Opsonization, Complement Activation) antibodies->protection 7. Effector Function

Caption: T-cell dependent immune response to Hib conjugate vaccines.

Conclusion

Both this compound and PedvaxHIB are highly immunogenic and effective vaccines for the prevention of Haemophilus influenzae type b disease.[7] The primary difference lies in the kinetics of the early immune response, with PedvaxHIB demonstrating a more rapid induction of protective antibodies after the first dose in infants.[1][3] This can be a crucial advantage in populations at high risk for early-onset Hib disease. However, following the completion of a primary vaccination series, both vaccines elicit robust and comparable levels of protective antibodies. The choice between these vaccines may depend on the specific immunization schedule and the epidemiological context of the target population.

References

A Comparative Analysis of Carrier Proteins in Haemophilus influenzae type b (Hib) Conjugate Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different carrier proteins used in Haemophilus influenzae type b (Hib) conjugate vaccines, supported by experimental data. The selection of an appropriate carrier protein is a critical decision in vaccine development, profoundly influencing the immunogenicity, efficacy, and overall success of a conjugate vaccine. This document aims to facilitate this decision-making process by presenting a comprehensive analysis of commonly used carrier proteins.

Introduction to Hib Conjugate Vaccines

Haemophilus influenzae type b (Hib) was a leading cause of bacterial meningitis and other serious invasive diseases in young children before the advent of effective vaccines.[1] The capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), is a major virulence factor and the primary target for protective antibodies. However, PRP, like other polysaccharides, is a T-cell-independent antigen and is poorly immunogenic in infants, the population most at risk.[2][3]

The groundbreaking development of conjugate vaccines overcame this challenge by covalently linking the PRP polysaccharide to a carrier protein.[2][4] This conjugation converts the immune response to a T-cell-dependent one, leading to a more robust and long-lasting immunity, including the induction of immunological memory, even in infants.[2][4][5] Several carrier proteins have been successfully used in licensed Hib vaccines, each with distinct characteristics and immunological profiles.[5][6][7] The most common carrier proteins include Tetanus Toxoid (TT), Diphtheria Toxoid (DT), CRM197 (a non-toxic mutant of diphtheria toxin), and the Outer Membrane Protein Complex of Neisseria meningitidis (OMPC).[5][8]

Mechanism of Action: T-Cell Dependent Immune Response

The efficacy of conjugate vaccines hinges on their ability to engage T-cells in the immune response. The process, illustrated below, ensures the generation of high-affinity antibodies and long-term memory B-cells.

T_Cell_Dependent_Immune_Response cluster_B_Cell B-Cell cluster_T_Cell T-Helper Cell cluster_Response Immune Response BCR B-Cell Receptor (recognizes PRP) Internalization Internalization & Processing BCR->Internalization MHCII MHC-II Presentation (of carrier peptide) Internalization->MHCII TCR T-Cell Receptor (recognizes peptide) MHCII->TCR Presents to Activation T-Cell Activation TCR->Activation B_Cell_Activation B-Cell Activation & Proliferation Activation->B_Cell_Activation Stimulates Differentiation Differentiation B_Cell_Activation->Differentiation Plasma_Cell Plasma Cell Differentiation->Plasma_Cell Memory_B_Cell Memory B-Cell Differentiation->Memory_B_Cell Antibody Anti-PRP Antibodies Plasma_Cell->Antibody Produces Conjugate Hib Conjugate Vaccine (PRP-Protein) Conjugate->BCR Binds

Figure 1: T-Cell Dependent Immune Response to Hib Conjugate Vaccines.

Comparative Performance of Carrier Proteins

The choice of carrier protein can influence the magnitude and quality of the anti-PRP antibody response. While all licensed Hib conjugate vaccines have demonstrated good safety and immunogenicity profiles, some studies suggest differences in their performance.[6][7]

Immunogenicity Data

The following table summarizes key immunogenicity data for different Hib conjugate vaccines. The primary measure of immunogenicity is the concentration of anti-PRP IgG antibodies, with protective thresholds generally accepted as ≥0.15 µg/mL for short-term and ≥1.0 µg/mL for long-term protection.[1][9]

Carrier ProteinVaccine (Example)Anti-PRP IgG Titer (Geometric Mean, µg/mL) after Primary SeriesPercentage of Infants with Anti-PRP IgG ≥1.0 µg/mLReference
Tetanus Toxoid (TT) PRP-T1.2 - 5.075 - 95%[2]
Diphtheria Toxoid (DT) PRP-D0.8 - 2.560 - 85%[10]
CRM197 HbOC (PRP-CRM)2.0 - 7.085 - 98%[2][5]
OMPC PRP-OMP1.5 - 6.080 - 97%[2][5]

Note: The values presented are indicative and can vary based on the specific vaccine formulation, vaccination schedule, and study population.

Physicochemical Properties

The physicochemical characteristics of the conjugate vaccine, such as molecular size and the saccharide-to-protein ratio, are critical for its stability and immunogenicity.[11][12]

Carrier ProteinLinkage ChemistryPolysaccharide SizeSaccharide:Protein Ratio (w/w)Reference
Tetanus Toxoid (TT) 6-carbon spacerLargeVaries[2]
Diphtheria Toxoid (DT) 6-carbon spacerMediumVaries[2]
CRM197 DirectSmallVaries[2]
OMPC ThioetherMediumVaries[2]

Experimental Protocols for Vaccine Evaluation

A robust evaluation of Hib conjugate vaccines relies on a set of standardized immunological and physicochemical assays.

Experimental Workflow for Hib Vaccine Analysis

The following diagram outlines a typical workflow for the characterization and immunogenicity testing of a Hib conjugate vaccine.

Experimental_Workflow cluster_Characterization Physicochemical Characterization cluster_Immunogenicity Immunogenicity & Functional Assays HPSEC HPSEC (Molecular Size) Ratio Saccharide & Protein Quantification (Ratio Determination) Stability Stability Studies Immunization Animal Immunization (e.g., mice, rabbits) ELISA Anti-PRP IgG ELISA Immunization->ELISA Serum Samples SBA Serum Bactericidal Assay (SBA) ELISA->SBA Correlate with OPA Opsonophagocytic Assay (OPA) ELISA->OPA Correlate with Vaccine Hib Conjugate Vaccine Candidate Vaccine->HPSEC Vaccine->Ratio Vaccine->Stability Vaccine->Immunization

Figure 2: General Experimental Workflow for Hib Vaccine Analysis.
Key Experimental Methodologies

1. Anti-PRP IgG Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of IgG antibodies specific to the Hib PRP capsule in the serum of vaccinated subjects.[1][13]

  • Principle: PRP antigen is coated onto microplate wells. Serum samples are added, and anti-PRP IgG antibodies bind to the antigen. A secondary antibody conjugated to an enzyme (e.g., HRP) that is specific for the primary antibody's species and isotype is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., color change), the intensity of which is proportional to the amount of anti-PRP IgG.[14]

  • Protocol Outline:

    • Coat 96-well microplates with PRP-human serum albumin (HSA) conjugate and incubate.

    • Wash plates and block non-specific binding sites.

    • Add diluted serum samples and reference standards to the wells and incubate.

    • Wash plates to remove unbound antibodies.

    • Add enzyme-conjugated anti-human IgG secondary antibody and incubate.

    • Wash plates.

    • Add substrate solution (e.g., TMB) and incubate to allow color development.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate anti-PRP IgG concentrations by comparing sample absorbance to the standard curve.[13][14]

2. Serum Bactericidal Assay (SBA)

The SBA measures the functional ability of vaccine-induced antibodies to kill Hib bacteria in the presence of complement.[1][15]

  • Principle: Serum containing anti-PRP antibodies is mixed with a known number of live Hib bacteria and a source of complement (typically baby rabbit serum). If functional antibodies are present, they will bind to the bacterial capsule, activate the complement cascade, and lead to bacterial lysis and death. The bactericidal activity is determined by comparing the number of surviving bacteria in the test sample to a control without antibodies.[15][16]

  • Protocol Outline:

    • Heat-inactivate test sera to destroy endogenous complement.

    • Prepare serial dilutions of the heat-inactivated sera in a 96-well plate.

    • Add a standardized suspension of Hib bacteria to each well.

    • Add an external source of complement (e.g., baby rabbit complement).

    • Incubate the mixture to allow for bactericidal activity.

    • Plate an aliquot from each well onto an appropriate agar (B569324) medium.

    • Incubate the plates overnight and count the number of surviving bacterial colonies (Colony Forming Units - CFU).

    • The SBA titer is reported as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in CFU compared to the control.[15][16][17]

3. Opsonophagocytic Assay (OPA)

The OPA assesses the ability of vaccine-induced antibodies to promote the uptake and killing of Hib bacteria by phagocytic cells.[3][18]

  • Principle: Serum, Hib bacteria, a complement source, and phagocytic cells (e.g., neutrophils or a differentiated cell line) are incubated together. Antibodies and complement components opsonize the bacteria (coat their surface), which facilitates their recognition and engulfment by the phagocytes. The opsonophagocytic activity is measured by the reduction in the number of viable bacteria.[3][19]

  • Protocol Outline:

    • Prepare serial dilutions of heat-inactivated test sera.

    • Mix the diluted sera with a standardized suspension of Hib bacteria and a complement source.

    • Add phagocytic cells (e.g., differentiated HL-60 cells) to the mixture.

    • Incubate the mixture with shaking to allow for phagocytosis.

    • Lyse the phagocytic cells to release any ingested bacteria.

    • Plate serial dilutions of the lysate onto agar plates.

    • Incubate the plates and count the surviving CFU.

    • The OPA titer is the reciprocal of the serum dilution that results in a 50% or greater killing of bacteria compared to controls.

Conclusion

The development of Hib conjugate vaccines represents a major triumph in public health. The choice of carrier protein is a multifaceted decision that impacts the immunogenicity and overall effectiveness of the vaccine. While TT, DT, CRM197, and OMPC have all been successfully implemented in licensed vaccines, subtle differences in their ability to induce protective anti-PRP antibody responses exist. A thorough understanding of the comparative data, coupled with rigorous in-house evaluation using standardized assays such as ELISA, SBA, and OPA, is essential for the development of new and improved Hib conjugate vaccines. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and developers in this field.

References

A Comparative Analysis of Long-Term Efficacy: HibTITER® vs. Other Haemophilus influenzae type b Conjugate Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the long-term efficacy of various Haemophilus influenzae type b (Hib) conjugate vaccines, with a particular focus on HibTITER® (PRP-CRM197). The following sections present quantitative data from comparative studies, detailed experimental protocols for key immunological assays, and visualizations of the underlying immunological mechanisms.

Comparative Immunogenicity and Efficacy

The long-term protection afforded by Hib conjugate vaccines is primarily attributed to the induction of a robust and persistent antibody response to the polyribosylribitol phosphate (B84403) (PRP) capsular polysaccharide of the bacterium.[1][2] Conjugation of the T-independent PRP antigen to a carrier protein converts the immune response to a T-cell dependent one, leading to immunological memory.[1][2][3] Different Hib conjugate vaccines utilize various carrier proteins, which can influence their immunogenicity and long-term efficacy. The most extensively studied Hib conjugate vaccines include:

  • This compound® (PRP-CRM197): Utilizes a non-toxic mutant diphtheria toxin, CRM197, as the carrier protein.[1][4]

  • PRP-T: Employs tetanus toxoid as the carrier protein.[1][4]

  • PRP-OMP: Uses an outer membrane protein complex from Neisseria meningitidis as the carrier.[1][4]

  • PRP-D: Uses diphtheria toxoid as the carrier protein.[1]

Antibody Persistence and Long-Term Protection

A critical measure of long-term efficacy is the persistence of protective antibody concentrations. An anti-PRP antibody level of ≥0.15 µg/mL is considered indicative of short-term protection, while a concentration of ≥1.0 µg/mL is associated with long-term protection.[1][4]

Table 1: Comparative Immunogenicity of Hib Conjugate Vaccines in Infants (Post-Primary Series)

Vaccine TypePercentage of Infants with Anti-PRP Antibody Titer ≥1.0 µg/mLStudy Reference
PRP-CRM197 (this compound®) 99.3%[5]
PRP-T 95.6% - 97.3%[4][5]
PRP-OMP 91.7%[4]

Note: The data presented are from different studies and direct comparison should be made with caution due to potential variations in study design and patient populations.

Studies have shown that after a primary series of vaccinations, both PRP-CRM197 and PRP-T elicit high rates of long-term seroprotection.[4][5] One comparative study in Japanese children found that the long-term seroprotection rate (anti-PRP antibody titers ≥1.0 µg/mL) was 99.3% in the PRP-CRM197 group and 95.6% in the PRP-T group, demonstrating the non-inferiority of PRP-CRM197 to PRP-T.[5] Furthermore, the geometric mean titer (GMT) for anti-PRP antibody was higher in the PRP-CRM197 group (18.00 µg/mL) compared to the PRP-T group (8.67 µg/mL) four weeks after the primary series.[5]

Another study in Korean infants showed that after two doses, 91.7% of infants vaccinated with PRP-OMP achieved an antibody level of ≥1.0 µg/mL, compared to 78.9% for PRP-T.[4] However, one month after the completion of the primary three-dose course, the rate was significantly higher in the PRP-T group (97.3%) compared to the PRP-OMP group (91.7%).[4]

Long-term follow-up studies have demonstrated that anti-PRP antibody levels can wane over time. However, the presence of immunological memory ensures a rapid anamnestic response upon subsequent exposure to the antigen. A study on children 6 to 12 years after infant priming with a Hib conjugate vaccine showed that those who had received a booster dose had significantly higher anti-PRP IgG concentrations.[6]

Clinical Efficacy

Clinical trials have consistently demonstrated the high efficacy of Hib conjugate vaccines in preventing invasive Hib disease. A meta-analysis of randomized controlled trials reported the pooled vaccine efficacy against confirmed invasive Hib disease to be 93% after three doses and 92% after two doses.[7][8]

Table 2: Dose-Specific Efficacy of Hib Conjugate Vaccines Against Invasive Hib Disease

Number of DosesPooled Vaccine Efficacy (95% CI)
Three Doses 93% (83% - 97%)
Two Doses 92% (69% - 98%)
One Dose 59% (-20% - 86%)

Source: Griffiths et al., 2012.[7][8]

Experimental Protocols

Accurate assessment of vaccine immunogenicity relies on standardized and validated laboratory methods. The two primary assays used to measure the antibody response to Hib vaccines are the Enzyme-Linked Immunosorbent Assay (ELISA) for anti-PRP antibody concentration and the Serum Bactericidal Assay (SBA) for functional antibody activity.

Anti-PRP Antibody ELISA Protocol

This protocol outlines a standard method for quantifying anti-PRP IgG antibodies in serum samples.

Materials:

  • 96-well polystyrene plates (e.g., Nunc Polysorb)

  • PRP conjugated to human serum albumin (HSA)

  • Phosphate-buffered saline (PBS)

  • Serum samples and control sera

  • Anti-human IgG conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stopping solution (e.g., 2N H₂SO₄)

  • ELISA plate reader

Procedure:

  • Coating: Coat 96-well plates with PRP-HSA at a concentration of 2 µg/mL in PBS and incubate at 37°C for 90 minutes. Store at 4°C until use.[9]

  • Sample Addition: Dilute serum samples and controls and add them to the coated plates. Incubate for 2 hours.[9]

  • Washing: Wash the plates to remove unbound antibodies.

  • Conjugate Addition: Add anti-human IgG-HRP conjugate and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate to allow for color development.

  • Stopping Reaction: Add stopping solution to terminate the reaction.

  • Reading: Measure the absorbance at 450 nm using an ELISA plate reader.

  • Quantification: Calculate the anti-PRP IgG concentration in the samples by comparing their absorbance to that of a standard curve generated using a reference serum with a known antibody concentration.

Serum Bactericidal Assay (SBA) Protocol

The SBA measures the functional ability of vaccine-induced antibodies to kill H. influenzae type b in the presence of complement.

Materials:

  • H. influenzae type b strain (e.g., Eagan)

  • Brain Heart Infusion (BHI) broth with supplements

  • Baby rabbit complement

  • Hanks' balanced salt solution (HBSS)

  • Serum samples

  • Chocolate agar (B569324) plates

  • Microtiter plates

Procedure:

  • Bacterial Preparation: Culture H. influenzae type b to the mid-log phase in BHI broth.[10]

  • Serum Dilution: Serially dilute heat-inactivated serum samples in a microtiter plate.

  • Bacterial Addition: Add a standardized suspension of H. influenzae type b to each well.

  • Incubation: Incubate the plate to allow antibodies to bind to the bacteria.

  • Complement Addition: Add a source of active complement (e.g., baby rabbit serum) to each well.[11][12]

  • Incubation: Incubate the plate at 37°C to allow for complement-mediated killing.[11][12]

  • Plating: Plate an aliquot from each well onto chocolate agar plates.

  • Incubation: Incubate the agar plates overnight.

  • Colony Counting: Count the number of surviving bacterial colonies.

  • Titer Determination: The SBA titer is the reciprocal of the highest serum dilution that results in a ≥50% reduction in bacterial colonies compared to the control wells without serum.[13]

Visualizing the Mechanism of Action

The enhanced immunogenicity of conjugate vaccines stems from the recruitment of T-cell help. The following diagrams illustrate the experimental workflow for assessing vaccine immunogenicity and the underlying signaling pathway.

Experimental_Workflow cluster_vaccination Vaccination Phase cluster_sampling Sample Collection cluster_analysis Immunogenicity Analysis Subject Healthy Infant Cohort Vaccination Vaccination (Primary Series +/- Booster) Subject->Vaccination Vaccine Hib Conjugate Vaccine (e.g., this compound®) Vaccine->Vaccination Blood_Draw Blood Sample Collection (Post-Vaccination) Vaccination->Blood_Draw Serum_Separation Serum Separation Blood_Draw->Serum_Separation ELISA Anti-PRP Antibody ELISA (Quantification) Serum_Separation->ELISA SBA Serum Bactericidal Assay (Functional Activity) Serum_Separation->SBA Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis SBA->Data_Analysis

Caption: Experimental workflow for assessing Hib conjugate vaccine immunogenicity.

T_Cell_Dependent_Response cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T Cell Activation & B Cell Help cluster_b_cell_response B Cell Differentiation & Antibody Production Vaccine Hib Conjugate Vaccine (PRP-Carrier Protein) B_Cell B Cell Vaccine->B_Cell BCR binding APC Antigen Presenting Cell (e.g., Macrophage) Vaccine->APC B_Cell_Internalization Internalization & Processing of Carrier Protein B_Cell->B_Cell_Internalization Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Memory_B_Cell Memory B Cell B_Cell->Memory_B_Cell MHC_II Peptide Presentation (MHC Class II) APC->MHC_II B_Cell_Internalization->MHC_II T_Helper CD4+ T Helper Cell MHC_II->T_Helper TCR binding T_Helper->B_Cell CD40L-CD40 Interaction & Cytokine Release (IL-4, IL-5) Antibodies Anti-PRP Antibodies (IgG) Plasma_Cell->Antibodies Protection Protection against Hib Disease Antibodies->Protection Opsonization & Complement Activation

Caption: T-cell dependent immune response to Hib conjugate vaccines.

References

A Head-to-Head Clinical Comparison of HibTITER and ActHIB for Haemophilus influenzae Type b Immunization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of two seminal Haemophilus influenzae type b (Hib) conjugate vaccines: HibTITER (PRP-CRM197) and ActHIB (PRP-T). While this compound is no longer in production, this historical head-to-head analysis offers valuable insights into the immunogenicity and safety profiles that have shaped the landscape of pediatric conjugate vaccines. The data presented is compiled from key clinical trials to support research and development in vaccinology.

Comparative Analysis of Vaccine Composition

Both this compound and ActHIB are conjugate vaccines designed to elicit a robust, T-cell dependent immune response against the polyribosylribitol phosphate (B84403) (PRP) capsule of H. influenzae type b, a primary cause of bacterial meningitis and other invasive diseases in young children. The key distinction lies in the carrier protein conjugated to the PRP polysaccharide.

FeatureThis compoundActHIB
Polysaccharide Antigen Polyribosylribitol Phosphate (PRP)Polyribosylribitol Phosphate (PRP)
Carrier Protein CRM197 (a non-toxic mutant of diphtheria toxin)Tetanus Toxoid
Conjugation Method Covalent bondingCovalent bonding
Mechanism of Action Induces a T-cell dependent immune responseInduces a T-cell dependent immune response

Immunogenicity: A Quantitative Comparison

The immunogenicity of Hib vaccines is primarily assessed by measuring the serum concentration of anti-PRP antibodies. An antibody concentration of ≥0.15 µg/mL is considered indicative of short-term protection, while ≥1.0 µg/mL is correlated with long-term protection.

The following table summarizes immunogenicity data from separate clinical studies. It is important to note that these trials were not conducted as a single head-to-head study, and thus, direct comparisons should be made with consideration for potential variations in study populations and methodologies.

Immunogenicity EndpointThis compound (PRP-CRM197)ActHIB (PRP-T)
Subjects Achieving Anti-PRP Titer ≥0.15 µg/mL 100% (after 3 doses)[1]100% (after 2 or 3 doses)[2]
Subjects Achieving Anti-PRP Titer ≥1.0 µg/mL 91% (after 3 doses)[1]78.9% (after 2 doses), 97.3% (after 3 doses)[2]
Geometric Mean Titer (GMT) of Anti-PRP (µg/mL) Not uniformly reported9.03 (after 3 doses)[2]
Serum Bactericidal Activity (SBA) Higher levels of SBA induced compared to PRP-T after a primary series[3]Statistically significant correlation with anti-PRP titers[3]

Safety and Reactogenicity Profile

Both this compound and ActHIB have demonstrated a favorable safety profile in clinical trials, with most adverse events being mild and transient.

Adverse Event CategoryThis compoundActHIB
Local Reactions Redness, swelling, and tenderness at the injection site.[1]Redness, swelling, and tenderness at the injection site.[4]
Systemic Reactions Fever and irritability.[1]Fever and irritability.[4]
Serious Adverse Events No significant increase in serious adverse events compared to DTP vaccine alone.[1]Severe allergic reactions are rare.[4] A study of Hib vaccines in the Vaccine Adverse Event Reporting System (VAERS) did not identify any new or unexpected safety concerns.[5]

Experimental Protocols

Measurement of Anti-PRP Antibody Concentrations (ELISA)

The quantification of serum anti-PRP IgG antibodies is a critical measure of Hib vaccine immunogenicity. The following outlines a typical Enzyme-Linked Immunosorbent Assay (ELISA) protocol used in clinical trials.

ELISA_Workflow cluster_coating Plate Coating cluster_assay Assay Procedure p1 Coat 96-well plates with PRP-human albumin conjugate p2 Incubate and store plates p1->p2 Overnight at 4°C p3 Add diluted serum samples and controls to wells p2->p3 p4 Incubate to allow antibody binding p3->p4 2 hours at 37°C p5 Wash to remove unbound components p4->p5 p6 Add enzyme-conjugated anti-human IgG p5->p6 p7 Incubate for secondary antibody binding p6->p7 1-2 hours at 37°C p8 Wash to remove unbound conjugate p7->p8 p9 Add chromogenic substrate (TMB) p8->p9 p10 Incubate for color development p9->p10 ~15-30 minutes p11 Stop reaction with acid p10->p11 p12 Read absorbance at 450 nm p11->p12

ELISA workflow for anti-PRP antibody detection.

Signaling Pathways in Conjugate Vaccine Immunity

The enhanced immunogenicity of conjugate vaccines like this compound and ActHIB stems from their ability to recruit T-cell help for B-cell activation. This T-cell dependent pathway leads to a more robust and long-lasting immune response compared to polysaccharide antigens alone.

T-Cell Dependent B-Cell Activation

The conjugate vaccine is internalized by B-cells that recognize the PRP polysaccharide. The B-cell then processes the carrier protein and presents its peptides on MHC class II molecules to helper T-cells. This interaction, along with co-stimulatory signals, activates the B-cell to differentiate into plasma cells and memory B-cells, leading to high-affinity anti-PRP antibody production and immunological memory.

T_Cell_Dependent_Activation cluster_b_cell B-Cell cluster_t_cell Helper T-Cell cluster_activation B-Cell Activation & Differentiation bcr BCR endosome Endosome bcr->endosome Internalization conjugate PRP-Protein Conjugate conjugate->bcr Binding peptide Carrier Peptide endosome->peptide Processing mhc_ii MHC-II tcr TCR mhc_ii->tcr Presentation peptide->mhc_ii Loading cd40l CD40L tcr->cd40l Activation cd4 CD4 plasma_cell Plasma Cell cd40l->plasma_cell Stimulation memory_b_cell Memory B-Cell cd40l->memory_b_cell Stimulation antibodies Anti-PRP Antibodies plasma_cell->antibodies Production

T-cell dependent B-cell activation by conjugate vaccines.

Conclusion

Both this compound and ActHIB have been instrumental in the near-elimination of invasive H. influenzae type b disease in immunized populations. Their success is rooted in the conjugate vaccine design, which effectively converts a T-cell independent polysaccharide antigen into a T-cell dependent one. While differing in their protein carriers, both vaccines have demonstrated high immunogenicity and a consistent safety profile. The data indicates that both vaccines are highly effective in inducing protective antibody levels in infants. This comparative analysis underscores the robustness of conjugate vaccine technology and provides a valuable reference for the ongoing development of new and improved vaccines against encapsulated bacteria.

References

A Comparative Guide to the Safety Profiles of Haemophilus influenzae type b (Hib) Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of various Haemophilus influenzae type b (Hib) vaccines, including both monovalent and combination formulations. The information is compiled from clinical trial data and post-marketing surveillance to support research and development in vaccinology. All quantitative data is summarized in tables for direct comparison, and detailed methodologies of key cited experiments are provided.

Overview of Hib Vaccine Safety

Hib vaccines are considered safe and effective in preventing diseases caused by Haemophilus influenzae type b.[1] Pre-licensure clinical studies for the three primary monovalent Hib vaccines available in the United States—ActHIB®, Hiberix®, and PedvaxHIB®—indicated that adverse reactions are typically mild and resolve within 12 to 24 hours.[2] Similarly, the rates of adverse reactions for combination vaccines containing a Hib component are comparable to those observed when the individual vaccine components are administered separately.[2] Post-marketing surveillance, including reviews of the Vaccine Adverse Event Reporting System (VAERS), has not identified any new or unexpected safety concerns, reaffirming the favorable safety profile of Hib vaccines.[1][2]

Common side effects are generally mild and transient, including redness, warmth, or swelling at the injection site, fever, and irritability.[1] Serious adverse events, such as severe allergic reactions, are rare.[1]

Quantitative Comparison of Adverse Events

The following tables summarize the incidence of solicited adverse events from comparative clinical trials for both monovalent and combination Hib vaccines.

Monovalent Hib Vaccines: ActHIB® vs. Hiberix®

Data from a clinical trial comparing Hiberix® to the licensed ActHIB® vaccine showed comparable safety profiles. Serious Adverse Events (SAEs) were reported in 3.6% of subjects in the Hiberix group and 4.6% in the ActHIB group.[3] The most frequently reported solicited local adverse event for Hiberix was injection site pain, while irritability was the most common systemic adverse event.[3]

Adverse EventActHIB® (%)Hiberix® (%)
Systemic Reactions
Irritability13 - 2767 - 70
Sleepiness13 - 3649 - 60
Decreased Appetite6 - 1328 - 29
FeverNot Specified14 - 19
Local Reactions
Tenderness, Swelling, HardeningUp to 20Up to 49 (Pain, Redness, Swelling)

Data compiled from GoodRx, 2023.[4]

Combination Hib Vaccines: Vaxelis™ vs. Pentacel® + Recombivax HB®

The safety of the hexavalent vaccine Vaxelis™ (DTaP-IPV-HepB-Hib) was compared to a control group receiving the pentavalent vaccine Pentacel® (DTaP-IPV/Hib) and a separate Hepatitis B vaccine (Recombivax HB®). The following table presents the percentage of subjects reporting solicited adverse reactions within five days of any dose.

Adverse EventVaxelis™ (%)Pentacel® + Recombivax HB® (%)
Systemic Reactions
Irritability≥ 55Not Specified
Crying≥ 45Not Specified
Somnolence≥ 40Not Specified
Decreased Appetite≥ 23Not Specified
Fever≥ 14Not Specified
Vomiting≥ 9Not Specified
Local Reactions
Injection Site Pain≥ 44Not Specified
Injection Site Erythema≥ 25Not Specified
Injection Site Swelling≥ 18Not Specified

Data from Vaxelis® professional resources.[5]

Experimental Methodologies

The assessment of vaccine safety is a comprehensive process that begins with preclinical studies and continues through extensive post-marketing surveillance.

Clinical Trial Design and Safety Assessment

Clinical trials for vaccines are conducted in multiple phases to rigorously evaluate safety and immunogenicity.[6]

  • Phase I: These initial trials involve a small number of healthy volunteers (typically 20-100) to assess the basic safety, toxicity, and immune response of the vaccine.[6]

  • Phase II: Involving a larger group (50-1,000 subjects), these trials continue to evaluate safety and immunogenicity, often including a control group that receives a placebo or another licensed vaccine.[6]

  • Phase III: These are large-scale trials (1,000-50,000+ subjects) designed with greater statistical power to confirm efficacy and detect less common adverse events.[6] Safety monitoring in these trials is crucial for licensure.

  • Phase IV (Post-Marketing): These studies are conducted after a vaccine is licensed and are essential for detecting rare or long-term adverse events that may not be apparent in pre-licensure trials.[6]

Methodology for a Comparative Safety Study (Example: Hiberix® vs. ActHIB®)

A representative methodology for comparing the safety of two Hib vaccines, as seen in the clinical trial for Hiberix®, involves a randomized, controlled, and observer-blinded study design.

  • Subject Enrollment: Healthy infants of a specified age range (e.g., 6 weeks to 14 months) are enrolled after obtaining informed consent from parents or guardians.[3]

  • Randomization and Blinding: Subjects are randomly assigned to receive either the investigational vaccine (Hiberix®) or the licensed control vaccine (ActHIB®). In a single-blind study, the study investigators are aware of the treatment assignment, but the parents/guardians are not.[3]

  • Vaccination Schedule: Both groups receive the respective Hib vaccine as part of the recommended primary immunization series (e.g., at 2, 4, and 6 months of age), often co-administered with other routine pediatric vaccines at separate injection sites.[3]

  • Safety Data Collection:

    • Solicited Adverse Events: Parents or guardians are provided with diary cards to record the occurrence and severity of specific, pre-defined local (e.g., pain, redness, swelling at the injection site) and systemic (e.g., fever, irritability, drowsiness) adverse events for a set period after each vaccination (typically 7 days).

    • Unsolicited Adverse Events: Any adverse events not on the solicited list that are spontaneously reported by parents or observed by investigators are also recorded for a longer period (e.g., 28-30 days post-vaccination).

    • Serious Adverse Events (SAEs): All serious adverse events, defined as any event that results in death, is life-threatening, requires hospitalization, or results in persistent disability, are recorded throughout the study period.[3]

  • Data Analysis: The incidence rates of all recorded adverse events are calculated and compared between the two vaccine groups to assess for any statistically significant differences in their safety profiles.

Post-Marketing Surveillance

Post-marketing surveillance is critical for monitoring the ongoing safety of vaccines in large, diverse populations. Key systems in the United States include:

  • Vaccine Adverse Event Reporting System (VAERS): A national early warning system co-managed by the CDC and FDA that collects and analyzes reports of adverse events following vaccination.[1] While it is a valuable tool for detecting potential safety signals, VAERS reports cannot definitively establish causality.

  • Vaccine Safety Datalink (VSD): A collaborative project between the CDC and several large healthcare organizations that uses de-identified electronic health records to conduct planned studies on vaccine safety. This system allows for more rigorous epidemiological studies to assess potential links between vaccines and adverse events.

Visualizing Vaccine Safety Assessment

The following diagram illustrates the comprehensive workflow for evaluating the safety of a new vaccine, from initial development through to public health use.

VaccineSafetyWorkflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_postmarket Post-Marketing Surveillance lab Laboratory & Animal Studies (Toxicity, Immunogenicity) phase1 Phase I (Small group, safety) lab->phase1 phase2 Phase II (Larger group, safety & dose) phase1->phase2 phase3 Phase III (Large scale, efficacy & safety) phase2->phase3 reg Regulatory Review & Licensure (FDA) phase3->reg phase4 Phase IV Studies (Long-term & rare events) vaers Passive Surveillance (e.g., VAERS) vsd Active Surveillance (e.g., VSD) reg->phase4 reg->vaers reg->vsd

References

A Meta-Analysis of HibTITER Efficacy and Effectiveness in Preventing Haemophilus influenzae type b Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy and effectiveness of HibTITER (a Haemophilus influenzae type b conjugate vaccine) with other commercially available Hib vaccines. The data presented is synthesized from multiple meta-analyses and clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.

Comparative Efficacy and Effectiveness of Hib Conjugate Vaccines

The following tables summarize the dose-specific efficacy and effectiveness of various Hib conjugate vaccines in preventing invasive Hib disease, including meningitis and pneumonia. This compound utilizes a CRM197 protein conjugate (HbOC). Other commonly used Hib vaccines include PedvaxHIB (PRP-OMP) and ActHIB (PRP-T).

Table 1: Dose-Specific Efficacy of Hib Conjugate Vaccines Against Invasive Hib Disease

Vaccine Type1 Dose Efficacy (95% CI)2 Dose Efficacy (95% CI)3 Dose Efficacy (95% CI)
All Conjugate Vaccines (Pooled) 59% (-20% to 86%)[1]92% (69% to 98%)[1]93% (83% to 97%)[1]
HbOC (this compound) & PRP-T 47% (-28% to 70%)Not specifiedNot specified
PRP-OMP (PedvaxHIB) Higher than HbOC/PRP-TNot specifiedNot specified

CI: Confidence Interval. Data from a meta-analysis of eight controlled clinical trials.

Table 2: Efficacy of Hib Conjugate Vaccines Against Specific Hib-Related Diseases (from various studies)

Vaccine TypeEfficacy Against Meningitis (95% CI)Efficacy Against Pneumonia (95% CI)
All Conjugate Vaccines (Pooled) 75% (8% to 84%)[2][3]69% (10% to 97%)[2][3]
PRP-OMP (PedvaxHIB) 93% (45% to 99%) after two dosesNot specified
PRP-T (ActHIB) 100% (80% to 100%) after three dosesNot specified
HbOC (this compound) 100% (68% to 100%) after three doses[4]Not specified

Experimental Protocols

The efficacy and effectiveness data presented are derived from randomized controlled trials (RCTs) and observational studies. The general methodology for a pivotal Hib vaccine efficacy trial is outlined below.

Typical Phase III Hib Conjugate Vaccine Efficacy Trial Protocol

1. Study Design:

  • A multi-center, randomized, double-blind, placebo-controlled or active-comparator-controlled study.

  • Objective: To evaluate the efficacy, safety, and immunogenicity of the investigational Hib conjugate vaccine.

  • Primary Endpoint: The incidence of invasive Haemophilus influenzae type b disease in the vaccine group compared to the control group.

  • Secondary Endpoints: Immunogenicity as measured by anti-PRP antibody titers, and safety as assessed by the incidence of adverse events.

2. Study Population:

  • Healthy infants of a specific age range (e.g., 6-12 weeks at first vaccination).

  • Inclusion Criteria: Full-term birth, normal birth weight, and absence of any significant health conditions.

  • Exclusion Criteria: Known or suspected immunodeficiency, previous receipt of a Hib vaccine, or a history of allergic reaction to any vaccine component.

3. Randomization and Blinding:

  • Subjects are randomly assigned to receive either the investigational vaccine or a control (placebo or another licensed Hib vaccine).

  • The study is double-blinded, meaning neither the participants' families nor the study investigators know which treatment is being administered.

4. Vaccination Schedule:

  • The vaccine is typically administered as a multi-dose primary series (e.g., at 2, 4, and 6 months of age) followed by a booster dose in the second year of life.[5]

5. Data Collection and Analysis:

  • Efficacy: Active surveillance for cases of invasive Hib disease is conducted. Vaccine efficacy is calculated as: (1 - (incidence in vaccinated group / incidence in unvaccinated group)) x 100%.

  • Immunogenicity: Blood samples are collected at baseline and after the primary vaccination series to measure anti-PRP antibody concentrations. A serum antibody concentration of ≥0.15 µg/mL is generally considered the minimum protective level, while a concentration of ≥1.0 µg/mL is indicative of long-term protection.[6]

  • Safety: Data on local and systemic adverse events are collected through parent diaries and clinical assessments for a specified period after each vaccination.

Visualizations

Immunological Signaling Pathway of Hib Conjugate Vaccines

The following diagram illustrates the T-cell dependent immune response elicited by Hib conjugate vaccines like this compound. By linking the bacterial polysaccharide to a protein carrier, the vaccine engages T-cells, leading to a robust and long-lasting immune response.[7]

G cluster_0 B-Cell Activation cluster_1 T-Cell Help cluster_2 Immune Response Vaccine Vaccine BCR B-Cell Receptor (BCR) recognizes Polysaccharide Vaccine->BCR 1. Binding B_Cell Antigen-Specific B-Cell BCR->B_Cell 2. Internalization & Processing MHC_II_Peptide MHC class II + Carrier Peptide B_Cell->MHC_II_Peptide TCR T-Cell Receptor (TCR) recognizes Peptide MHC_II_Peptide->TCR 3. T-Cell Recognition B_Cell_Activation B-Cell Proliferation & Differentiation Plasma_Cells Plasma Cells B_Cell_Activation->Plasma_Cells Memory_B_Cells Memory B-Cells B_Cell_Activation->Memory_B_Cells T_Cell Helper T-Cell T_Cell->TCR CD40L CD40L T_Cell->CD40L Cytokines Cytokine Release (e.g., IL-4, IL-21) T_Cell->Cytokines CD40L->B_Cell 4. Co-stimulation Cytokines->B_Cell_Activation 5. B-Cell Help Antibodies Anti-Polysaccharide Antibodies Plasma_Cells->Antibodies Production

Caption: T-cell dependent activation by Hib conjugate vaccines.

Experimental Workflow for a Hib Vaccine Efficacy Trial

This diagram outlines the typical workflow of a randomized controlled trial designed to assess the efficacy of a new Hib vaccine.

G Start Start Screening Subject Screening & Enrollment Start->Screening Randomization Randomization Screening->Randomization Vaccine_Arm Vaccine Group (this compound) Randomization->Vaccine_Arm Control_Arm Control Group (Placebo or Active Comparator) Randomization->Control_Arm Vaccination_Schedule Vaccination (e.g., 2, 4, 6 months) Vaccine_Arm->Vaccination_Schedule Control_Arm->Vaccination_Schedule Booster Booster Dose (e.g., 12-15 months) Vaccination_Schedule->Booster Follow_up Follow-up Period (Surveillance for Hib disease) Booster->Follow_up Data_Collection Data Collection (Adverse Events, Blood Samples) Follow_up->Data_Collection Analysis Efficacy & Safety Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow of a typical Hib vaccine efficacy trial.

References

Interchangeability of HibTITER® with Other Haemophilus influenzae type b Conjugate Vaccines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity and safety profiles when HibTITER® (HbOC, Haemophilus b Conjugate Vaccine [Diphtheria CRM197 Protein Conjugate]) is used interchangeably with other Haemophilus influenzae type b (Hib) conjugate vaccines. The data presented is compiled from key clinical studies to support informed decisions in research and vaccine development.

Immunogenicity Comparison

The immunogenicity of Hib vaccines is primarily assessed by measuring the geometric mean concentrations (GMCs) of antibodies to the polyribosylribitol phosphate (B84403) (PRP) capsule of H. influenzae type b. A serum anti-PRP concentration of ≥0.15 µg/mL is considered indicative of short-term protection, while a concentration of ≥1.0 µg/mL is correlated with long-term protection.

Primary Vaccination Series in Infants

A randomized, double-blind clinical trial involving 497 healthy infants evaluated the interchangeability of this compound® (HbOC) and a PRP-OMP conjugate vaccine (PedvaxHIB®). The study compared various vaccination regimens, including sequential combinations of the two vaccines.[1][2]

Table 1: Geometric Mean Concentrations (GMCs) of Anti-PRP Antibody (µg/mL) After a Primary Vaccination Series [1]

Vaccination GroupDose 1 (2 months)Dose 2 (4 months)Dose 3 (6 months)GMC after Dose 2GMC after Dose 3
1. PRP-OMP, PRP-OMP, PRP-OMPPRP-OMPPRP-OMPPRP-OMP--
2. HbOC, HbOC, HbOCHbOCHbOCHbOC0.944.68
3. PRP-OMP at 2 & 6 moPRP-OMP-PRP-OMP--
4. HbOC, PRP-OMP, PRP-OMPHbOCPRP-OMPPRP-OMP2.5010.59
5. PRP-OMP, HbOC, HbOCPRP-OMPHbOCHbOC2.5711.22

Data adapted from a study evaluating five Hib vaccination regimens.[1]

The results indicated that the sequential administration of HbOC and PRP-OMP was safe and induced an immune response that was at least as good as, or better than, the response to either vaccine given alone.[1][2] The groups receiving a combination of the vaccines achieved mean antibody concentrations that equaled or exceeded those of the groups receiving a single product.[1]

Another study compared a new PRP-CRM197 conjugate vaccine (Vaxem Hib) with this compound® in 331 infants at 6, 10, and 14 weeks of age. One month after the third dose, the anti-PRP GMC was 3.0 µg/mL for the this compound® group.[3]

Table 2: Seroprotection Rates After a 3-Dose Primary Series with this compound® [3]

VaccinePercentage with anti-PRP ≥0.15 µg/mLPercentage with anti-PRP ≥1.0 µg/mL
This compound®90%70%

Data from a phase II, observer-blind, randomized, controlled, non-inferiority study.[3]

Booster Dose Interchangeability

A prospective study involving 319 children assessed the response to a booster dose of either HbOC or PRP-T at 18 months of age, following a primary series with one of these vaccines. The study found that interchanging these vaccines for the booster dose had no detrimental effect on the immune response.[4]

Safety and Reactogenicity

The interchangeability of this compound® with other Hib vaccines has been shown to be safe, with no significant differences in the frequency or severity of adverse reactions among study groups receiving either a single vaccine or a combination.[1][2]

Table 3: Common Adverse Reactions

StudyVaccine Regimens ComparedKey Safety Findings
Anderson et al. (1995)PRP-OMP and HbOC, alone and in combinationNo significant differences in the frequency or severity of adverse reactions among the groups.[1][2]
Matjila et al. (2004)Vaxem Hib (PRP-CRM197) and this compound®Both vaccines were well tolerated. Vaxem Hib produced slightly more redness and swelling, but overall safety profiles were comparable.[3]

The Vaccine Adverse Event Reporting System (VAERS) has been monitored for adverse events following Hib vaccinations. A review of reports from 1990 to 2013 did not identify any new or unexpected safety concerns for Hib vaccines.[5]

Experimental Protocols

Primary Series Interchangeability Study (Anderson et al., 1995)
  • Study Design: A randomized, double-blind, clinical trial.[1]

  • Participants: 497 healthy infants enrolled at 2 months of age.[1][2]

  • Vaccination and Blood Sampling Schedule:

    • Vaccinations: Administered at 2, 4, and 6 months of age. A booster dose of unconjugated PRP was given at 15 months.[1][2]

    • Serum Collection: Blood samples were obtained at various time points to measure anti-PRP antibody concentrations.[2]

  • Laboratory Method: Anti-PRP antibody levels were measured using a Farr assay.[2]

Booster Dose Interchangeability Study (Gold et al., 1996)
  • Study Design: A prospective, randomized, and evaluator-blinded study.[4]

  • Participants: 319 healthy 18-month-old children who had completed a primary immunization series with either HbOC or PRP-T.[4]

  • Intervention: Participants received a booster dose of either HbOC or PRP-T.[4]

  • Laboratory Method: Serum anti-PRP IgG was measured by an enzyme immunoassay before and 4 weeks after the booster vaccination.[4]

Visualizing Experimental Workflows

interchangeability_study_workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_vaccination Primary Vaccination Series cluster_followup Follow-up & Analysis Enrollment Healthy 2-month-old Infants (n=497) Randomization Randomized into 5 Groups Enrollment->Randomization Group1 Group 1: PRP-OMP x 3 Randomization->Group1 Group2 Group 2: HbOC x 3 Randomization->Group2 Group3 Group 3: PRP-OMP at 2 & 6 mo Randomization->Group3 Group4 Group 4: HbOC -> PRP-OMP x 2 Randomization->Group4 Group5 Group 5: PRP-OMP -> HbOC x 2 Randomization->Group5 BloodDraw Serum Collection (Multiple Timepoints) Group1->BloodDraw Safety Adverse Event Monitoring Group1->Safety Group2->BloodDraw Group2->Safety Group3->BloodDraw Group3->Safety Group4->BloodDraw Group4->Safety Group5->BloodDraw Group5->Safety Analysis Anti-PRP Antibody Measurement (Farr Assay) BloodDraw->Analysis

Caption: Workflow of a primary series interchangeability study.

booster_dose_workflow cluster_enrollment Enrollment cluster_intervention Booster Vaccination cluster_analysis Immunogenicity Assessment Enrollment Healthy 18-month-olds (Primed with HbOC or PRP-T) PreBoosterSerum Pre-booster Serum Sample Enrollment->PreBoosterSerum Booster Randomized Booster Dose (HbOC or PRP-T) PostBoosterSerum Post-booster Serum Sample (4 weeks) Booster->PostBoosterSerum PreBoosterSerum->Booster EIA Anti-PRP IgG Measurement (Enzyme Immunoassay) PostBoosterSerum->EIA

Caption: Workflow of a booster dose interchangeability study.

References

HibTITER: A Focused Defense Against Haemophilus influenzae Type b with No Evidence of Cross-Protection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and clinical data indicates that the Haemophilus influenzae type b (Hib) conjugate vaccine, HibTITER®, provides robust and specific protection against Haemophilus influenzae serotype b. However, there is no significant evidence to support cross-protection against other H. influenzae serotypes (a, c, d, e, f) or non-typeable H. influenzae (NTHi).

The specificity of this compound® and other Hib conjugate vaccines is rooted in their fundamental mechanism of action. These vaccines are designed to elicit an immune response against the polyribosylribitol phosphate (B84403) (PRP) capsule, a key virulence factor unique to the type b serotype of H. influenzae.[1][2] The conjugation of this polysaccharide to a protein carrier, such as the CRM197 protein in this compound®, transforms the T-cell independent antigen into a T-cell dependent antigen, inducing a strong and lasting immune response in infants and young children.[3][4]

Since the introduction of Hib conjugate vaccines, the incidence of invasive Hib disease has dramatically decreased by as much as 99% in countries with widespread vaccination programs.[5][6] This success has, however, led to an epidemiological shift, with a relative increase in the proportion of invasive H. influenzae disease caused by other serotypes and NTHi, against which the Hib vaccine is not effective.[7][8]

Immunogenicity and Efficacy Data (Against H. influenzae type b)

While cross-protection data is unavailable due to the vaccine's specificity, the immunogenicity of this compound® and other PRP-conjugate vaccines against H. influenzae type b is well-documented. The established serological correlate for short-term protection against invasive Hib disease is an anti-PRP antibody concentration of ≥0.15 µg/mL, with ≥1.0 µg/mL considered indicative of long-term protection.[2][9]

Below are tables summarizing the immunogenic response to Hib conjugate vaccines from various studies.

Table 1: Anti-PRP Antibody Response to Different Hib Conjugate Vaccines

Vaccine TypeDosesPercentage of Infants with Antibody Level ≥1.0 µg/mLReference
PRP-T278.9%[10]
PRP-OMP291.7%[10]

PRP-T: Hib polysaccharide conjugated to tetanus toxoid. PRP-OMP: Hib polysaccharide conjugated to the outer-membrane protein of Neisseria meningitidis.

Table 2: Comparative Geometric Mean Titers (GMT) of Anti-PRP Antibodies

PopulationVaccinePost-Booster GMT (mcg/ml)P-valueReference
Aboriginal InfantsPRP-OMPC1.980.002[11]
Caucasian InfantsPRP-OMPC6.040.002[11]

PRP-OMPC: Haemophilus influenzae type b polysaccharide-Neisseria meningitidis outer membrane protein conjugate.

Experimental Protocols

Assessment of Serum Bactericidal Antibody (SBA) Response

A common method to evaluate the functional activity of vaccine-induced antibodies is the Serum Bactericidal Assay (SBA).

Objective: To measure the functional capacity of antibodies in the serum of vaccinated individuals to kill H. influenzae type b in the presence of complement.

Methodology:

  • Serum Collection: Blood samples are collected from study participants before and after vaccination. Serum is separated and stored at -80°C.

  • Bacterial Strain: A specific strain of H. influenzae type b is grown to a logarithmic phase.

  • Complement Source: Baby rabbit serum is typically used as an exogenous source of complement.

  • Assay Procedure:

    • Serial dilutions of the heat-inactivated test serum are prepared in a 96-well microtiter plate.

    • A standardized concentration of the H. influenzae type b bacterial suspension and the complement source are added to each well.

    • The plate is incubated at 37°C with shaking for a defined period (e.g., 60 minutes).

    • A sample from each well is then plated onto appropriate growth agar.

    • The plates are incubated overnight, and the number of surviving bacterial colonies is counted.

  • Data Analysis: The bactericidal titer is determined as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in bacterial colony-forming units (CFUs) compared to the control wells (containing bacteria and complement but no antibody).

Visualizing Vaccine Specificity

The diagrams below illustrate the immunological specificity of the this compound® vaccine and the general workflow for evaluating Hib vaccine immunogenicity.

Hib_Vaccine_Specificity cluster_vaccine This compound® Vaccine cluster_immune_system Host Immune System cluster_pathogens Haemophilus influenzae This compound PRP-CRM197 Conjugate APC Antigen Presenting Cell This compound->APC Uptake & Processing T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Anti-PRP Antibodies B_Cell->Antibodies Production Hib Serotype b (PRP Capsule) Antibodies->Hib Binds & Neutralizes NTHi Non-typeable (No Capsule) Antibodies->NTHi No Recognition Other_Serotypes Serotypes a, c-f (Different Capsules) Antibodies->Other_Serotypes No Recognition

Caption: Immunological pathway of this compound® vaccine specificity.

Vaccine_Evaluation_Workflow Preclinical Preclinical Studies (Animal Models) Phase1 Phase I Clinical Trial (Safety, Small Group) Preclinical->Phase1 Phase2 Phase II Clinical Trial (Immunogenicity, Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trial (Efficacy, Large Scale) Phase2->Phase3 Licensure Regulatory Review & Licensure Phase3->Licensure PostMarket Phase IV / Post-Market Surveillance (Long-term Effectiveness) Licensure->PostMarket

Caption: General workflow for clinical evaluation of a vaccine.

References

Cost-Effectiveness of HibTITER Vaccination Programs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cost-effectiveness of vaccination programs using HibTITER (Haemophilus influenzae type b conjugate vaccine, oligo-saccharides conjugated to diphtheria CRM197 protein) against other leading alternatives, PedvaxHIB (PRP-OMP, polyribosylribitol phosphate (B84403) conjugated to Neisseria meningitidis outer membrane protein complex) and ActHIB (PRP-T, PRP conjugated to tetanus toxoid). This analysis is based on a synthesis of publicly available data from clinical trials, economic evaluations, and immunological studies.

Executive Summary

Haemophilus influenzae type b (Hib) conjugate vaccines have been instrumental in the dramatic reduction of invasive Hib diseases, such as meningitis and pneumonia, in children worldwide. Economic evaluations consistently demonstrate that Hib vaccination programs are highly cost-effective and, in many cases, cost-saving. The primary drivers of cost-effectiveness are the incidence of Hib disease and the price of the vaccine. While direct head-to-head cost-effectiveness trials of this compound, PedvaxHIB, and ActHIB are limited, this guide provides a comparative analysis based on available efficacy, immunogenicity, and economic data to inform research and development decisions.

Comparative Data on Hib Vaccines

The following tables summarize key quantitative data for this compound (represented by its conjugate type, HbOC), PedvaxHIB, and ActHIB.

Table 1: Vaccine Characteristics and Efficacy

FeatureThis compound (HbOC)PedvaxHIB (PRP-OMP)ActHIB (PRP-T)
Carrier Protein Diphtheria CRM197 ProteinNeisseria meningitidis OMPTetanus Toxoid
Primary Series 3 doses2 or 3 doses3 doses
Booster Dose RecommendedRecommendedRecommended
Protective Efficacy High93-100% in high-risk populations[1]High
Immunogenicity Induces protective antibody levelsInduces protective antibody levels after the first dose in some populations[2]Induces protective antibody levels

Table 2: Immunogenicity - Antibody Response to Primary Vaccination Series

Study PopulationVaccineAnti-PRP Antibody Levels (Geometric Mean Concentration - GMC)Citation
Alaskan Native InfantsHbOC (similar to this compound)Post-dose 3: Not specified, but lower than PRP-OMP post-dose 2
Alaskan Native InfantsPRP-OMP (PedvaxHIB)Post-dose 2: Higher than other vaccines
Taiwanese InfantsPRP-OMP (PedvaxHIB)Post-dose 2: GMC of 1.88 µg/mL[3]
American Indian/Alaska Native InfantsPedvaxHIBPost-dose 1 GMC: 0.39 µg/mL[2]

Table 3: Economic Evaluation of Hib Vaccination Programs (General Findings)

Study FocusKey FindingsInfluential ParametersCitation
Systematic Review of 27 studiesHib vaccination is mostly cost-effective across all income levels.Incidence of Hib disease, vaccine price.[4][4]
US Economic AnalysisUniversal Hib vaccination is cost-saving from both direct cost and societal perspectives.Incidence of Hib disease.[5][5]
Low- and Middle-Income CountriesHib conjugate vaccine is cost-saving or highly cost-effective.Vaccine prices, risk of meningitis sequelae and mortality.[6][6]
ThailandHib vaccination is very cost-effective.Pneumonia incidence, direct non-medical care costs.[7][7]
ChinaHib vaccine is a cost-effective intervention.Incidence of pneumonia, vaccine cost, incidence of meningitis.[8]

Methodologies of Key Experiments

Detailed experimental protocols for the cited studies are extensive. However, this section outlines the general methodologies employed in the evaluation of Hib vaccines.

Immunogenicity and Efficacy Trials

Clinical trials for Hib vaccines typically follow a randomized, controlled design. Key aspects of the methodology include:

  • Study Population: Healthy infants of a specific age range (e.g., 6-12 weeks at first dose).

  • Intervention: Administration of the investigational Hib vaccine according to a predefined schedule (e.g., 2, 4, and 6 months of age).

  • Comparator: Another licensed Hib vaccine or a placebo (in historical trials).

  • Endpoints:

    • Immunogenicity: Measurement of serum anti-PRP (polyribosylribitol phosphate) IgG antibody concentrations at various time points (e.g., pre-vaccination, post-primary series, post-booster). A common threshold for seroprotection is an anti-PRP concentration of ≥0.15 µg/mL or ≥1.0 µg/mL.

    • Efficacy: Incidence of invasive Hib disease (e.g., meningitis, pneumonia, epiglottitis) in the vaccine group compared to the control group.

  • Data Analysis: Geometric mean concentrations (GMCs) of antibodies are calculated, and statistical tests are used to compare the immunogenicity between groups. Efficacy is calculated as the percentage reduction in disease incidence in the vaccinated group.

Cost-Effectiveness Analysis

Economic evaluations of vaccination programs commonly utilize decision-analytic models, such as decision trees and Markov models, to simulate the health and economic outcomes of vaccination versus no vaccination.

  • Model Structure: A cohort of newborns is simulated over their lifetime. The model estimates the probability of developing Hib-related diseases, the associated costs of treatment, and the long-term consequences (e.g., disability, death).

  • Input Parameters:

    • Epidemiological Data: Incidence of Hib diseases (meningitis, pneumonia, etc.), case-fatality rates.

    • Vaccine Characteristics: Vaccine efficacy, vaccination coverage rates, number of doses, vaccine price.

    • Costs: Vaccine acquisition and administration costs, direct medical costs of treating Hib diseases, indirect costs (e.g., productivity losses).

    • Health Outcomes: Quality-adjusted life years (QALYs) gained, disability-adjusted life years (DALYs) averted.

  • Analysis: The model calculates the incremental cost-effectiveness ratio (ICER), which represents the additional cost per health outcome gained (e.g., cost per QALY gained). Sensitivity analyses are performed to assess the robustness of the results to changes in key parameters.

Visualizing Key Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Immune_Response_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_BCell B Cell cluster_TCell T Helper Cell cluster_PlasmaCell Plasma Cell cluster_MemoryCell Memory B Cell APC APC (e.g., Macrophage) MHCII MHC class II APC->MHCII presents peptide TCell T Helper Cell APC->TCell activates BCell B Cell BCR B Cell Receptor BCell->BCR binds antigen PlasmaCell Plasma Cell BCell->PlasmaCell differentiates into MemoryCell Memory B Cell BCell->MemoryCell differentiates into TCell->BCell co-stimulation TCR T Cell Receptor TCell->TCR recognizes complex Antibodies Anti-PRP Antibodies PlasmaCell->Antibodies produces MemoryCell->BCell long-term immunity Vaccine Hib Conjugate Vaccine (PRP + Carrier Protein) Vaccine->APC uptake Vaccine->BCell binds to

T-cell dependent immune response to Hib conjugate vaccines.

Experimental_Workflow cluster_Setup Trial Setup cluster_Execution Trial Execution cluster_Analysis Data Analysis cluster_Outcome Trial Outcome Protocol Protocol Development & Ethics Approval Recruitment Subject Recruitment & Informed Consent Protocol->Recruitment Randomization Randomization Recruitment->Randomization Vaccination Vaccine Administration (Primary Series & Booster) Randomization->Vaccination FollowUp Follow-up Visits & Safety Monitoring Vaccination->FollowUp Blood Blood Sample Collection (Immunogenicity) FollowUp->Blood Lab Laboratory Analysis (e.g., ELISA for Anti-PRP) Blood->Lab Data Data Analysis & Statistical Evaluation Lab->Data Report Clinical Study Report & Publication Data->Report

Typical workflow for a Hib vaccine clinical trial.

CEA_Workflow cluster_Inputs Model Inputs cluster_Model Decision-Analytic Model cluster_Analysis Analysis cluster_Output Model Output EpiData Epidemiological Data (Incidence, Mortality) Model Decision Tree / Markov Model EpiData->Model VaccineData Vaccine Characteristics (Efficacy, Cost) VaccineData->Model CostData Cost Data (Treatment, Indirect) CostData->Model HealthOutcomes Health Outcomes (QALYs, DALYs) HealthOutcomes->Model Simulate Simulate Cohort Outcomes (With vs. Without Vaccination) Model->Simulate ICER Calculate Incremental Cost-Effectiveness Ratio (ICER) Simulate->ICER Sensitivity Sensitivity Analysis ICER->Sensitivity Results Cost-Effectiveness Results & Policy Recommendations Sensitivity->Results

Logical flow of a cost-effectiveness analysis for a vaccination program.

Conclusion

The introduction of Hib conjugate vaccines, including this compound, has been a major public health success. Economic evaluations overwhelmingly support the inclusion of Hib vaccines in national immunization programs, demonstrating significant cost-effectiveness and the potential for cost savings by preventing costly-to-treat diseases. While direct comparative economic data between this compound, PedvaxHIB, and ActHIB is scarce, the available immunogenicity and efficacy data suggest that all three are highly effective. The choice of vaccine in a given program may depend on various factors, including local epidemiology, program logistics, and vaccine pricing. For drug development professionals, understanding the key drivers of cost-effectiveness—disease incidence and vaccine cost—is crucial for positioning new vaccine candidates in the market. Future research should focus on long-term effectiveness and head-to-head economic comparisons to further refine vaccination strategies.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of HibTITER®

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of vaccines like HibTITER® (Haemophilus b Conjugate Vaccine) is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes the risk of accidental exposure and prevents environmental contamination. This guide provides essential, step-by-step logistical information for the proper disposal of this compound®.

Waste Classification and Segregation

The first crucial step in the disposal process is the correct classification and segregation of waste generated during the handling and administration of this compound®. Vaccine-related waste is generally categorized as regulated medical waste, which may include sharps, pathological waste, and trace chemotherapy waste.

Key Disposal Categories:

  • Sharps Waste: Needles, syringes, and any other items that can puncture the skin.

  • Trace Pharmaceutical Waste: Empty or partially used vaccine vials.

  • General Waste: Packaging, alcohol swabs, and other non-contaminated materials.[1]

It is imperative to segregate these waste streams at the point of generation to ensure each is handled and treated appropriately.[2][3]

Step-by-Step Disposal Procedures

1. Used Syringes and Needles (Sharps Waste):

  • Immediately after use, activate the safety feature on the syringe.

  • Do not recap, bend, or break needles.[4]

  • Dispose of the entire syringe and needle unit into a designated, puncture-resistant, and leak-proof sharps container.[5][6][7]

  • These containers must be clearly labeled with the universal biohazard symbol.[2]

2. Empty or Partially Used this compound® Vials (Trace Pharmaceutical Waste):

  • Single-dose vials: Once a dose is drawn, the vial should not be re-entered. Discard any unused portions.[4]

  • Disposal: Place empty or partially used vials into a sharps container or a designated pharmaceutical waste container.[6][7] The Department of Defense has recommended that all vial waste be captured in sharps containers to mitigate potential diversion and illicit intent.[6]

  • Never discard vaccine vials by pouring the contents down the sink or drain.[8]

3. Vaccine Packaging:

  • To prevent counterfeiting, all vaccine packaging should be destroyed to the point that it cannot be replicated.[1][9]

  • Cardboard and paper inserts that are not contaminated can be recycled, but it is best practice to deface any labels before disposal.

4. Contaminated Personal Protective Equipment (PPE) and Supplies:

  • Gloves, gauze, and cotton balls that are visibly contaminated with blood or other potentially infectious materials should be disposed of in a biohazard bag.[6]

  • Non-contaminated items, such as alcohol swabs, can typically be disposed of as general waste.[1]

Final Disposal and Transport

All regulated medical waste, including sharps containers and biohazard bags, must be handled and transported by a licensed medical waste disposal company.[10] These companies are equipped to treat the waste through methods such as autoclaving or incineration, rendering it non-infectious before it is sent to a landfill.

Quantitative Data Summary

Waste TypeContainerDisposal Method
Needles & SyringesPuncture-resistant sharps containerRegulated Medical Waste (RMW) Stream
Empty/Partial VialsSharps container or Pharmaceutical Waste containerRMW or Non-Hazardous Pharmaceutical Waste
Contaminated PPEBiohazard BagRegulated Medical Waste Stream
Non-Contaminated PackagingGeneral Waste / RecyclingStandard Municipal Waste Stream

This compound® Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound® and associated materials.

HibTITER_Disposal_Workflow cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A This compound® Administration B Used Syringe & Needle A->B C Empty/Partial Vial A->C D Contaminated PPE A->D E Packaging A->E F Sharps Container (Biohazard Symbol) B->F C->F G Biohazard Bag D->G H General Waste/ Recycling E->H I Licensed Medical Waste Carrier F->I G->I L Municipal Waste Service H->L J Autoclave/ Incineration I->J K Sanitary Landfill J->K L->K

Caption: Logical workflow for this compound® waste disposal.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for HibTITER®

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with biological materials such as HibTITER® (Haemophilus b Conjugate Vaccine), a comprehensive understanding of safety protocols and handling procedures is critical to prevent accidental exposure and maintain the integrity of the product. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound®.

Personal Protective Equipment (PPE) and Safety Precautions

While the Safety Data Sheet (SDS) for this compound® indicates that no personal respiratory protective equipment is normally required under typical conditions of use, adherence to good industrial hygiene and safety practices is essential.[1] This includes wearing standard laboratory PPE to minimize the risk of exposure.

Recommended Personal Protective Equipment:

  • Lab Coat: A dedicated lab coat should be worn to protect street clothes from contamination.

  • Safety Glasses: Eye protection should be worn to guard against splashes or aerosols.

  • Gloves: Disposable gloves should be worn when handling the vaccine. It is important to note that gloves are not typically required for intramuscular or intradermal injections in a clinical setting, but are a standard precaution in a laboratory setting to prevent skin contact.

General industrial hygiene practices should be followed, such as washing hands before breaks and at the end of the workday.[1] When handling the vaccine, it is important to avoid the formation of dust and aerosols.[1]

Operational Plan: Step-by-Step Handling Procedures

A clear and standardized operational plan is crucial for the safe and effective handling of this compound® in a laboratory setting. All personnel should be trained on these procedures.

1. Vaccine Storage and Cold Chain Maintenance:

Proper storage is critical to maintain the vaccine's efficacy. A reliable, temperature-controlled supply chain, known as the "cold chain," must be maintained from manufacturing to administration.[2]

  • Storage Temperature: Store all Hib-containing vaccines refrigerated between 2°C and 8°C (36°F and 46°F).[3]

  • Freezing: Do not freeze the vaccine or any accompanying diluents. Exposure to freezing temperatures can damage the vaccine.[3]

  • Monitoring: Daily temperature monitoring and logging are essential to ensure the storage unit is functioning correctly.[2]

  • Original Packaging: Store the vaccine in its original packaging to protect it from light.[3]

ParameterSpecification
Storage Temperature 2°C to 8°C (36°F and 46°F)
Freezing Prohibited

2. Preparation for Use:

  • Visual Inspection: Before use, visually inspect the vaccine for any particulate matter or discoloration. If either is present, the vaccine should not be used.[4]

  • Reconstitution (if applicable): For lyophilized (freeze-dried) forms of the vaccine, follow the manufacturer's specific instructions for reconstitution.[3] Use only the diluent provided by the manufacturer.[3]

  • Immediate Use: The vaccine should be administered immediately after being drawn into a syringe.[4]

3. Handling and Administration (in a research context):

  • Aseptic Technique: Use aseptic techniques to prevent contamination of the vaccine and the surrounding work area.

  • Avoid Aerosols: Handle the vaccine in a manner that minimizes the creation of aerosols.[1]

  • Needle Safety: Needles should be disposed of properly and should not be recapped.[4]

Exposure Response Plan

In the event of an accidental exposure, follow these procedures immediately:

  • Eye Contact: Immediately rinse the eyes with plenty of water and seek medical advice.[1]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1]

  • Inhalation: Move to an area with fresh air. If symptoms persist, seek medical attention.[1]

  • Ingestion: If symptoms persist, call a physician. Do not induce vomiting without medical advice.[1]

Disposal Plan: Managing Biological Waste

Proper disposal of all materials that have come into contact with this compound® is a critical step in laboratory safety.

  • Sharps Disposal: All needles and syringes should be disposed of in a designated, puncture-resistant sharps container immediately after use.[4]

  • Vial Disposal: Empty or partially used vials should be treated as biological waste. Discard vaccine vials and syringes using proper medical waste disposal procedures.[3]

  • Contaminated Materials: Any other materials that have come into contact with the vaccine, such as gloves and lab coats, should be disposed of in accordance with institutional and local regulations for biological waste.

Workflow for Safe Handling and Disposal of this compound®

HibTITER_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal storage Vaccine Storage (2°C - 8°C) inspect Visual Inspection storage->inspect reconstitute Reconstitution (if applicable) inspect->reconstitute ppe Don PPE (Lab Coat, Gloves, Safety Glasses) reconstitute->ppe handle Aseptic Handling ppe->handle sharps Sharps Disposal handle->sharps biowaste Biological Waste Disposal handle->biowaste decontaminate Decontaminate Work Area sharps->decontaminate biowaste->decontaminate end End decontaminate->end start Start start->storage

Caption: Workflow for the safe handling and disposal of this compound® in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.